molecular formula C6H13NO B1588678 (R)-3-Methoxypiperidine CAS No. 651341-54-7

(R)-3-Methoxypiperidine

Cat. No.: B1588678
CAS No.: 651341-54-7
M. Wt: 115.17 g/mol
InChI Key: MRWRHHSVHWCISU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Methoxypiperidine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRHHSVHWCISU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428354
Record name (3R)-3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651341-54-7
Record name (3R)-3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Privileged Piperidine Scaffold and the Significance of Chirality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-Methoxypiperidine: A Cornerstone for Modern Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of clinically successful pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: its saturated, flexible chair-like conformation allows for precise three-dimensional positioning of substituents, while its basic nitrogen atom provides a key site for molecular interactions and modulation of physicochemical properties like solubility.[2] These attributes have made the piperidine motif a critical component in drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[2]

Within this important class of compounds, chiral-substituted piperidines have garnered immense interest. The introduction of a defined stereocenter can profoundly influence a molecule's biological activity by enhancing binding affinity and selectivity for its target, improving pharmacokinetic properties, and reducing off-target effects or toxicity.[3][4] this compound is an exemplar of such a chiral building block. Its rigid piperidine core, combined with the specific (R)-configuration at the C3 position and the presence of a methoxy group, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of this compound, detailing its chemical and structural properties, spectroscopic signature, a validated synthetic pathway, and its critical role in the development of next-generation therapeutics.

Physicochemical and Structural Properties

This compound is a chiral organic compound valued for its specific stereochemistry. Its core properties are summarized below.

PropertyValueReference(s)
IUPAC Name (3R)-3-methoxypiperidine
CAS Number 651341-54-7
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [5][6]
Appearance Colorless liquid (typical)[6]
Boiling Point ~149.9 °C at 760 mmHg (racemate)[6]
Density ~0.93 g/cm³ (racemate)[6]
Solubility Soluble in water and organic solvents[6]
pKa 9.35 ± 0.10 (Predicted)[6]
Structural Analysis and Stereochemistry

The structure of this compound consists of a saturated piperidine ring with a methoxy (-OCH₃) group attached to the carbon at position 3.

  • Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The nitrogen atom can invert its configuration, and the ring can undergo a chair-flip. In the most stable conformation, substituents typically favor the equatorial position to reduce 1,3-diaxial interactions. For 3-substituted piperidines, an equilibrium exists between two chair conformers, with the methoxy group occupying either an axial or equatorial position. The equatorial conformation is generally favored.

  • Chirality: The carbon atom at the C3 position is a stereocenter, giving rise to two enantiomers: (R) and (S). In this compound, the substituents around this chiral center are arranged in a specific three-dimensional orientation as defined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is paramount, as biological systems (e.g., enzymes and receptors) are chiral, and selective interaction with one enantiomer is often responsible for the desired therapeutic effect.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a definitive spectrum for this specific compound is not publicly available, the expected spectral data can be reliably predicted based on its structure and data from closely related analogs like (R)-1-Boc-3-hydroxypiperidine.[7]

Expected ¹H and ¹³C NMR Data
¹H NMR (Proton) Expected Chemical Shift (δ, ppm) Description
-OCH₃3.3 - 3.4Singlet, 3H (Methoxy protons)
H-33.1 - 3.3Multiplet, 1H (Proton at the chiral center)
H-2, H-6 (axial & eq)2.5 - 3.1Multiplets, 4H (Protons adjacent to Nitrogen)
H-4, H-5 (axial & eq)1.4 - 2.0Multiplets, 4H (Remaining ring protons)
N-H1.5 - 2.5Broad singlet, 1H (Amine proton, exchangeable)
¹³C NMR (Carbon) Expected Chemical Shift (δ, ppm) Description
C-375 - 78Carbon bearing the methoxy group
-OCH₃55 - 57Methoxy carbon
C-252 - 55Carbon adjacent to N
C-646 - 49Carbon adjacent to N
C-430 - 33Ring carbon
C-520 - 23Ring carbon

Causality Note: The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The carbon C-3, directly attached to the oxygen of the methoxy group, is the most downfield-shifted carbon in the ring. The protons on carbons adjacent to the nitrogen (C-2 and C-6) are shifted downfield relative to other methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

  • N-H Stretch: A moderate, broad peak around 3300-3500 cm⁻¹.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (sp³ C-H).

  • C-O Stretch: A strong peak in the 1070-1150 cm⁻¹ region, characteristic of an ether linkage.

Enantioselective Synthesis Protocol

Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. Direct synthesis from achiral precursors typically yields a racemic mixture, which is difficult and inefficient to resolve. A more robust and field-proven strategy involves a two-step sequence starting from a commercially available chiral precursor, (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0).[8] This approach ensures the desired stereochemistry is preserved throughout the synthesis.

The causality behind this two-step process is clear:

  • Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is critical because the free amine is basic and nucleophilic, which would interfere with the subsequent methylation step by reacting with the methylating agent.

  • Modification & Deprotection: The hydroxyl group of the protected intermediate is then converted to the target methoxy ether. Finally, the Boc protecting group is removed under acidic conditions to yield the final product.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Boc Deprotection A Start: (R)-1-Boc-3-hydroxypiperidine B Dissolve in THF Cool to 0°C A->B C Add Sodium Hydride (NaH) Stir for 30 min B->C D Add Methyl Iodide (CH3I) Warm to RT, Stir overnight C->D E Quench with water Extract with Ethyl Acetate D->E F Purify via Chromatography E->F G Intermediate: (R)-1-Boc-3-methoxypiperidine F->G H Dissolve Intermediate in Dichloromethane (DCM) G->H Proceed to Deprotection I Add Trifluoroacetic Acid (TFA) Stir at RT for 2-4h H->I J Concentrate in vacuo I->J K Basify with NaOH (aq) Extract with DCM J->K L Dry and Concentrate K->L M Final Product: This compound L->M

Caption: Two-step synthesis of this compound from a chiral precursor.

Step-by-Step Methodology

Step 1: Synthesis of (R)-1-Boc-3-methoxypiperidine

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-1-Boc-3-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation: Hydrogen gas evolution will be observed; ensure the system is properly vented.

  • Stirring: Allow the resulting slurry to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield (R)-1-Boc-3-methoxypiperidine as a clear oil.

Step 2: Synthesis of this compound (Boc Deprotection)

  • Reaction Setup: Dissolve the purified (R)-1-Boc-3-methoxypiperidine (1.0 eq) from Step 1 in dichloromethane (DCM, ~0.3 M).

  • Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature. Self-Validation: Gas (isobutylene) evolution may be observed.

  • Stirring: Stir the reaction at room temperature for 2-4 hours. Self-Validation: Monitor by TLC until the protected intermediate is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Neutralization & Extraction: Dissolve the residue in water and cool to 0 °C. Adjust the pH to >10 by the slow addition of aqueous sodium hydroxide (e.g., 2 M NaOH). Extract the aqueous layer with DCM (3x).

  • Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a high-value chiral intermediate. Its defined stereochemistry is crucial for achieving selective interactions with biological targets.[3]

Key Intermediate for Janus Kinase (JAK) Inhibitors

A primary application of this scaffold is in the synthesis of Janus Kinase (JAK) inhibitors .[9] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous autoimmune diseases (like rheumatoid arthritis) and certain cancers.[10][11] Small molecule inhibitors that target specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) have emerged as a major therapeutic class.[12][13]

The this compound moiety is incorporated into JAK inhibitor candidates to:

  • Occupy Specific Pockets: The piperidine ring and its substituents can fit into specific hydrophobic or hydrophilic pockets of the kinase active site.

  • Control Conformation: The rigid, chiral structure helps lock the overall molecule into the bioactive conformation required for potent inhibition.

  • Improve Pharmacokinetics: The piperidine scaffold generally imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing druggability.[2]

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on aggregated GHS data for the racemate, the following hazards are identified:

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

    • Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is noted as being potentially air-sensitive.[6]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated, enabling tool for the modern medicinal chemist. Its value is derived from the convergence of a privileged heterocyclic scaffold with the precision of stereochemical control. By providing a rigid, three-dimensional framework with desirable physicochemical properties, it allows researchers to construct complex molecules capable of highly specific and potent interactions with challenging biological targets, most notably the Janus kinase family. The robust synthetic pathways available for its preparation further solidify its role as a key building block in the ongoing quest to develop safer and more effective medicines for a range of human diseases.

References

Introduction: The Significance of (R)-3-Methoxypiperidine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-Methoxypiperidine

This compound is a chiral heterocyclic compound of significant interest within the pharmaceutical and chemical research sectors. As a substituted piperidine, it belongs to a class of compounds that are ubiquitous in natural products and synthetic drugs. The true value of this molecule lies in its specific stereochemistry; the (R)-configuration at the C3 position provides a defined three-dimensional architecture. This makes it a crucial chiral building block, or intermediate, for the synthesis of complex, enantiomerically pure bioactive compounds.[1][2] Its application is particularly prominent in the development of drugs targeting the central nervous system, where precise molecular geometry is paramount for selective interaction with biological targets like enzymes and receptors.[1][3] This guide offers a comprehensive overview of its chemical identity, synthesis, applications, and handling for professionals in research and development.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is identified by a unique CAS number and several synonyms used across chemical databases and suppliers.

IdentifierValueSource
CAS Number 651341-54-7[4][5]
Molecular Formula C₆H₁₃NO[4][5]
Molecular Weight 115.17 g/mol [4][6]
Synonyms (R)-3-Methoxy-piperidine; (3R)-3-methoxypiperidine; Piperidine, 3-methoxy-, (3R)-[5]
SMILES CO[C@H]1CCCNC1[4]
InChI Key MRWRHHSVHWCISU-ZCFIWIBFSA-N[5]

Its physical properties dictate its handling, storage, and reaction conditions. As an air-sensitive and potentially flammable liquid, appropriate precautions are necessary.

PropertyValueSource
Appearance Colorless Liquid[5][7]
Boiling Point 149.9 °C @ 760 mmHg (racemic)[8]
Density 0.93 g/cm³[8]
Flash Point 49.7 °C[8]
pKa 9.35 ± 0.10 (Predicted)[7][8]
Storage Conditions 2-8°C, sealed in dry, keep in dark place[4][8]

Stereoselective Synthesis: A Mechanistic Approach

The synthesis of enantiomerically pure this compound is critical to its utility. Simply reacting piperidine with methanol would yield a racemic mixture, which is less valuable for developing stereospecific drugs.[7] A superior and more controlled strategy involves starting with a chiral precursor. The most common approach is the Williamson ether synthesis, beginning with the commercially available and enantiopure (R)-3-hydroxypiperidine.

Causality Behind the Experimental Design:

  • N-Protection: The secondary amine in the piperidine ring is nucleophilic and basic, and would interfere with the subsequent etherification step. It can be deprotonated by the strong base or react with the methylating agent. Therefore, it must first be "protected" by converting it into a less reactive functional group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its straightforward removal under acidic conditions.

  • Alkoxide Formation: The hydroxyl group at C3 is not nucleophilic enough to readily react with a methylating agent. A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming a highly reactive alkoxide intermediate.

  • Methylation (Sₙ2 Reaction): The resulting alkoxide acts as a potent nucleophile, attacking a methylating agent like methyl iodide (CH₃I) in a classic Sₙ2 reaction to form the desired methoxy ether.

  • Deprotection: Finally, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.

Experimental Protocol: Synthesis via Williamson Etherification

Step 1: N-Boc Protection of (R)-3-hydroxypiperidine

  • Dissolve (R)-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to scavenge the acid byproduct.

  • Slowly add Di-tert-butyl dicarbonate (Boc)₂O at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove impurities, then dry and concentrate to yield N-Boc-(R)-3-hydroxypiperidine.

Step 2: O-Methylation

  • Dissolve the N-Boc-(R)-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF).

  • Cool the solution to 0°C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture for 30-60 minutes to allow for complete deprotonation.

  • Add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with water, and extract the product into an organic solvent.

  • Purify the crude product via column chromatography to obtain N-Boc-(R)-3-methoxypiperidine.

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc-(R)-3-methoxypiperidine in a solvent like dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until the reaction is complete.

  • Concentrate the mixture under reduced pressure.

  • Neutralize with a base (e.g., aq. NaOH) and extract the final product, this compound, into an organic solvent. Or, if the hydrochloride salt is desired, triturate with ether to precipitate the salt.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_methylation Step 2: O-Methylation cluster_deprotection Step 3: Deprotection Start (R)-3-Hydroxypiperidine BocProtected N-Boc-(R)-3-hydroxypiperidine Start->BocProtected (Boc)₂O, Et₃N Alkoxide Alkoxide Intermediate BocProtected->Alkoxide 1. NaH Methylated N-Boc-(R)-3-methoxypiperidine Alkoxide->Methylated 2. CH₃I FinalProduct This compound Methylated->FinalProduct TFA or HCl

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals.[3] Its rigid, chiral structure is incorporated into larger molecules to confer specific biological activities and improve pharmacological properties.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs that act on the CNS. The specific stereochemistry of this compound is crucial for creating enantiomerically pure drugs for neurological and psychiatric disorders, such as antidepressants and antipsychotics.[2][3] This stereochemical purity helps to maximize efficacy and minimize off-target side effects.[3]

  • Kinase Inhibitors: Derivatives of this compound are vital intermediates for synthesizing kinase inhibitors, particularly those targeting Janus kinase (JAK).[1] JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases. The defined stereochemistry is essential for achieving selective and effective binding to the kinase's active site.[1]

  • Research and Novel Therapeutics: Beyond established drug classes, it is used in organic synthesis to construct novel and complex molecules for exploratory research.[2] Scientists utilize it to study receptor-ligand interactions and investigate drug metabolism, helping to design the next generation of therapeutic agents.[2]

Logical Flow in Drug Development

Drug_Development A This compound (Chiral Building Block) B Multi-step Organic Synthesis A->B Key Starting Material C Active Pharmaceutical Ingredient (API) (e.g., JAK Inhibitor) B->C Creates Complex Molecule D Therapeutic Application (e.g., Autoimmune Disease Treatment) C->D Provides Biological Activity

Caption: Role of this compound in drug development.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed.[6][7] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Storage: The compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7][8] It should be kept in a cool, dry, and dark place, with recommended temperatures between 2-8°C.[4][8]

  • Fire Safety: As a flammable liquid, it must be kept away from open flames, sparks, and other sources of ignition.[7]

References

An In-depth Technical Guide to the Discovery and History of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its remarkable utility in the design of therapeutic agents. The conformational flexibility of the piperidine scaffold, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[1] This, coupled with its favorable physicochemical properties that often impart improved metabolic stability and bioavailability, has cemented its status as a "privileged scaffold" in drug discovery.[2] This guide embarks on a comprehensive exploration of the substituted piperidine, tracing its journey from its initial discovery in pungent natural products to its current-day status as a key component in a multitude of modern medicines. We will delve into the historical evolution of its synthesis, from classical reduction methods to sophisticated stereoselective strategies, and examine pivotal case studies that highlight the indispensable role of the substituted piperidine in the pharmacophore of numerous blockbuster drugs. For the researcher, scientist, and drug development professional, this guide aims to provide not only a historical perspective but also a deep technical understanding of the causality behind experimental choices and the logic that has driven the enduring legacy of this versatile heterocycle.

Part 1: The Dawn of Piperidine Chemistry - Discovery and Early Synthetic Endeavors

The story of the substituted piperidine begins not in the laboratory, but in the natural world, where it resides within a diverse array of biologically active alkaloids. The elucidation of the structures of these natural products in the 19th century provided the initial impetus for the exploration of piperidine chemistry.

The Natural Origins: Piperidine Alkaloids in the 19th Century

The history of piperidine is inextricably linked to the chemistry of natural products. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new organic base from the reaction of piperine, the compound responsible for the pungency of black pepper (Piper nigrum), with nitric acid.[1] Two years later, the French chemist Auguste Cahours independently isolated the same compound and named it "piperidine," a nod to its peppery origins.[1] This discovery marked the formal entry of the piperidine heterocycle into the lexicon of organic chemistry.

The piperidine structural motif was subsequently identified in a host of other natural alkaloids, many with potent physiological effects. A notable example is coniine, the toxic principle of poison hemlock (Conium maculatum), infamous for its use in the execution of Socrates.[1] The structural elucidation and, ultimately, the total synthesis of these natural products in the late 19th and early 20th centuries were seminal achievements that spurred the development of synthetic methodologies for constructing the piperidine ring.

Foundational Synthetic Methods: The Era of Reduction and Classical Reactions

The initial forays into the synthesis of substituted piperidines were dominated by classical reactions that, while lacking the subtlety of modern methods, laid the essential groundwork for the field.

The most direct and widely employed method for the synthesis of the piperidine ring in the early 20th century was the catalytic hydrogenation of the corresponding pyridine. This approach remains a cornerstone of both laboratory and industrial-scale synthesis today.[1] The pioneering work of chemists like Sabatier and Senderens in the early 1900s on the use of finely divided metals, such as nickel, as catalysts for the hydrogenation of organic compounds was instrumental. The development of more effective and versatile catalysts, including platinum oxide (Adams' catalyst) and Raney nickel, further expanded the scope and utility of this transformation.

The catalytic hydrogenation of pyridines is a robust and often high-yielding method for accessing the saturated piperidine core. The reaction proceeds via the addition of hydrogen across the double bonds of the aromatic pyridine ring, typically under elevated pressures of hydrogen gas and in the presence of a heterogeneous catalyst. While effective for producing the piperidine scaffold, controlling the stereochemistry of substitution on the ring was a significant challenge with these early methods.

A Classic Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a generalized procedure for the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Substituted pyridine

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Parr hydrogenation apparatus (or similar high-pressure reactor)

Procedure:

  • In the reaction vessel of a Parr apparatus, dissolve the substituted pyridine in a suitable solvent such as ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Seal the reaction vessel and purge it several times with an inert gas, such as nitrogen or argon, to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as TLC or GC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude substituted piperidine.

  • Purify the product by distillation or chromatography as needed.

Causality Behind Experimental Choices:

  • Catalyst Choice: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of aromatic rings. It is generally less prone to over-reduction of other functional groups compared to more aggressive catalysts like Raney nickel.

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

  • Pressure: The use of elevated hydrogen pressure increases the concentration of hydrogen at the catalyst surface, thereby accelerating the rate of reaction.

  • Safety: The careful purging of the reaction vessel is crucial to prevent the formation of explosive mixtures of hydrogen and air.

Part 2: The Evolution of Synthetic Strategies - Precision and Diversity in Piperidine Construction

As the field of organic synthesis matured, the demand for more complex and stereochemically defined substituted piperidines grew, driven largely by the burgeoning field of medicinal chemistry. This spurred the development of a host of new synthetic methodologies that offered greater control over the three-dimensional architecture of the piperidine ring.

The Rise of Stereoselective Synthesis: Controlling Three-Dimensional Architecture

The ability to selectively synthesize a single stereoisomer of a substituted piperidine is of paramount importance in drug development, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles.

One of the earliest and most intuitive approaches to the synthesis of enantiomerically pure substituted piperidines was to start with a readily available chiral molecule, a strategy known as chiral pool synthesis. Naturally occurring amino acids, such as L-lysine, which contains a pre-existing stereocenter and the requisite carbon and nitrogen atoms, have served as valuable starting materials for the synthesis of a variety of chiral piperidine alkaloids and their analogs.

The development of chiral transition metal catalysts for asymmetric hydrogenation in the latter half of the 20th century was a watershed moment for the stereoselective synthesis of substituted piperidines. The pioneering work of Noyori, Knowles, and Sharpless, for which they were awarded the Nobel Prize in Chemistry in 2001, provided chemists with powerful tools for the enantioselective reduction of prochiral olefins and ketones. Chiral rhodium and ruthenium phosphine complexes, in particular, have been successfully applied to the asymmetric hydrogenation of substituted pyridinium salts and other precursors, affording chiral piperidines with high levels of enantiomeric excess.

Modern Synthetic Methodologies: Expanding the Chemical Space

The late 20th and early 21st centuries have witnessed a veritable explosion in the development of new and innovative methods for the synthesis of substituted piperidines, providing access to an unprecedented level of structural diversity.

The aza-Diels-Alder reaction, a variation of the venerable Diels-Alder reaction, has emerged as a powerful and convergent strategy for the construction of the piperidine ring. In this reaction, an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine, which can then be readily reduced to the corresponding piperidine. The development of catalytic and asymmetric versions of the aza-Diels-Alder reaction has greatly enhanced its utility, allowing for the synthesis of highly functionalized and enantiomerically enriched piperidines.

A Representative Experimental Protocol: Catalytic Asymmetric Aza-Diels-Alder Reaction

This protocol outlines a general procedure for the enantioselective synthesis of a substituted piperidine derivative via a catalytic asymmetric aza-Diels-Alder reaction.

Materials:

  • Aldehyde

  • Amine

  • Diene (e.g., Danishefsky's diene)

  • Chiral Lewis acid catalyst (e.g., a chiral copper-bis(oxazoline) complex)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the chiral Lewis acid catalyst.

  • Dissolve the catalyst in the anhydrous solvent.

  • Add the aldehyde to the catalyst solution and stir for a short period to allow for coordination.

  • Add the amine to the reaction mixture to form the imine in situ.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the diene to the reaction mixture.

  • Stir the reaction at the low temperature until completion, monitoring by TLC.

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the enantiomerically enriched piperidine precursor.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The use of a chiral Lewis acid catalyst is essential to induce enantioselectivity in the cycloaddition reaction. The catalyst coordinates to the in situ-formed imine, creating a chiral environment that directs the approach of the diene.

  • Inert Atmosphere and Anhydrous Conditions: Lewis acid catalysts are often sensitive to moisture, which can lead to their decomposition and a loss of catalytic activity. Therefore, the reaction must be carried out under anhydrous conditions and an inert atmosphere.

  • Low Temperature: Conducting the reaction at low temperatures often enhances the enantioselectivity by minimizing competing non-selective background reactions.

The development of well-defined and highly active ruthenium-based catalysts for olefin metathesis by Grubbs and Schrock, another Nobel Prize-winning achievement, has had a profound impact on the synthesis of cyclic compounds, including substituted piperidines. Ring-closing metathesis (RCM) of a suitably functionalized amino-diene precursor provides a direct and efficient route to unsaturated piperidines, which can be further elaborated as desired. The tolerance of these catalysts to a wide range of functional groups has made RCM a particularly attractive strategy for the synthesis of complex piperidine-containing natural products and pharmaceuticals.

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the starting materials, offer a highly efficient and atom-economical approach to the synthesis of complex molecules.[3] Several MCRs have been developed for the synthesis of highly substituted piperidines, often in a single step and from simple, readily available starting materials. These reactions are particularly well-suited for the generation of libraries of diverse piperidine derivatives for high-throughput screening in drug discovery programs.

A One-Pot Multicomponent Synthesis of a Highly Substituted Piperidine

This protocol describes a representative one-pot, three-component reaction for the synthesis of a polysubstituted piperidine derivative.

Materials:

  • Aromatic aldehyde

  • Aniline

  • β-ketoester

  • Catalyst (e.g., ceric ammonium nitrate)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, aniline, and β-ketoester in the solvent.

  • Add a catalytic amount of ceric ammonium nitrate to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired highly substituted piperidine.

Causality Behind Experimental Choices:

  • One-Pot Procedure: This approach avoids the need for isolation and purification of intermediates, saving time and resources.

  • Catalyst: Ceric ammonium nitrate is an effective Lewis acid catalyst for this transformation, promoting the formation of the necessary intermediates.

  • Atom Economy: Multicomponent reactions are inherently atom-economical, as most of the atoms of the starting materials are incorporated into the final product.

Part 3: The Substituted Piperidine in Medicinal Chemistry - From Serendipity to Rational Design

The journey of the substituted piperidine from a laboratory curiosity to a mainstay of the pharmaceutical industry is a compelling narrative of scientific inquiry, serendipitous discovery, and, increasingly, rational drug design. The unique structural and physicochemical properties of the piperidine ring have been exploited to create a vast array of drugs targeting a wide range of diseases.

Case Study 1: The Butyrophenone Antipsychotics - A Serendipitous Discovery with Lasting Impact

The discovery of the butyrophenone class of antipsychotics, exemplified by the landmark drug haloperidol, is a classic tale of serendipity in drug discovery. In the 1950s, Paul Janssen and his team at Janssen Pharmaceutica were engaged in the synthesis of new analgesics, inspired by the structure of pethidine. This research led to the synthesis of a series of 4-arylpiperidine derivatives. While these compounds showed some analgesic activity, it was their profound and unexpected effects on the central nervous system that proved to be their most significant attribute.

Haloperidol, synthesized in 1958, was found to have potent antipsychotic effects, revolutionizing the treatment of schizophrenia and other psychotic disorders.[2][4] Subsequent structure-activity relationship (SAR) studies revealed that the 4-arylpiperidine scaffold was crucial for the antipsychotic activity of the butyrophenones. The piperidine ring serves as a rigid scaffold to correctly position the aromatic ring and the butyrophenone side chain for optimal interaction with the dopamine D2 receptor, the primary target of these drugs. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a key ionic interaction with an aspartate residue in the D2 receptor binding pocket.

Case Study 2: The Fentanyl Analgesics - Potency and Peril

The development of the fentanyl class of synthetic opioids, also pioneered by Paul Janssen in the late 1950s, further underscored the importance of the substituted piperidine scaffold in the design of potent CNS-active drugs. Fentanyl, a 4-anilidopiperidine derivative, is a powerful analgesic, estimated to be 50 to 100 times more potent than morphine.

The 4-anilidopiperidine core is the key pharmacophore responsible for the high affinity and efficacy of fentanyl and its analogs at the μ-opioid receptor. The piperidine ring constrains the conformation of the molecule, presenting the anilino and N-acyl groups in an optimal orientation for binding to the receptor. The basic nitrogen of the piperidine is again crucial for a salt bridge interaction within the receptor. While the fentanyl series of compounds has provided invaluable tools for the management of severe pain, their high potency also carries a significant risk of abuse and overdose, a stark reminder of the double-edged sword of potent drug action.

Modern Drug Discoveries - Rational Design in Action

In contrast to the serendipitous discoveries of the mid-20th century, many modern drugs containing a substituted piperidine moiety are the product of rational, structure-based drug design. By leveraging a deep understanding of the three-dimensional structure of the biological target, medicinal chemists can design piperidine-containing molecules that bind with high affinity and selectivity.

  • DPP-4 Inhibitors for Diabetes: In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the piperidine ring has been incorporated into several drugs as a key structural element. For instance, in sitagliptin, the piperidine ring serves as a scaffold to position the trifluoromethyl and triazolopiperazine moieties for optimal interactions with the active site of the DPP-4 enzyme.

  • CCR5 Antagonists for HIV: Maraviroc, a CCR5 antagonist used in the treatment of HIV infection, features a substituted piperidine ring. This ring system is integral to the molecule's ability to bind to the CCR5 co-receptor on the surface of human immune cells, thereby blocking the entry of the HIV virus.

  • PARP Inhibitors for Cancer: The piperidine ring is also a common feature in the structure of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. In drugs like olaparib, the piperidine moiety often serves as a linker or scaffold element, contributing to the overall shape and physicochemical properties of the molecule that are required for effective inhibition of the PARP enzyme.

The Privileged Roles of the Piperidine Scaffold in Drug-Target Interactions

The enduring success of the substituted piperidine in medicinal chemistry can be attributed to its ability to participate in a variety of favorable interactions with biological targets and to impart desirable drug-like properties.

  • A Versatile Scaffold: The piperidine ring provides a conformationally constrained, yet flexible, scaffold that allows for the precise positioning of substituents in three-dimensional space. This is critical for optimizing interactions with the often-complex topographies of protein binding sites.

  • Modulation of Physicochemical Properties: The introduction of a piperidine ring into a molecule can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[2] The basic nitrogen atom of the piperidine can be protonated at physiological pH, which can enhance aqueous solubility and provide a handle for ionic interactions with the target.

  • Favorable Pharmacokinetics: The piperidine scaffold is often associated with good pharmacokinetic properties, including oral bioavailability and metabolic stability.[2] The saturated nature of the ring makes it less susceptible to oxidative metabolism compared to aromatic heterocycles.

Part 4: Future Directions and Emerging Trends

The story of the substituted piperidine is far from over. The ongoing quest for new and more effective medicines continues to drive innovation in the synthesis and application of this remarkable heterocycle.

  • Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, either as isolated catalysts or in whole-cell systems, is an increasingly attractive approach for the synthesis of chiral substituted piperidines.[5][6] Biocatalytic methods can offer exquisite levels of stereoselectivity under mild, environmentally benign conditions.

  • Flow Chemistry: The application of continuous flow technology to the synthesis of piperidines is gaining traction. Flow chemistry can offer several advantages over traditional batch processing, including improved safety, scalability, and the ability to access reaction conditions that are difficult to achieve in batch.

  • Novel Therapeutic Modalities: The piperidine scaffold is finding new applications in emerging therapeutic modalities. For example, it is being incorporated into proteolysis-targeting chimeras (PROTACs), a new class of drugs that function by inducing the degradation of disease-causing proteins.

  • Computational Chemistry and Machine Learning: Advances in computational chemistry and the application of machine learning algorithms are accelerating the design of new piperidine-based drug candidates. These in silico tools can be used to predict the binding affinity of virtual compounds, prioritize synthetic targets, and guide the optimization of lead compounds.

Conclusion: The Enduring Importance of the Substituted Piperidine

From its humble origins in the pungent essence of black pepper, the substituted piperidine has journeyed to the forefront of medicinal chemistry. Its historical trajectory mirrors the evolution of organic synthesis itself, from the classical methods of the 19th and early 20th centuries to the sophisticated and highly selective strategies of the modern era. The enduring presence of the piperidine scaffold in a vast and growing number of pharmaceuticals is a powerful testament to its versatility and utility in drug design. As we look to the future, the continued development of innovative synthetic methodologies and a deeper understanding of the principles of molecular recognition will undoubtedly ensure that the substituted piperidine remains a vital and privileged structure in the ongoing quest to improve human health.

Visualizations

Diagram 1: Historical Timeline of Key Discoveries

G cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1850 1850: Piperidine first reported by Anderson [1] 1852 1852: Cahours names piperidine [1] 1850->1852 1886 1886: Synthesis of Coniine 1852->1886 1900s Early 1900s: Catalytic Hydrogenation of Pyridines 1886->1900s 1958 1958: Synthesis of Haloperidol [20, 23] 1900s->1958 1959 1959: Synthesis of Fentanyl 1958->1959 1970s 1970s: Rise of Stereoselective Synthesis 1959->1970s 2000s Modern Methods: RCM, MCRs, C-H Activation 1970s->2000s Present Present: Biocatalysis, Flow Chemistry, PROTACs 2000s->Present

Caption: A timeline highlighting key milestones in the discovery and synthesis of substituted piperidines.

Diagram 2: Evolution of Synthetic Methodologies

G cluster_classical Classical Methods cluster_modern Modern Stereoselective Methods Pyridine Pyridine Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Substituted Piperidine Substituted Piperidine Hydrogenation->Substituted Piperidine Aza_Diels_Alder Aza-Diels-Alder Aza_Diels_Alder->Substituted Piperidine RCM Ring-Closing Metathesis RCM->Substituted Piperidine MCR Multicomponent Reactions MCR->Substituted Piperidine Asymmetric_Hydrogenation Asymmetric Hydrogenation Asymmetric_Hydrogenation->Substituted Piperidine

Caption: An overview of the evolution of synthetic routes to substituted piperidines.

Diagram 3: The Role of the Piperidine Scaffold in Drug Design

G cluster_properties Key Contributions to Drug Properties Piperidine_Scaffold Substituted Piperidine Scaffold Conformational_Rigidity Conformational Rigidity & Vectorial Display of Substituents Piperidine_Scaffold->Conformational_Rigidity Physicochemical_Properties Modulation of Lipophilicity & Solubility Piperidine_Scaffold->Physicochemical_Properties Pharmacokinetics Improved Metabolic Stability & Bioavailability [20] Piperidine_Scaffold->Pharmacokinetics Target_Binding Scaffold for Key Pharmacophoric Elements Piperidine_Scaffold->Target_Binding Improved_Drug_Candidate Optimized Drug Candidate Conformational_Rigidity->Improved_Drug_Candidate Physicochemical_Properties->Improved_Drug_Candidate Pharmacokinetics->Improved_Drug_Candidate Target_Binding->Improved_Drug_Candidate

Caption: The multifaceted roles of the substituted piperidine scaffold in modern drug design.

References

(R)-3-Methoxypiperidine: A Technical Guide to its Biological Significance and Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(R)-3-Methoxypiperidine is a chiral heterocyclic compound that has garnered significant attention within the medicinal chemistry landscape. While its primary role to date has been as a versatile chiral building block for the synthesis of complex bioactive molecules, its intrinsic biological activity remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of this compound, delving into its established utility in drug discovery and presenting a hypothesized mechanism of action based on the pharmacological profiles of its derivatives. Furthermore, this document offers detailed experimental protocols for researchers seeking to elucidate its precise biological function, thereby serving as a roadmap for future investigations into this intriguing molecule.

Introduction: The Piperidine Scaffold and the Emergence of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS) and other biological systems.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The introduction of stereochemistry, as in this compound, adds a critical layer of complexity and potential for enhanced selectivity and potency.

This compound has emerged as a valuable intermediate in the synthesis of a diverse array of pharmaceutical agents, including kinase inhibitors for inflammatory diseases and modulators of neurotransmission for neurological disorders.[4] The specific (R)-configuration of the methoxy group at the 3-position provides a key chiral handle for the construction of enantiomerically pure final compounds. While its utility as a synthetic precursor is well-documented, the inherent biological activity of this compound itself is not yet fully characterized. This guide aims to bridge this knowledge gap by proposing a potential mechanism of action and providing the tools for its experimental validation.

Hypothesized Mechanism of Action: Insights from Structural Analogs

Direct studies on the mechanism of action of this compound are scarce. However, by examining the structure-activity relationships (SAR) of its closely related derivatives, we can formulate a hypothesis regarding its potential biological targets. Piperidine derivatives are known to interact with a wide range of receptors in the CNS.

Potential for Monoamine Reuptake Inhibition and 5-HT1A Receptor Modulation

Substituted piperidine ethers have been identified as potent norepinephrine reuptake inhibitors (NRIs) with partial agonist activity at the serotonin 5-HT1A receptor.[5] The core piperidine structure, coupled with an ether linkage, appears to be a key pharmacophore for this dual activity. It is plausible that this compound, as a simple piperidine ether, could exhibit weak to moderate affinity for monoamine transporters (NET, DAT, SERT) and/or 5-HT1A receptors.

Interaction with Dopamine and Sigma Receptors

Derivatives of 3-methoxybenzamide containing a piperazine ring, which shares structural similarities with piperidine, have shown high affinity for dopamine D4 receptors.[6] Furthermore, various piperidine derivatives have been explored as ligands for sigma receptors (σ1 and σ2), which are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders. The lipophilic nature of the piperidine ring and the presence of the methoxy group in this compound could facilitate its interaction with these receptor systems.

The following table summarizes the observed activities of various 3-methoxypiperidine derivatives, providing a basis for the hypothesized targets of the parent compound.

Derivative ClassTarget(s)Observed ActivityReference
Substituted Piperidine Diphenyl EthersNorepinephrine Transporter (NET), 5-HT1A ReceptorNRI, 5-HT1A Partial Agonist[5]
N-substituted 3-methoxybenzamidesDopamine D4 ReceptorHigh-affinity Ligand[6]
Various Piperidine Analogsμ Opioid ReceptorPotent Agonists[7]

Based on this evidence, a plausible, yet unproven, hypothesis is that this compound may act as a modulator of monoaminergic systems, potentially through weak interactions with transporters and/or receptors.

The following diagram illustrates the hypothesized signaling pathways that could be modulated by this compound.

Hypothesized Signaling Pathways of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron R3MP This compound NET Norepinephrine Transporter (NET) R3MP->NET Inhibition? DAT Dopamine Transporter (DAT) R3MP->DAT Inhibition? SERT Serotonin Transporter (SERT) R3MP->SERT Inhibition? 5HT1A_R 5-HT1A Receptor R3MP->5HT1A_R Modulation? D4_R Dopamine D4 Receptor R3MP->D4_R Modulation? Sigma_R Sigma Receptor R3MP->Sigma_R Modulation? NE Norepinephrine NE->NET Reuptake DA Dopamine DA->DAT Reuptake 5HT Serotonin 5HT->SERT Reuptake Downstream_Signaling Downstream Signaling Cascades 5HT1A_R->Downstream_Signaling D4_R->Downstream_Signaling Sigma_R->Downstream_Signaling

Caption: Hypothesized interactions of this compound with monoamine transporters and postsynaptic receptors.

A Practical Guide to Elucidating the Mechanism of Action

To move from hypothesis to definitive mechanism, a systematic experimental approach is required. The following sections provide detailed protocols for key in vitro and in vivo assays that are essential for characterizing the pharmacological profile of this compound.

In Vitro Assays: Target Identification and Functional Characterization
  • 3.1.1. Radioligand Binding Assays

    Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8][9][10] These assays are crucial for the initial screening of this compound against a panel of CNS targets.

    Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters (NET, DAT, SERT)

    • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the human norepinephrine, dopamine, or serotonin transporter.

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Reaction Mixture: In a 96-well plate, combine:

      • 50 µL of cell membrane preparation.

      • 25 µL of a known radioligand (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]Citalopram for SERT) at a concentration near its Kd.

      • 25 µL of varying concentrations of this compound or a reference compound.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer.

    • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

    The following diagram outlines the workflow for a competitive radioligand binding assay.

    Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Target) Start->Prepare_Membranes Setup_Reaction Set up Reaction in 96-well Plate: Membranes + Radioligand + This compound Prepare_Membranes->Setup_Reaction Incubate Incubate to Reach Equilibrium Setup_Reaction->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

    Caption: General workflow for a competitive radioligand binding assay.

  • 3.1.2. Second Messenger and Functional Assays

    Once binding affinity is established, functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or allosteric modulator.

    Protocol: cAMP Assay for G-protein Coupled Receptors (e.g., 5-HT1A, D4)

    • Cell Culture: Culture cells stably expressing the receptor of interest.

    • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist (e.g., 8-OH-DPAT for 5-HT1A).

    • Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

In Vivo Behavioral Models: Assessing CNS Effects

In vivo models are crucial for understanding the physiological and behavioral effects of this compound in a whole organism.[11][12][13]

  • 3.2.1. Locomotor Activity

    Changes in locomotor activity can indicate stimulant or sedative effects. This is a fundamental initial behavioral screen.

    Protocol: Open Field Test

    • Apparatus: Use a square arena with infrared beams to track movement.

    • Acclimation: Place the animal (e.g., mouse or rat) in the arena for a 30-minute acclimation period.

    • Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes post-injection.

    • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.

  • 3.2.2. Models of Depression and Anxiety

    If in vitro data suggests interaction with monoaminergic systems, models of depression and anxiety are relevant.

    Protocol: Forced Swim Test (for antidepressant-like effects)

    • Apparatus: Use a cylindrical container filled with water.

    • Pre-test: On day one, place the animal in the water for a 15-minute pre-swim.

    • Administration: Administer this compound or a reference antidepressant daily for a set period (e.g., 7-14 days).

    • Test: On the final day, place the animal in the water for a 5-minute test session and record the duration of immobility.

    • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

This compound stands at a crossroads of synthetic utility and untapped biological potential. While its role as a chiral building block is firmly established, its intrinsic mechanism of action in biological systems remains an open and compelling question for researchers. The hypothesized interactions with monoamine transporters and CNS receptors, based on the pharmacology of its derivatives, provide a logical starting point for investigation.

The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the true pharmacological profile of this compound. Through a systematic approach of in vitro screening, functional characterization, and in vivo behavioral analysis, the scientific community can unlock the potential of this intriguing molecule, potentially revealing a novel modulator of CNS function. Future research should also consider investigating its metabolic profile and potential off-target effects to build a complete understanding of its biological significance.

References

Spectroscopic and Synthetic Profile of (R)-3-Methoxypiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Methoxypiperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the stereochemistry and substitution at the 3-position can profoundly influence biological activity. The methoxy group at the chiral center of this compound makes it a valuable building block for creating complex molecular architectures with specific three-dimensional orientations, crucial for selective interactions with biological targets.

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of this compound. While a complete set of publicly available experimental spectra for this specific enantiomer is not readily found in the literature, this guide will present a detailed analysis based on predicted data, established spectroscopic principles, and known synthetic methodologies. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related chiral piperidine derivatives.

Molecular Structure and Properties

This compound possesses a piperidine ring with a methoxy group attached to the chiral carbon at the 3-position. Its molecular formula is C₆H₁₃NO, and it has a molecular weight of 115.17 g/mol .

Diagram of this compound Structure

Caption: 2D structure of this compound highlighting the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the unique chemical environments of the protons and carbons in the molecule.

Note on Data: The following NMR data are predicted based on established chemical shift principles and analysis of similar 3-substituted piperidine structures. Experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy group, the proton at the chiral center (C3-H), and the methylene protons of the piperidine ring. The diastereotopic nature of the methylene protons on the same carbon atom will likely result in complex splitting patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OCH₃3.3 - 3.4Singlet (s)N/A
C3-H3.1 - 3.3Multiplet (m)-
C2-Hₐ, C6-Hₐ (axial)2.9 - 3.1Multiplet (m)-
C2-Hₑ, C6-Hₑ (equatorial)2.4 - 2.6Multiplet (m)-
C4-H₂, C5-H₂1.4 - 1.9Multiplet (m)-
N-H1.5 - 2.5Broad Singlet (br s)N/A
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C375 - 80
-OCH₃55 - 60
C2, C645 - 55
C4, C520 - 30
Experimental Protocol for NMR Data Acquisition

This protocol outlines a general procedure for acquiring high-quality NMR spectra of a sample like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

NMR Analysis Workflow

G A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) B->D E Data Processing (FT, Phasing, Baseline Correction) B->E C->D C->E D->E F Spectral Interpretation and Peak Assignment E->F G Structure Verification F->G

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-O functional groups.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch (secondary amine)3300 - 3500Medium, broad
C-H stretch (alkane)2850 - 3000Strong
C-O stretch (ether)1070 - 1150Strong
N-H bend1550 - 1650Medium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

    • For Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer (or the salt plates/solvent).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

For this compound, Electron Ionization (EI) would likely lead to significant fragmentation. Electrospray Ionization (ESI) would be a softer ionization technique, likely showing a prominent protonated molecular ion.

Ion Predicted m/z Notes
[M+H]⁺116.1070Protonated molecular ion (expected in ESI-MS)
M⁺·115.0997Molecular ion (expected in EI-MS)
[M-CH₃]⁺100.0813Loss of a methyl group
[M-OCH₃]⁺84.0813Loss of the methoxy group
Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

    • For ESI-MS, a small amount of an acid (e.g., formic acid) is often added to promote protonation.

  • Data Acquisition:

    • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

    • The instrument parameters (e.g., ionization source voltage, temperatures, and mass range) are optimized to obtain the best signal for the compound.

    • The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Synthesis of this compound

The enantioselective synthesis of 3-substituted piperidines is a well-established area of organic chemistry. A common strategy for preparing this compound involves the methylation of a chiral 3-hydroxypiperidine precursor.

General Synthetic Pathway

G A (R)-N-Boc-3-hydroxypiperidine B Deprotection A->B e.g., TFA, HCl C (R)-3-hydroxypiperidine B->C D Methylation C->D e.g., NaH, CH₃I E This compound D->E

Caption: A plausible synthetic route to this compound.

Illustrative Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of this compound, starting from a commercially available chiral precursor.

Step 1: Methylation of (R)-N-Boc-3-hydroxypiperidine

  • To a solution of (R)-N-Boc-3-hydroxypiperidine in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-N-Boc-3-methoxypiperidine.

Step 2: Deprotection of the Boc Group

  • Dissolve the (R)-N-Boc-3-methoxypiperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the free amine into an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield this compound. Further purification by distillation may be necessary.

Conclusion

The Synthetic Alchemist's Guide to Chiral Piperidines: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3] Its ubiquity drives a continuous quest for innovative and efficient stereoselective synthetic methods. This in-depth technical guide provides a comprehensive overview of key contemporary strategies for the asymmetric synthesis of chiral piperidines. Moving beyond a simple recitation of methods, this document delves into the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for seminal reactions are provided, alongside visual workflows and comparative data, to create a self-validating and practical resource for the laboratory.

The Privileged Scaffold: Why Chiral Piperidines Matter

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most frequently encountered scaffolds in FDA-approved drugs.[3] The introduction of chirality into this framework dramatically expands its chemical space, allowing for precise three-dimensional interactions with biological targets. This stereochemical control can profoundly influence a molecule's potency, selectivity, pharmacokinetic profile, and even reduce toxicity.[2][4] Consequently, the development of robust and scalable methods for accessing enantiomerically pure piperidines is a paramount objective in organic and medicinal chemistry.[5][6][7] This guide will explore several powerful catalytic asymmetric strategies that have emerged as state-of-the-art.

Catalytic Asymmetric Dearomatization and Functionalization of Pyridines

One of the most atom-economical and elegant approaches to chiral piperidines involves the direct asymmetric functionalization of readily available pyridine precursors. This strategy, however, must overcome the inherent aromatic stability of the pyridine ring.

Chemo-enzymatic Dearomatization

Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild conditions.[8] A powerful chemo-enzymatic cascade approach has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry.[8] This method often involves an initial chemical reduction of the pyridine to a non-aromatic intermediate, which is then acted upon by a sequence of enzymes.

A key transformation in this area involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[8]

Experimental Protocol: Chemo-Enzymatic Synthesis of a Chiral 3-Substituted Piperidine [1][8]

  • Activation and Reduction: To a solution of the starting pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise. Stir the reaction for 1 hour at room temperature.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water (10 mL) and dichloromethane (CH₂Cl₂) (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude tetrahydropyridine (THP). This intermediate is often used in the next step without further purification.

  • Biocatalytic Cascade: In a suitable buffer, the crude THP is subjected to a one-pot cascade reaction involving an amine oxidase and an ene imine reductase (EneIRED) to yield the desired chiral piperidine. The specific enzymes and reaction conditions are highly dependent on the substrate.[8]

Logical Workflow: Chemo-Enzymatic Dearomatization

chemoenzymatic_workflow Pyridine Activated Pyridine THP Tetrahydropyridine (THP) Pyridine->THP Chemical Reduction (e.g., NaBH₄) Imine Chiral Iminium Intermediate THP->Imine Amine Oxidase Piperidine Enantioenriched Piperidine Imine->Piperidine Ene Imine Reductase (EneIRED)

Caption: Chemo-enzymatic dearomatization workflow.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful metal-catalyzed approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with activated pyridine derivatives.[9][10][11] This method provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines.[9][10]

This three-step process typically involves:

  • Partial reduction of the pyridine.

  • Rh-catalyzed asymmetric carbometalation.

  • A final reduction step to furnish the piperidine.[9][10]

Asymmetric Cycloaddition Strategies

Cycloaddition reactions offer a powerful means to construct the piperidine ring with multiple stereocenters in a single step.

Phosphine-Catalyzed [4+2] Annulation of Imines with Allenes

Pioneered by Kwon, the phosphine-catalyzed [4+2] annulation of imines with allenes provides a direct route to functionalized piperidines.[5] The development of chiral phosphine catalysts has rendered this reaction highly enantioselective, furnishing a diverse array of piperidine derivatives with excellent stereocontrol.[5] A C2-symmetric chiral phosphepine has been shown to be a particularly effective catalyst for this transformation.[5]

Reaction Mechanism Overview

The proposed mechanism involves the nucleophilic addition of the phosphine to the allene, generating a zwitterionic intermediate. This intermediate then undergoes a [4+2] cycloaddition with the imine, followed by catalyst turnover to release the piperidine product.

Logical Relationship: Catalytic [4+2] Annulation

annulation_logic cluster_reactants Reactants Imine Imine Intermediate Zwitterionic Intermediate Imine->Intermediate Reaction Initiation Allene Allene Allene->Intermediate Reaction Initiation Catalyst Chiral Phosphine Catalyst Catalyst->Intermediate Reaction Initiation Product Chiral Piperidine Intermediate->Product [4+2] Cycloaddition & Catalyst Turnover

Caption: Key components of the catalytic [4+2] annulation.

Rhodium(I)-Catalyzed [2+2+2] Cycloaddition

An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition has been developed, which uniquely employs a cleavable tether.[12][13] This strategy allows for the construction of polysubstituted piperidines from an alkyne, an alkene, and an isocyanate, where two of the components are linked.[12] Cleavage of the tether post-cycloaddition reveals the desired piperidine scaffold. This method demonstrates good yields and high enantioselectivity across a range of substrates.[13]

Organocatalytic Domino Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often expensive and toxic metals. Domino or cascade reactions, in particular, enable the rapid construction of molecular complexity from simple starting materials.

Domino Michael Addition/Aminalization

An O-TMS protected diphenylprolinol catalyst can facilitate a domino Michael addition/aminalization reaction between aldehydes and trisubstituted nitroolefins.[1][14] This powerful one-step process allows for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity.[1][14]

Experimental Protocol: Organocatalytic Domino Reaction [1]

  • Reaction Setup: To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Data Summary: Representative Organocatalytic Domino Reactions

EntryAldehydeNitroolefinCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Benzaldehyde(E)-2-nitro-1,3-diphenylprop-1-ene204885>99
2Cinnamaldehyde(E)-2-nitro-1,3-diphenylprop-1-ene20727898
3Isobutyraldehyde(E)-2-nitro-1,3-diphenylprop-1-ene20249299

Data is illustrative and based on typical results reported in the literature.[1][14]

Hybrid Bio-Organocatalytic Cascades

Inspiring synergy is found in hybrid catalytic systems that combine the best of both worlds: biocatalysis and organocatalysis.[15][16][17] A notable example is a cascade for the synthesis of 2-substituted piperidines that relies on a transaminase to generate a reactive cyclic imine intermediate in situ.[15][17] This intermediate is then intercepted by an L-proline catalyst, which facilitates a Mannich reaction with a ketone that cleverly serves as both the transaminase acceptor and the nucleophile.[15][17]

Visualizing the Hybrid Cascade

hybrid_cascade cluster_bio Biocatalytic Step cluster_organo Organocatalytic Step Lysine_Derivative Lysine Derivative Imine Δ¹-Piperideine (Imine) Lysine_Derivative->Imine Oxidative Deamination Ketone_Acceptor Ketone (Acceptor) Ketone_Acceptor->Imine via TA TA Transaminase (TA) Product 2-Substituted Piperidine Imine->Product Mannich Reaction Ketone_Nucleophile Ketone (Nucleophile) Ketone_Nucleophile->Product via Proline Proline L-Proline

Caption: Hybrid bio-organocatalytic cascade workflow.

C-H Functionalization: A Radical Approach

Directly converting C-H bonds into C-C or C-heteroatom bonds is a highly sought-after transformation in organic synthesis. Recent advances have enabled the enantioselective C-H functionalization of acyclic amines to forge chiral piperidines.

Enantioselective, Radical-Mediated δ C-H Cyanation

A groundbreaking method involves interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction to achieve a catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines.[18] This transformation is enabled by a chiral copper catalyst that orchestrates an N-centered radical relay mechanism.[18] The resulting enantioenriched δ-amino nitriles serve as valuable precursors that can be cyclized to form a variety of chiral piperidines.[18] This strategy represents an unconventional and powerful (5+1) synthetic disconnection.[18]

Conclusion and Future Outlook

The synthesis of chiral piperidines is a vibrant and rapidly evolving field. The strategies highlighted in this guide—catalytic asymmetric dearomatization, enantioselective cycloadditions, organocatalytic domino reactions, and radical-mediated C-H functionalization—represent the forefront of modern synthetic organic chemistry. Each approach offers unique advantages in terms of substrate scope, efficiency, and stereocontrol. The ongoing development of novel catalysts and methodologies, particularly those that combine different catalytic paradigms, promises to deliver even more powerful and sustainable routes to these medicinally vital scaffolds. For the researcher and drug development professional, a deep understanding of these causal relationships in synthesis is not just academic—it is the key to unlocking the next generation of therapeutics.

References

The Multifaceted Biological Activities of Methoxypiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Methoxypiperidine in Medicinal Chemistry

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of novel therapeutics. Its conformational flexibility and ability to engage in diverse molecular interactions have established it as a "privileged scaffold" in medicinal chemistry. The introduction of a methoxy (-OCH3) group to this versatile structure gives rise to methoxypiperidine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This strategic functionalization can significantly influence the physicochemical properties of the parent molecule, enhancing attributes such as membrane permeability, metabolic stability, and target-binding affinity.

This technical guide provides an in-depth exploration of the significant and diverse biological activities of methoxypiperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental insights, and a comprehensive overview of the underlying mechanisms of action. We will delve into the anticancer, antimicrobial, and neurological activities of these promising compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Methoxypiperidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects across a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with critical cancer-associated signaling pathways.

A. Quantitative Analysis of Cytotoxic Activity

The in vitro efficacy of methoxypiperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic activity of representative methoxyphenylpiperidine derivatives against various human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
RAJI MDA-MB-231Triple-Negative Breast Cancer20 µg/mL[1]
MDA-MB-468Triple-Negative Breast Cancer25 µg/mL[1]
Compound with 4-methoxyphenyl group A549Lung Cancer5.20[2]
B4125 Multiple Cancer Cell Lines (Mean)Esophageal, Hepatocellular, Colon0.48 µg/mL[3]
B3962 Multiple Cancer Cell Lines (Mean)Esophageal, Hepatocellular, Colon0.36 µg/mL[3]
B4126 Multiple Cancer Cell Lines (Mean)Esophageal, Hepatocellular, Colon0.47 µg/mL[3]
B. Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

A primary mechanism through which methoxypiperidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.

The PI3K/Akt signaling cascade is a critical pro-survival pathway that is frequently hyperactivated in many cancers. Its activation leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors. Certain methoxypiperidine derivatives have been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells. For instance, the compound RAJI has been demonstrated to downregulate Akt, mTOR, and Cyclin D1, key components of the PI3K/Akt pathway, leading to the induction of apoptosis in triple-negative breast cancer cells.[1]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Methoxypiperidine Methoxypiperidine Derivative Methoxypiperidine->Akt Inhibits

PI3K/Akt Signaling Pathway Inhibition
C. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the methoxypiperidine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[2]

Protocol:

  • Cell Treatment: Treat cells with the methoxypiperidine derivative at the desired concentration and time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5]

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.[7]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7]

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Methoxypiperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

A. Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
1-(4'-methoxyphenacyl)-N-Methyl piperidinium bromide Staphylococcus aureus-[8]
Escherichia coli-[8]
Compound 6d (meta-methoxy side chain) Escherichia coli CNCTC 377/79195.3[9]
Compound 8e (propoxy side chain) Candida albicans CCM 818697.7[9]
Erythro enantiomer of a mefloquine analog Cryptococcus neoformans1[10]
Candida albicans4[10]
Threo enantiomer of a mefloquine analog Cryptococcus neoformans2[10]
Candida albicans8[10]
Piperidine derivative 8 (methoxy group on C2 and C6) Bacillus subtilis-[11]
Staphylococcus aureus-[11]
Micrococcus luteus-[11]

Note: Some entries indicate activity was observed, but specific MIC values were not provided in the source.

B. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and efficient technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the methoxypiperidine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).[2]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Broth_Microdilution Stock_Solution Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (18-24h) Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading

Broth Microdilution Workflow

III. Neurological Activities: Modulating Synaptic Transmission and Neuroprotection

Methoxypiperidine derivatives have shown significant potential in the field of neuroscience, particularly as modulators of neurotransmitter systems and as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.

A. Mechanism of Action: NMDA Receptor Antagonism

A key mechanism underlying the neurological effects of some methoxypiperidine derivatives is their ability to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[12] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[13] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[14]

Methoxyphenidine (MXP), a notable methoxypiperidine derivative, is an uncompetitive NMDA receptor antagonist, meaning it blocks the ion channel when it is open.[12][15] This mode of action can be neuroprotective by preventing excessive calcium influx into neurons.

NMDA_Receptor cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked by Mg2+ at rest) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive influx leads to Methoxypiperidine Methoxypiperidine Derivative (e.g., MXP) Methoxypiperidine->Ion_Channel Blocks (Uncompetitive)

NMDA Receptor Antagonism
B. Potential in Alzheimer's Disease

The neuroprotective properties of methoxypiperidine derivatives make them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's. The PI3K/Akt signaling pathway, in addition to its role in cancer, is also a crucial neuroprotective pathway.[16] Its activation can inhibit neuronal apoptosis and promote cell survival.[8] Some studies suggest that the neuroprotective effects of certain compounds in Alzheimer's disease models may be mediated through the activation of this pathway.[17]

IV. Conclusion and Future Perspectives

Methoxypiperidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neurologically active agents underscores their potential for the development of novel therapeutics. The methoxy substitution provides a valuable handle for medicinal chemists to fine-tune the pharmacological properties of the piperidine scaffold, leading to compounds with enhanced potency and selectivity.

Future research in this area should focus on several key aspects. A more comprehensive structure-activity relationship (SAR) analysis of a wider range of methoxypiperidine derivatives is needed to guide the design of next-generation compounds with improved therapeutic indices. Further elucidation of the specific molecular targets and signaling pathways modulated by these derivatives will provide a deeper understanding of their mechanisms of action and facilitate the development of more targeted therapies. Finally, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical translation. The continued exploration of the rich chemical space of methoxypiperidine derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

V. References

  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. --INVALID-LINK--

  • Abcam. MTT assay and its use in cell viability and proliferation analysis. --INVALID-LINK--

  • Azure Biosystems. 6 Western Blotting Steps. --INVALID-LINK--

  • Cell Signaling Technology. Seven Assays to Detect Apoptosis. CST Blog. --INVALID-LINK--

  • Ghasemi, F., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling, 20(1), 82. --INVALID-LINK--

  • Biocompare. Choosing an Apoptosis Detection Assay. --INVALID-LINK--

  • Thermo Fisher Scientific. Western Blotting: Products, Protocols, & Applications. --INVALID-LINK--

  • Abcam. Western blot protocol. --INVALID-LINK--

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol [Video]. YouTube. --INVALID-LINK--

  • Abcam. Apoptosis. --INVALID-LINK--

  • Zhu, S. T., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & medicinal chemistry, 21(10), 2794–2801. --INVALID-LINK--

  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. --INVALID-LINK--

  • Al-Hussain, S. A., et al. (2023). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Cureus, 15(9), e45628. --INVALID-LINK--

  • Wikipedia. (2023, December 12). NMDA receptor antagonist. --INVALID-LINK--

  • Lee, H., et al. (2021). Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. British journal of pharmacology, 178(11), 2263–2279. --INVALID-LINK--

  • ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. --INVALID-LINK--

  • Naicker, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 703-711. --INVALID-LINK--

  • Saify, Z. S., et al. (1996). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 9(2), 15-23. --INVALID-LINK--

  • Blue Ridge Poison Center. (2022, June 3). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. --INVALID-LINK--

  • Sahai, M. A., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PloS one, 11(6), e0157021. --INVALID-LINK--

  • Malík, I., et al. (2012). Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. Folia microbiologica, 57(5), 417–423. --INVALID-LINK--

  • Naicker, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 703-711. --INVALID-LINK--

  • GitHub Gist. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. --INVALID-LINK--

  • Hermann, J. C., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of medicinal chemistry, 65(5), 4212–4233. --INVALID-LINK--

  • Sharmin, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of basic and clinical physiology and pharmacology, 33(4), 415–432. --INVALID-LINK--

  • Graphviz. DOT Language. --INVALID-LINK--

  • Ghodsi, R., et al. (2023). The PI3K/Akt signaling axis in Alzheimer's disease: a valuable target to stimulate or suppress?. Cellular and molecular life sciences : CMLS, 80(3), 66. --INVALID-LINK--

  • Graphviz. dot. --INVALID-LINK--

  • IIP Series. NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL. --INVALID-LINK--

  • ResearchGate. IC 50 values for compounds tested on A549 lung cancer cells. --INVALID-LINK--

  • ResearchGate. Graphviz view of a cell cycle canonical signaling pathway with gene... --INVALID-LINK--

  • Frontiers. Traditional Chinese Medicine-derived formulations and extracts modulating the PI3K/AKT pathway in Alzheimer's disease. --INVALID-LINK--

  • Spilker, A. T., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS medicinal chemistry letters. --INVALID-LINK--

  • Kumar, V., et al. (2022). Therapeutics of Alzheimer's Disease: Recent Developments. Pharmaceuticals (Basel, Switzerland), 15(2), 246. --INVALID-LINK--

  • Li, Y., et al. (2023). PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids. Journal of ethnopharmacology, 301, 115814. --INVALID-LINK--

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypiperidine is a chiral substituted piperidine derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents.[1][2] Its structural motif is present in a variety of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug development.[3] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the critical safety, handling, and storage guidelines for this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Toxicological Profile

A foundational aspect of safe chemical handling is a comprehensive understanding of the potential hazards. While specific toxicological data for this compound is not extensively published, the hazard profile can be inferred from data on the racemate, 3-Methoxypiperidine, and the parent compound, piperidine.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For 3-Methoxypiperidine, the following classifications are reported[4][5]:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed
Specific Target Organ Toxicity, Single ExposureCategory 3GHS07WarningH335: May cause respiratory irritation
Skin Corrosion/IrritationCategory 2 (Predicted)GHS07WarningH315: Causes skin irritation (Predicted)
Serious Eye Damage/Eye IrritationCategory 2A (Predicted)GHS07WarningH319: Causes serious eye irritation (Predicted)

Note: Skin and eye irritation classifications are predicted based on the known properties of similar piperidine derivatives.

Toxicological Summary
  • Skin and Eye Irritation: Based on the properties of piperidine and other substituted amines, this compound is expected to be a skin and eye irritant.[7] Direct contact can cause redness, inflammation, and pain. Prolonged or repeated contact may lead to dermatitis. Contact with the eyes can cause serious irritation and potential damage.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. Studies on the parent compound, piperidine, have not shown carcinogenic activity.[8]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 149.9 °C at 760 mmHg[2]
Flash Point 49.7 °C[2]
Density 0.93 g/cm³[2]
Solubility Soluble in water and common organic solvents.[7]
Vapor Pressure 3.93 mmHg at 25°C[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][10]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[4] Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently, especially if contact with the chemical occurs.

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If a situation arises where the concentration of vapors may exceed the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow

Caption: PPE workflow for handling this compound.

Handling and Experimental Protocols

Adherence to strict handling protocols is crucial for minimizing the risk of exposure and ensuring the safe execution of experimental procedures.

General Handling Precautions
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Step-by-Step Protocol for Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 3.

  • Inert Atmosphere: If the compound is designated as air-sensitive, it may be necessary to handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing: Tare a clean, dry container on the balance. Carefully transfer the desired amount of this compound into the container using a clean pipette or syringe.

  • Closure: Immediately and securely cap the stock bottle and the container with the dispensed liquid.

  • Cleanup: Clean any minor drips or spills within the fume hood immediately using an appropriate absorbent material.

  • Waste Disposal: Dispose of all contaminated materials (pipette tips, wipes, etc.) in a designated hazardous waste container.

Storage Guidelines

Proper storage of this compound is essential for maintaining its chemical integrity and preventing hazardous situations.

  • Temperature: Store in a cool, dry place, ideally between 2-8°C.[2]

  • Light: Protect from light by storing in an amber or opaque container.[7]

  • Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere to prevent degradation from air and moisture.[14]

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[13]

Storage_Decision_Tree

Caption: Decision tree for the proper storage of this compound.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spill Response

For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Confine the spill to a small area using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[16][17]

  • Neutralization (for acidic or basic spills): For liquid amine spills, which are basic, a neutralizing agent for bases can be used if available and appropriate.

  • Collection: Carefully scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[18]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[19]

For large spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety department immediately.[19]

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[12] A water spray can be used to cool fire-exposed containers.

  • Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be disposed of as hazardous waste.[19] Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the appropriate knowledge and precautions. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and maintain a safe and productive laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential hazards, is the cornerstone of responsible chemical research.

References

The Strategic Sourcing and Application of (R)-3-Methoxypiperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Chiral Piperidines in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable tool for optimizing drug-target interactions. Within this class of heterocycles, chiral 3-substituted piperidines have emerged as particularly significant building blocks. The stereochemistry at the C3 position is often a critical determinant of a molecule's biological activity, influencing its binding affinity and selectivity for enzymes and receptors.[2]

This technical guide focuses on (R)-3-Methoxypiperidine, a chiral building block of increasing importance in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and in the burgeoning field of kinase inhibitors.[2][3] We will provide an in-depth analysis of its commercial availability, delve into robust synthetic strategies for its enantioselective preparation, and explore its application in drug discovery with a focus on Janus kinase (JAK) inhibitors. Furthermore, this guide will equip researchers with detailed experimental protocols for the handling and derivatization of this versatile synthon.

Part 1: Commercial Availability and Sourcing of this compound

This compound is commercially available from a range of chemical suppliers, typically in the form of the free base or as its hydrochloride salt. The choice between the free base and the salt often depends on the intended application and the requirements for stability and handling. The hydrochloride salt generally offers improved stability and is a crystalline solid, which can be easier to handle and weigh accurately compared to the free base, which is a liquid.

Below is a comparative table of representative suppliers, highlighting the typical purities and forms available. Researchers are advised to request certificates of analysis (CoA) from suppliers to confirm purity and enantiomeric excess.

SupplierProduct NameCAS NumberPurityForm
CP Lab SafetyThis compound651341-54-796%Liquid
BLD PharmThis compound651341-54-7≥95%Liquid
CymitQuimicaThis compound651341-54-795%Liquid
MySkinRecipesThis compound651341-54-7≥95%Liquid
AChemBlock(3R)-3-Methoxypiperidine hydrochloride688809-95-297%Solid
Sigma-AldrichThis compound hydrochloride688809-95-298%Solid
LookChemThis compound hydrochloride688809-95-297-99%Solid
SynQuest Laboratories(3R)-3-Methoxypiperidine hydrochloride688809-95-297.0%Solid

Note: This table is not exhaustive and represents a snapshot of available data. Availability and specifications should be confirmed directly with the suppliers.

Part 2: Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is a critical aspect of its utility in pharmaceutical development. Several strategies have been developed to access this chiral building block in high enantiomeric purity. A common and efficient approach involves the methylation of a chiral precursor, (R)-3-hydroxypiperidine.

A key precursor, (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0), is a versatile starting material.[4] Its synthesis can be achieved through various methods, including the enzymatic reduction of N-Boc-3-piperidone. This biocatalytic approach offers high enantioselectivity and avoids the need for classical chiral resolution of a racemic mixture.

The following diagram illustrates a typical synthetic workflow from the chiral alcohol precursor to the final product.

G cluster_0 Synthesis of this compound A (R)-1-Boc-3-hydroxypiperidine B (R)-1-Boc-3-methoxypiperidine A->B  Methylation (e.g., NaH, MeI) C This compound B->C  Boc Deprotection (e.g., TFA or HCl) G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Nucleus->Gene Gene Transcription G cluster_0 N-Alkylation of this compound A This compound C N-Alkyl-(R)-3-Methoxypiperidine A->C B Alkyl Halide (R-X) B->C Base Base (e.g., K₂CO₃) Base->C

References

A Guide to the Thermochemical Landscape of (R)-3-Methoxypiperidine: Experimental and Computational Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Methoxypiperidine is a valuable chiral building block in modern medicinal chemistry, integral to the synthesis of complex molecular architectures for targeted therapeutics.[1] A profound understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is critical for reaction optimization, process safety, and computational modeling of drug-receptor interactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and predicting these essential energetic properties. While direct experimental thermochemical data for this compound is not extensively available in public literature, this document outlines the established, field-proven experimental protocols and high-accuracy computational methods that serve as the gold standard for nitrogen-containing heterocycles. Every protocol is detailed with an emphasis on the underlying scientific principles, ensuring a self-validating and reproducible approach to characterization.

Introduction: The Significance of this compound

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[2][3] When substituted, as in 3-methoxypiperidine, a chiral center is introduced. The specific enantiomer, this compound, provides a precise spatial orientation of its methoxy group, making it a crucial intermediate for constructing complex, stereochemically defined molecules.[1] For instance, derivatives of this compound are key intermediates for potent kinase inhibitors targeting Janus kinase (JAK), which are vital in the treatment of inflammatory and autoimmune diseases.[1]

Given its role in drug synthesis, a quantitative understanding of the molecule's stability and energy is paramount. Thermochemical data informs:

  • Process Chemistry: Predicting reaction enthalpies, managing thermal safety, and optimizing synthesis yields.

  • Computational Drug Design: Parameterizing force fields for molecular dynamics simulations and accurately calculating binding free energies.

  • Crystal Engineering: Understanding the energetics of different solid-state forms (polymorphs).

This guide will therefore focus on the methodologies required to obtain this critical information.

Physicochemical Properties

Before delving into thermochemistry, it is essential to establish the basic physicochemical properties of the parent compound, 3-Methoxypiperidine.

PropertyValueSource
Molecular Formula C₆H₁₃NO[4][5]
Molecular Weight 115.17 g/mol [5]
Boiling Point 149.9 °C at 760 mmHg[5]
Density (Predicted) 0.93 ± 0.1 g/cm³[4]
Flash Point 49.7 °C[5]
pKa (Predicted) 9.35 ± 0.10[4]
CAS Number (Racemate) 4045-29-8[4][5]
CAS Number ((R)-enantiomer) 651341-54-7[6]

Note: Some properties listed are for the racemate and may serve as close approximations for the pure enantiomer.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise calorimetry. For organic nitrogen-containing compounds, the standard molar enthalpy of formation in the gas phase (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

ΔfHm°(g)Δ_fH_m^°(g)Δf​Hm°​(g)
) is the most crucial parameter. It is typically derived by combining the enthalpy of formation in the condensed phase (
ΔfHm°(crorliq)Δ_fH_m^°(cr \ or \ liq)Δf​Hm°​(crorliq)
) with the enthalpy of phase change (
Δsub/vapHm°Δ{sub/vap}H_m^°Δsub/vap​Hm°​
).[7][8]

Enthalpy of Formation in the Condensed Phase via Combustion Calorimetry

The standard enthalpy of combustion (

ΔcHm°Δ_cH_m^°Δc​Hm°​
) is determined using a static bomb calorimeter.[7][8] For a nitrogen-containing compound like this compound, the combustion reaction is:

C₆H₁₃NO(cr/liq) + 8.75 O₂(g) → 6 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

From the experimentally determined enthalpy of combustion, the standard enthalpy of formation in the condensed phase is calculated using Hess's Law:

ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

ΔfHm°(C6H13NO,cr/liq)=6×ΔfHm°(CO2,g)+6.5×ΔfHm°(H2O,l)ΔcHm°(C6H13NO,cr/liq)Δ_fH_m^°(C_6H{13}NO, cr/liq) = 6 \times Δ_fH_m^°(CO_2, g) + 6.5 \times Δ_fH_m^°(H_2O, l) - Δ_cH_m^°(C_6H_{13}NO, cr/liq)Δf​Hm°​(C6​H13​NO,cr/liq)=6×Δf​Hm°​(CO2​,g)+6.5×Δf​Hm°​(H2​O,l)−Δc​Hm°​(C6​H13​NO,cr/liq)

where the standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established reference values.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is pressed into a pellet. If the substance is a liquid, it is encapsulated in a polyester bag of known mass and combustion energy.[9]

  • Calorimeter Setup: The pellet is placed in a platinum crucible inside a platinum-lined combustion bomb. A cotton thread fuse of known mass and energy of combustion is positioned to ensure ignition.

  • Bomb Charging: The bomb is purged of air and charged with high-purity oxygen to a pressure of ~3.0 MPa. A small, known amount of distilled water is added to the bomb to ensure all nitric and other acids formed are in aqueous solution.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's isothermal jacket. The sample is ignited, and the temperature change of the water is recorded with high precision (to 10⁻⁴ K).

  • Calibration: The energy equivalent of the calorimeter, ε(calor), is determined by burning a certified standard, typically benzoic acid, under identical conditions.[9][10]

  • Data Correction: The raw data is corrected for the energy of fuse combustion, formation of nitric acid from atmospheric nitrogen, and standard state conditions (Washburn corrections) to yield the standard internal energy of combustion,

    ΔcUm°Δ_cU_m^°Δc​Um°​
    .

  • Enthalpy Calculation: The standard enthalpy of combustion (

    ΔcHm°Δ_cH_m^°Δc​Hm°​
    ) is calculated from
    ΔcUm°Δ_cU_m^°Δc​Um°​
    using the relation
    ΔH=ΔU+ΔngRTΔH = ΔU + Δn_gRTΔH=ΔU+Δng​RT
    , where
    ΔngΔn_gΔng​
    is the change in the number of moles of gas in the combustion reaction.

Enthalpy of Phase Change via Sublimation/Vaporization Calorimetry

To determine the gas-phase enthalpy of formation, the energy required to convert the substance from its condensed phase (solid or liquid) to the gas phase must be measured. This is the enthalpy of sublimation (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

ΔsubHm°Δ{sub}H_m^°Δsub​Hm°​
) for solids or vaporization (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ΔvapHm°Δ{vap}H_m^°Δvap​Hm°​
) for liquids.

Experimental Protocol: Calvet Microcalorimetry or Thermogravimetric Analysis (TGA)

  • Calvet Microcalorimetry: This technique directly measures the heat absorbed during the phase transition.[7][8] A sample is placed in an effusion cell within the calorimeter at a specific temperature (e.g., 298.15 K), and the heat flow required to maintain thermal equilibrium during sublimation under vacuum is measured.

  • Isothermal TGA: An alternative method involves measuring the rate of mass loss as a function of temperature under isothermal conditions.[11] The sublimation enthalpy can be derived by applying the Clausius-Clapeyron equation to the mass loss rates measured at different temperatures.[11] This method is particularly useful for compounds with low volatility.

The combination of these experimental values provides the gas-phase enthalpy of formation, a critical parameter for computational chemistry validation.

G cluster_exp Experimental Workflow for Gas-Phase Enthalpy of Formation A High-Purity This compound B Static Bomb Combustion Calorimetry A->B F Calvet Microcalorimetry or TGA A->F C Standard Enthalpy of Combustion (ΔcH°m) B->C D Hess's Law Calculation C->D E Standard Enthalpy of Formation (Condensed Phase, ΔfH°m(cr)) D->E H Standard Enthalpy of Formation (Gas Phase, ΔfH°m(g)) E->H G Standard Enthalpy of Sublimation (ΔsubH°m) F->G G->H

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Prediction of Thermochemical Properties

Quantum chemical calculations provide a powerful, complementary approach to experimental methods, especially when materials are scarce or difficult to handle.[12] High-accuracy composite methods like Gaussian-4 (G4) and Gaussian-3 (G3) theory are renowned for their ability to predict enthalpies of formation often within "chemical accuracy" (± 4 kJ mol⁻¹).[13][14][15]

Computational Protocol: G4/G3 and DFT

  • Conformational Search: The first critical step is to identify the lowest energy conformer(s) of this compound. The piperidine ring can exist in chair conformations with the methoxy group in either an axial or equatorial position.[16][17][18] A thorough search using a computationally inexpensive method (e.g., molecular mechanics or a small basis set DFT) is performed.

  • Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization at a higher level of theory, typically B3LYP/6-31G(d) or a similar functional, as specified by the chosen composite method.[19][20]

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

    • To confirm the structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Single-Point Energy Calculations: A series of high-level, single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., MP2, MP4, CCSD(T)), as prescribed by the G4 or G3 protocol.[13]

  • Extrapolation and Correction: The G4/G3 methods combine these energies using an extrapolation scheme to approximate a complete basis set result.[13] Empirical higher-level corrections (HLC) are added to account for remaining deficiencies.[13][15]

  • Enthalpy of Formation Calculation: The total electronic energy at 0 K is combined with thermal corrections to calculate the enthalpy at 298.15 K. The gas-phase enthalpy of formation is then calculated using the atomization method or, more accurately, through isodesmic reactions. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved, which leads to significant cancellation of systematic errors in the calculation.[21]

G cluster_comp Computational Workflow for Thermochemical Properties A Initial Structure of This compound B Conformational Search (Axial vs. Equatorial) A->B C Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D Frequency Calculation C->D F High-Level Single-Point Energy Calculations (G4/G3 Protocol) C->F E Zero-Point Energy (ZPE) & Thermal Corrections D->E G Atomization or Isodesmic Reaction Scheme E->G F->G H Predicted Thermochemical Properties (ΔfH°m(g), S°m, C°p,m) G->H

Caption: Computational workflow for predicting thermochemical properties.

Summary of Key Thermochemical Data

The successful application of the experimental and computational workflows described above will yield the key thermochemical properties for this compound. The following table summarizes the target data.

Thermochemical PropertySymbolTypical UnitsSignificance
Standard Enthalpy of Combustion ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ΔcHm°Δ_cH_m^°Δc​Hm°​
kJ·mol⁻¹Fundamental value for calculating condensed-phase enthalpy of formation.
Standard Enthalpy of Sublimation
ΔsubHm°Δ{sub}H_m^°Δsub​Hm°​
kJ·mol⁻¹Energy of solid-to-gas phase transition; links condensed and gas phases.
Standard Enthalpy of Formation (crystal) ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ΔfHm°(cr)Δ_fH_m^°(cr)Δf​Hm°​(cr)
kJ·mol⁻¹Thermodynamic stability of the solid state.
Standard Enthalpy of Formation (gas)
ΔfHm°(g)Δ_fH_m^°(g)Δf​Hm°​(g)
kJ·mol⁻¹Intrinsic molecular stability; essential for gas-phase reaction modeling and computational validation.
Standard Molar Entropy (gas)
Sm°(g)S_m^°(g)Sm°​(g)
J·mol⁻¹·K⁻¹Measure of molecular disorder; used for calculating Gibbs free energy.
Standard Molar Heat Capacity (gas)
Cp,m°(g)C{p,m}^°(g)Cp,m°​(g)
J·mol⁻¹·K⁻¹Response of enthalpy to temperature changes.

Conclusion

While a dedicated experimental study on the thermochemistry of this compound has yet to be published, the tools and methodologies to robustly determine its energetic landscape are well-established. A synergistic approach, combining high-precision combustion and sublimation calorimetry with state-of-the-art quantum chemical calculations, provides the most reliable pathway to obtaining accurate thermochemical data.[22] This data is not merely academic; it is a fundamental requirement for the safe, efficient, and rational development of new pharmaceuticals that incorporate this vital chiral building block. The protocols outlined in this guide offer a clear and validated roadmap for researchers to undertake this important characterization.

References

Methodological & Application

Application Notes & Protocols: Chiral Synthesis of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-3-Methoxypiperidine in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing frequently in natural products and pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity. This compound is a valuable chiral building block used in the synthesis of numerous pharmacologically active compounds, where the stereochemistry at the C3 position dictates target engagement and efficacy.[3][4] Its synthesis, therefore, requires robust methods that afford high enantiomeric purity.

This guide provides an in-depth analysis of field-proven chiral synthesis strategies to obtain this compound. The core challenge lies in establishing the stereocenter at the C3 position. Most efficient syntheses converge on the preparation of the key intermediate, (R)-N-Boc-3-hydroxypiperidine, which is then methylated and deprotected.[5] We will explore and contrast three primary strategies for accessing this crucial chiral alcohol:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to separate a racemic mixture.

  • Catalytic Asymmetric Hydrogenation: A powerful transition-metal-catalyzed method to directly generate the chiral center from a prochiral precursor.

  • Biocatalytic Asymmetric Reduction: The use of ketoreductase enzymes for the direct, enantioselective reduction of a ketone precursor.

Each section will detail the causality behind the methodology, provide step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Strategy 1: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-3-hydroxypiperidine

Expertise & Rationale: Kinetic resolution is a cornerstone of chiral synthesis. This strategy exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective for this purpose, catalyzing the acylation of alcohols with high enantioselectivity. In this workflow, a racemic mixture of (±)-N-Boc-3-hydroxypiperidine is subjected to acylation. The lipase selectively acylates one enantiomer (e.g., the (S)-enantiomer) at a much faster rate, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-ester and unreacted (R)-alcohol can then be easily separated by standard chromatographic techniques. The choice of lipase and acyl donor is critical for achieving high selectivity (E-value). Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a well-documented and highly effective biocatalyst for this transformation.[6]

Workflow: Enzymatic Kinetic Resolution

G cluster_0 Resolution Process racemate (±)-N-Boc-3-hydroxypiperidine enzyme Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) racemate->enzyme mixture Mixture: (R)-N-Boc-3-hydroxypiperidine (S)-N-Boc-3-acetoxypiperidine enzyme->mixture separation Chromatographic Separation mixture->separation product_R (R)-N-Boc-3-hydroxypiperidine separation->product_R Desired Product product_S (S)-Ester Byproduct separation->product_S Separated G cluster_1 Catalytic Hydrogenation start N-Benzyl-3-hydroxypyridinium bromide catalyst [Rh(cod)2]OTf + Chiral Ligand (e.g., JosiPhos) + H2 (50 bar) + Et3N start->catalyst product (R)-N-Benzyl-3-hydroxypiperidine catalyst->product G cluster_main Biocatalytic Cycle cluster_kred Primary Reaction cluster_gdh Cofactor Regeneration ketone N-Boc-3-piperidone kred (R)-selective Ketoreductase ketone->kred Substrate alcohol (R)-N-Boc-3-hydroxypiperidine kred->alcohol Product nadp NADP+ kred->nadp Uses glucose D-Glucose gdh Glucose Dehydrogenase (GDH) glucose->gdh gluconolactone Gluconolactone gdh->gluconolactone nadph NADPH gdh->nadph Regenerates nadph->kred Input nadp->gdh Input

References

The Strategic deployment of (R)-3-Methoxypiperidine in Chiral Synthesis: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Chiral Building Blocks in Modern Therapeutics

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is driven by the stereospecific nature of biological systems. Chiral building blocks, molecular fragments with defined three-dimensional arrangements, are indispensable tools for the efficient and precise construction of complex pharmaceutical agents.[1][2] The use of such intermediates is critical, as the spatial orientation of atoms can profoundly influence a drug's efficacy, safety, and pharmacokinetic profile.[1] Among the arsenal of chiral synthons available to medicinal chemists, (R)-3-Methoxypiperidine has emerged as a particularly valuable and versatile component, primarily due to its prevalence in a variety of biologically active molecules, including potent and selective kinase inhibitors.

This technical guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its intrinsic properties, showcase its application in the synthesis of a clinically relevant Bruton's Tyrosine Kinase (BTK) inhibitor, and provide detailed, field-proven protocols for its incorporation into target molecules via modern cross-coupling methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. This compound is a cyclic amine that presents as a colorless liquid with a mild amine-like odor.[3] Its chirality stems from the stereocenter at the C3 position of the piperidine ring, which, in conjunction with the methoxy group, imparts specific conformational preferences that can be exploited in molecular design.

PropertyValueSource
Molecular Formula C₆H₁₃NO--INVALID-LINK--[4]
Molecular Weight 115.17 g/mol --INVALID-LINK--[4]
Boiling Point 149.9 °C at 760 mmHg--INVALID-LINK--[2]
Density 0.93 g/cm³--INVALID-LINK--[2]
Refractive Index 1.448--INVALID-LINK--[2]
pKa 9.35 ± 0.10 (Predicted)--INVALID-LINK--[2]
Solubility Soluble in water and organic solvents.--INVALID-LINK--[5]

Handling and Storage: this compound is air-sensitive and should be stored under an inert atmosphere at 2-8°C, protected from light.[2] It is classified as an irritant and appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[5]

Application Spotlight: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

The strategic importance of this compound is exemplified by its use in the synthesis of novel inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[3] The synthesis of a potent BTK inhibitor featuring a pyrazolo[1,5-a]pyrimidine core serves as an excellent case study for the application of this compound.

The overall synthetic strategy involves the initial construction of a functionalized pyrazolo[1,5-a]pyrimidine core, followed by a key C-N cross-coupling reaction to introduce the this compound moiety.

Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system found in numerous biologically active compounds.[6] Its synthesis can be achieved through various routes, a common one being the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine Core 5-Aminopyrazole 5-Aminopyrazole Condensation Cyclocondensation 5-Aminopyrazole->Condensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Condensation Core Pyrazolo[1,5-a]pyrimidine Core Condensation->Core G Start Start Setup Combine Heterocyclic Halide, This compound, Cu(OAc)₂, and Base in DMSO Start->Setup Reaction Heat under Air Atmosphere (e.g., 80-120 °C) Setup->Reaction Monitor Monitor by LC-MS/TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product G Start Start Setup Combine Heterocyclic Halide, This compound, Pd Catalyst, Ligand, and Base in Toluene Start->Setup Inert Degas and Place under Inert Atmosphere (Ar or N₂) Setup->Inert Reaction Heat Reaction Mixture (e.g., 80-110 °C) Inert->Reaction Monitor Monitor by LC-MS/TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

References

(R)-3-Methoxypiperidine in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (R)-3-Methoxypiperidine in the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, featuring as a prevalent structural motif in a vast array of therapeutic agents.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal scaffold for drug design.[1] The introduction of stereochemistry into the piperidine scaffold elevates its utility, allowing for the creation of chiral drugs that exhibit perfect adaptability to protein-binding sites.[3] Chiral piperidine-containing drugs have demonstrated significant advantages, including modulated physicochemical properties, enhanced biological activity and selectivity, improved pharmacokinetic profiles, and reduced cardiac toxicity.[3][4][5]

Among the diverse library of chiral building blocks, this compound has emerged as a particularly valuable intermediate. Its defined stereochemistry at the C3 position, combined with the electronic and steric influence of the methoxy group, provides a powerful tool for medicinal chemists. This guide provides an in-depth exploration of this compound, detailing its properties and providing validated protocols for its application in the synthesis of advanced pharmaceutical intermediates, with a focus on its role in constructing molecules analogous to potent PARP inhibitors like Niraparib.

Physicochemical Properties of this compound

A thorough understanding of a starting material's physical and chemical properties is fundamental to successful process development and scale-up.

PropertyValueReference
Molecular Formula C₆H₁₃NO[6][7]
Molecular Weight 115.17 g/mol [6][8]
CAS Number 651341-54-7[8][9]
Appearance Colorless Liquid[7][8]
Boiling Point 149.9 °C at 760 mmHg[6]
Density ~0.93 g/cm³[6]
pKa 9.35 ± 0.10 (Predicted)[6][7]
Solubility Soluble in water and common organic solvents.[6][7]
Storage 2-8°C, protect from light, air sensitive.[6][7]

Application Case Study: A Key Building Block for PARP Inhibitor Intermediates

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a breakthrough in targeted cancer therapy, particularly for patients with homologous recombination deficiencies (HRD), such as those with BRCA gene mutations.[10][11] The mechanism, known as synthetic lethality, relies on the principle that while normal cells can tolerate the loss of one DNA repair pathway, cancer cells deficient in a key pathway (like HR) become critically dependent on the PARP-mediated pathway.[12][13] Inhibiting PARP in these cells leads to an accumulation of DNA damage and ultimately, cell death.[12][13]

Niraparib, a potent PARP inhibitor, features a chiral piperidine ring as a central component of its pharmacophore, highlighting the importance of such scaffolds in this drug class.[14][15] The this compound scaffold serves as an exemplary starting point for the synthesis of key intermediates for this and other complex therapeutic agents.

General Synthetic Workflow

The following workflow illustrates a generalized pathway from a chiral piperidine building block to a complex Active Pharmaceutical Ingredient (API), demonstrating the critical coupling and functionalization steps where this compound would be employed.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate Processing cluster_3 Final API Synthesis A This compound C N-Arylation Reaction (e.g., Buchwald-Hartwig Amination) A->C B Aryl Halide / Heterocycle (e.g., Indazole Core) B->C D Pharmaceutical Intermediate C->D Formation of C-N bond E Purification & Characterization (Chromatography, NMR, MS) D->E F Further Functionalization (e.g., Amidation, Deprotection) E->F G Final API F->G Final Synthetic Steps

Caption: General workflow for API synthesis using a chiral piperidine.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol details a representative palladium-catalyzed cross-coupling reaction to form a crucial C-N bond, linking the piperidine nitrogen to an aromatic or heteroaromatic core. This is a foundational step in the synthesis of many Niraparib analogues and other CNS-active agents.

Rationale: The Buchwald-Hartwig amination is chosen for its broad substrate scope, high functional group tolerance, and excellent yields. The choice of a bulky phosphine ligand (e.g., XPhos) is critical to facilitate the reductive elimination step, which is often rate-limiting. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the piperidine nitrogen without competing side reactions. Toluene is an excellent solvent due to its high boiling point and ability to dissolve the organometallic intermediates.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (e.g., 2-(4-bromophenyl)-2H-indazole-7-carboxamide) (1.1 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add NaOtBu (1.4 eq), the aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by this compound (1.0 eq).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-arylated piperidine intermediate.

Mechanism: Catalytic Cycle of Buchwald-Hartwig Amination

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X (L)₂ B->C D Ligand Exchange C->D R₂NH, Base E Ar-Pd(II)-NR₂ (L)₂ D->E F Reductive Elimination E->F F->A Ar-NR₂

References

Application Notes and Protocols for the Scale-up Synthesis of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-3-Methoxypiperidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to modulate their physicochemical and pharmacokinetic properties. Its synthesis on a large scale requires careful consideration of stereochemical control, process safety, and economic viability. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the scale-up production of this compound, with a focus on practical, field-proven insights.

Strategic Overview: A Three-Step Approach to Enantiopurity

The most industrially viable and scalable approach to this compound commences with the asymmetric synthesis of its key chiral precursor, (S)-N-Boc-3-hydroxypiperidine. This is followed by O-methylation and subsequent deprotection of the nitrogen. This strategy is favored due to the high enantioselectivity achievable in the initial enzymatic reduction step, which establishes the critical stereocenter early in the synthesis.

Process Flow Diagram

Scale_Up_Synthesis cluster_0 Step 1: Asymmetric Bioreduction cluster_1 Step 2: O-Methylation (Williamson Ether Synthesis) cluster_2 Step 3: N-Deprotection & Isolation A N-Boc-3-piperidone C (S)-N-Boc-3-hydroxypiperidine (>99% ee) A->C Asymmetric Reduction B Ketoreductase (KRED) & Cofactor Regeneration System (e.g., GDH/Glucose) D (S)-N-Boc-3-hydroxypiperidine C->D Work-up & Isolation F (R)-N-Boc-3-methoxypiperidine D->F SN2 Reaction E 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I, DMS) G (R)-N-Boc-3-methoxypiperidine F->G Work-up & Isolation I This compound (as free base or salt) G->I Boc Removal H Acidic Conditions (e.g., HCl in Dioxane/Ether) J Purification (Distillation or Crystallization) I->J

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Chiral Precursor - (S)-N-Boc-3-hydroxypiperidine

The cornerstone of this synthetic route is the highly enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone. Biocatalysis using ketoreductases (KREDs) has emerged as the method of choice for this transformation at an industrial scale, offering exceptional enantiomeric excess (>99% ee), mild reaction conditions, and a favorable environmental profile compared to chiral chemical reductants.[1][2]

Key Considerations for Scale-Up:
  • Enzyme Selection and Sourcing: A wide variety of commercially available ketoreductases can be screened to identify the optimal enzyme for this specific substrate.

  • Cofactor Regeneration: The high cost of the nicotinamide cofactor (NADPH or NADH) necessitates an efficient in-situ regeneration system. A common and cost-effective approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), with glucose as the sacrificial substrate.[3]

  • Process Parameters: Key parameters to optimize for large-scale production include substrate loading, pH, temperature, and agitation. High substrate concentrations (e.g., 100 g/L) have been reported, which is crucial for process efficiency.[3]

  • Work-up and Isolation: After the reaction, the product is typically extracted into an organic solvent. Careful phase separation and handling of waste streams are important considerations at scale.

Protocol: Gram-Scale Enzymatic Reduction of N-Boc-3-piperidone

This protocol is a representative example and may require optimization based on the specific enzyme and equipment used.

  • Reaction Setup: To a temperature-controlled reactor, add a phosphate buffer solution (100 mM, pH 7.0).

  • Reagent Addition: Add D-glucose (e.g., 1.3 equivalents), NADP+ (e.g., 0.002 equivalents), glucose dehydrogenase (GDH), and the selected ketoreductase (KRED).

  • Substrate Feed: Dissolve N-Boc-3-piperidone (1.0 equivalent) in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the reaction mixture. For larger scales, a controlled feed of the substrate can help to minimize potential enzyme inhibition.

  • Reaction Monitoring: Maintain the reaction temperature at 30-35 °C and the pH at 6.5-7.0 with the addition of a base (e.g., NaOH solution). Monitor the reaction progress by HPLC or GC until complete conversion of the starting material is observed.

  • Work-up: Once the reaction is complete, add an extraction solvent such as ethyl acetate. Separate the organic layer, and wash it with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as an oil or a low-melting solid. The product is often of sufficient purity to be used in the next step without further purification.

ParameterRecommended RangeRationale
Substrate Concentration 50-100 g/LHigher concentrations improve process throughput.
Temperature 30-40 °COptimal for most ketoreductases and glucose dehydrogenases.
pH 6.5-7.5Maintains enzyme activity and stability.
Co-solvent Isopropanol, DMSOImproves substrate solubility.

Part 2: O-Methylation via Williamson Ether Synthesis

The conversion of the hydroxyl group to a methoxy group is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on a methylating agent.

Key Considerations for Scale-Up:
  • Choice of Base: Sodium hydride (NaH) is a common and effective base for this transformation. However, its use on a large scale presents significant safety hazards due to its high reactivity and the evolution of flammable hydrogen gas.[4][5] It is typically supplied as a dispersion in mineral oil, which needs to be washed away before use in some cases. Careful control of addition rate and temperature is critical.

  • Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents. Both are toxic and should be handled with appropriate personal protective equipment and in a well-ventilated area.

  • Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to ensure the solubility of the alkoxide.

  • Exotherm Management: The deprotonation with NaH and the subsequent methylation can be exothermic. A robust cooling system and controlled addition of reagents are essential to maintain the desired reaction temperature.[6]

  • Process Safety: A thorough process hazard analysis (PHA) is mandatory before scaling up this reaction. This should include an evaluation of the thermal stability of the reaction mixture and a plan for quenching the reaction in case of an emergency.[7]

Protocol: Kilogram-Scale O-Methylation

Safety Precaution: This reaction should only be performed by trained personnel in a facility equipped to handle hazardous reagents like sodium hydride and methylating agents. An inert atmosphere (nitrogen or argon) is required.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Solvent and Substrate Addition: Charge the reactor with a suitable anhydrous solvent (e.g., THF) and (S)-N-Boc-3-hydroxypiperidine.

  • Base Addition: Cool the mixture to 0-5 °C. Add sodium hydride (60% dispersion in mineral oil, ~1.1-1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. The rate of hydrogen evolution should be carefully monitored.

  • Alkoxide Formation: Allow the mixture to stir at a controlled temperature until hydrogen evolution ceases, indicating the complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture again and add the methylating agent (e.g., methyl iodide, ~1.2-1.5 equivalents) at a rate that maintains the internal temperature below a set point (e.g., 15 °C).

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until complete conversion is confirmed by an in-process control (IPC) such as TLC or LC-MS.

  • Quenching: Carefully and slowly quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride or water, while maintaining a low temperature.

  • Work-up and Isolation: Perform an aqueous work-up, extracting the product into an appropriate organic solvent. Wash the organic phase, dry it, and concentrate it under reduced pressure to obtain crude (R)-N-Boc-3-methoxypiperidine.

Part 3: N-Deprotection and Final Product Isolation

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions.

Key Considerations for Scale-Up:
  • Choice of Acid: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) is a common and effective reagent for Boc deprotection.[8][9] Trifluoroacetic acid (TFA) can also be used, but its removal on a large scale can be more challenging.

  • Product Isolation: The product is often isolated as its hydrochloride salt, which may precipitate from the reaction mixture and can be collected by filtration. To obtain the free base, a subsequent neutralization and extraction or distillation is required.

  • Purification of the Free Base: this compound is a liquid.[2] For large-scale purification, fractional distillation under reduced pressure is the most common method. Azeotropic distillation may be employed to remove water.[10] Alternatively, the product can be purified via crystallization of a suitable salt.

Protocol: Large-Scale Boc Deprotection and Purification
  • Deprotection: Dissolve the crude (R)-N-Boc-3-methoxypiperidine in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol). Cool the solution in an ice bath and add a solution of HCl in dioxane (e.g., 4M, 3-5 equivalents). Stir the reaction at room temperature until complete deprotection is confirmed by TLC or LC-MS.

  • Isolation of the Hydrochloride Salt: If the hydrochloride salt precipitates, collect it by filtration and wash with a cold solvent like diethyl ether. Dry the salt under vacuum.

  • Liberation of the Free Base: To obtain the free base, dissolve the hydrochloride salt in water and cool it in an ice bath. Add a base (e.g., 50% aqueous NaOH) until the pH is strongly basic.

  • Extraction: Extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude free base by fractional vacuum distillation to obtain this compound of high purity.

PropertyValueSource
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Boiling Point 149.9 °C at 760 mmHg[2]

Part 4: Analytical Methods for Quality Control

Robust analytical methods are essential to monitor reaction progress, determine product purity, and, most importantly, confirm the enantiomeric excess (ee) of the final product.

Chiral Chromatography (HPLC or GC)
  • Chiral HPLC: This is a common method for determining the enantiomeric purity of chiral amines. Derivatization with a UV-active agent may be necessary. A typical method would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of a non-polar solvent and an alcohol.[10]

  • Chiral GC: Gas chromatography with a chiral column is also a powerful technique for separating enantiomers of volatile compounds like 3-methoxypiperidine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These techniques are used to confirm the structure of the intermediates and the final product and to assess chemical purity.

  • Quantitative NMR (qNMR): qNMR can be used as a primary method for determining the potency or purity of the final product without the need for a specific reference standard of the compound itself.[5][12]

Mass Spectrometry (MS)
  • GC-MS or LC-MS: These hyphenated techniques are invaluable for identifying impurities and confirming the mass of the product.

References

Application Notes & Protocols: The Strategic Incorporation of (R)-3-Methoxypiperidine in the Synthesis of Novel Bioactive Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Chiral 3-Methoxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. The introduction of chirality to the piperidine scaffold further enhances its utility, allowing for greater specificity, improved potency, and refined pharmacokinetic profiles.[3][4]

(R)-3-Methoxypiperidine has emerged as a particularly valuable chiral building block in modern drug discovery.[5] The molecule's utility is threefold:

  • Stereochemical Integrity: The (R)-configuration at the C3 position provides a fixed stereocenter, which is critical for enantioselective recognition by chiral macromolecules like enzymes and receptors.[5][6]

  • Modulation of Basicity: The electron-withdrawing inductive effect of the C3-methoxy group subtly reduces the basicity (pKa) of the piperidine nitrogen compared to its unsubstituted counterpart. This can be crucial for optimizing ligand-receptor interactions and improving cell permeability.

  • Hydrogen Bond Acceptor: The methoxy group itself can act as a hydrogen bond acceptor, providing an additional point of interaction within a protein binding pocket to enhance affinity and selectivity.

This guide provides an in-depth exploration of key synthetic methodologies for incorporating the this compound scaffold into novel molecular architectures. We will detail field-proven protocols for its functionalization via N-Arylation and Reductive Amination, explaining the causal logic behind procedural choices to empower researchers in their ligand development campaigns.

Core Synthetic Strategies & Mechanistic Rationale

Two primary transformations are routinely employed to functionalize the this compound core: Palladium-catalyzed N-arylation for connection to aromatic systems and reductive amination for the introduction of alkyl substituents.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the gold-standard method for forming carbon-nitrogen bonds between an amine and an aryl halide or pseudohalide.[7][8] For a secondary amine like this compound, the reaction's success is highly dependent on the careful selection of the palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base.[7] The ligand is critical for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the final product.

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex amine_complex [Ar-Pd(II)-NR₂H(L)₂]⁺X⁻ oa_complex->amine_complex amide_complex Ar-Pd(II)-NR₂(L)₂ amine_complex->amide_complex bhx [Base-H]⁺X⁻ amine_complex->bhx amide_complex->pd0 Catalyst Regeneration product Ar-NR₂ (Product) amide_complex->product Reductive Elimination arx Ar-X arx->pd0 Oxidative Addition amine R₂NH (this compound) amine->oa_complex Ligand Exchange base Base base->amine_complex Deprotonation G start Aldehyde/Ketone + this compound hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion [R₂C=N⁺HR'] hemiaminal->iminium - H₂O (Acid-catalyzed) product Final Tertiary Amine Product iminium->product Hydride Reduction reductant NaBH(OAc)₃ (Reducing Agent) reductant->iminium

References

Application Notes and Protocols for the Purification of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Methoxypiperidine is a chiral heterocyclic amine of significant interest in medicinal chemistry and drug development, serving as a key building block in the synthesis of various pharmaceutical agents.[1] The stereochemistry at the C3 position of the piperidine ring is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API). Therefore, obtaining this intermediate in high chemical and enantiomeric purity is a critical step in the drug development pipeline.

These application notes provide detailed protocols for the purification of this compound, catering to researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating. This guide covers three primary purification strategies: classical resolution via diastereomeric salt formation, preparative chiral High-Performance Liquid Chromatography (HPLC), and fractional distillation under reduced pressure. Each protocol is accompanied by an explanation of the underlying principles to aid in methodological adaptation and troubleshooting.

Safety and Handling

3-Methoxypiperidine is a flammable liquid and is harmful if swallowed. It may also cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 3-Methoxypiperidine and its hydrochloride salt.[4][5][6]

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This method is a well-established technique for separating enantiomers of racemic amines. It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7]

Principle

The reaction of a racemic mixture of 3-methoxypiperidine ((R)- and (S)-enantiomers) with an enantiomerically pure chiral acid (e.g., (S)-(+)-mandelic acid) results in the formation of two diastereomeric salts: [(R)-3-methoxypiperidinium-(S)-mandelate] and [(S)-3-methoxypiperidinium-(S)-mandelate]. Due to their different three-dimensional structures, these diastereomers exhibit distinct solubilities in a given solvent system, enabling the selective crystallization of the less soluble salt.

Experimental Workflow: Diastereomeric Salt Resolution

cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Free Base racemic Racemic (R/S)-3-Methoxypiperidine dissolve Dissolve in Suitable Solvent racemic->dissolve acid Chiral Acid (e.g., (S)-(+)-Mandelic Acid) acid->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool filter Isolate Less Soluble Diastereomeric Salt cool->filter base Treat with Base (e.g., NaOH) filter->base extract Extract with Organic Solvent base->extract purify Purify this compound extract->purify

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Step-by-Step Protocol
  • Salt Formation:

    • In an Erlenmeyer flask, dissolve one equivalent of racemic 3-methoxypiperidine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-(+)-mandelic acid or a tartaric acid derivative) in the same solvent, heating gently if necessary.[7]

    • Slowly add the chiral acid solution to the amine solution with stirring.

  • Fractional Crystallization:

    • Allow the resulting solution to cool slowly to room temperature to promote the formation of large crystals. Covering the flask can slow evaporation and aid in crystal growth.[8]

    • If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.[7]

    • Once crystals begin to form, the flask can be placed in an ice bath or refrigerator for several hours to maximize the yield of the less soluble diastereomeric salt.[8]

    • Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Base:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong base (e.g., 1M NaOH) dropwise with stirring until the pH is basic (pH > 10) to deprotonate the piperidinium ion.

    • Extract the liberated this compound into an organic solvent such as dichloromethane or diethyl ether (perform at least three extractions).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

  • Purity Analysis:

    • Determine the chemical purity by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC (see Protocol 2).

ParameterRecommended Starting Conditions
Chiral Resolving Agent (S)-(+)-Mandelic Acid, Di-p-toluoyl-D-tartaric acid
Solvent System Ethanol, Methanol, Acetonitrile, or aqueous mixtures
Stoichiometry 1:0.5 to 1:1 (amine:acid)
Crystallization Temp. Slow cooling from reflux to 0-5 °C

Protocol 2: Preparative Chiral HPLC

For high-purity requirements, preparative chiral HPLC is a powerful technique for the direct separation of enantiomers.[9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Principle

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The difference in the stability of these complexes leads to different retention times, enabling the separation of the (R)- and (S)-enantiomers.[10] Polysaccharide-based CSPs are particularly effective for the separation of piperidine derivatives.[7]

Experimental Workflow: Preparative Chiral HPLC

cluster_0 Method Development cluster_1 Preparative Separation cluster_2 Post-Purification sample_prep Prepare Racemic Sample analytical_screen Analytical Scale Screening of CSPs and Mobile Phases sample_prep->analytical_screen optimize Optimize Separation Conditions analytical_screen->optimize scale_up Scale Up to Preparative Column optimize->scale_up inject Inject Racemic Mixture scale_up->inject collect Collect Enantiomeric Fractions inject->collect evaporate Evaporate Solvent from Fractions collect->evaporate analyze Analyze Purity and Enantiomeric Excess evaporate->analyze

Caption: Workflow for preparative chiral HPLC purification.

Step-by-Step Protocol
  • Analytical Method Development:

    • Screen various polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD-H, OJ-H) to identify a suitable stationary phase.[7]

    • Test different mobile phase compositions. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. For polar organic mode, acetonitrile/methanol or ethanol can be used.

    • To improve peak shape for basic analytes like 3-methoxypiperidine, add a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to the mobile phase.[7]

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers with a reasonable analysis time.

  • Preparative Scale-Up:

    • Once an effective analytical method is established, scale it up to a preparative column with the same stationary phase.

    • Adjust the flow rate and sample loading according to the dimensions of the preparative column.

    • Dissolve the racemic 3-methoxypiperidine in the mobile phase at a high concentration.

  • Fraction Collection and Analysis:

    • Inject the concentrated sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the (R)- and (S)-enantiomers as they elute from the column.

    • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

    • Combine the pure fractions of the desired (R)-enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

ParameterRecommended Starting Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, IC; Chiralcel® OD-H)
Mobile Phase (Normal Phase) Hexane/Isopropanol or Hexane/Ethanol with 0.1% DEA
Mobile Phase (Polar Organic) Acetonitrile/Methanol or Ethanol with 0.1% DEA
Detection UV at a low wavelength (e.g., 210-220 nm) or Refractive Index (RI)
Flow Rate Dependent on column dimensions (analytical: ~1 mL/min)

Protocol 3: Fractional Distillation under Reduced Pressure

For removing impurities with significantly different boiling points, fractional distillation is a suitable purification method. Since piperidine and its derivatives can form azeotropes with water and other impurities, distillation under reduced pressure is often more effective.[11]

Principle

Fractional distillation separates components of a liquid mixture based on their different boiling points. By heating the mixture, the component with the lower boiling point will vaporize more readily. The vapor then rises through a fractionating column, where it cools and condenses repeatedly, leading to an enrichment of the more volatile component at the top of the column. Applying a vacuum reduces the boiling points of the components, allowing distillation to occur at lower temperatures and preventing thermal degradation of the compound.

Step-by-Step Protocol
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glass joints are properly sealed for vacuum application.

  • Distillation Procedure:

    • Place the crude 3-methoxypiperidine in the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum to the system to the desired pressure.

    • Slowly heat the flask using a heating mantle.

    • Monitor the temperature at the top of the fractionating column. Discard any initial low-boiling fractions.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of 3-methoxypiperidine at the applied pressure. The boiling point of 3-methoxypiperidine is 149.9 °C at 760 mmHg.[3]

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides, especially if ethers are present as impurities.

  • Purity Analysis:

    • Analyze the collected fractions by GC or NMR to determine their chemical purity.

ParameterRecommended Conditions
Apparatus Fractional distillation setup with a Vigreux or packed column
Pressure Reduced pressure (e.g., 10-50 mmHg) to lower the boiling point
Heating Gradual heating with a heating mantle
Boiling Point 149.9 °C at 760 mmHg (will be lower under reduced pressure)[3]

Conclusion

The choice of purification protocol for this compound depends on the scale of the purification, the nature of the impurities, and the required final purity. For resolving racemic mixtures, classical diastereomeric salt formation is a cost-effective method for large-scale production, while preparative chiral HPLC offers high-purity enantiomers for research and development purposes. Fractional distillation is a useful technique for removing volatile or high-boiling impurities. The protocols provided in these application notes serve as a comprehensive guide for obtaining high-purity this compound, a critical intermediate in the synthesis of advanced pharmaceutical compounds.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in (R)-3-Methoxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-3-Methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to support your experimental success.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Q1: My asymmetric hydrogenation of 3-methoxypyridine is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve stereoselectivity?

Low enantiomeric excess is a frequent challenge in asymmetric hydrogenations of pyridine derivatives. The key is to understand the factors that influence the stereochemical outcome of the reaction.

Root Cause Analysis:

  • Catalyst Deactivation or Mismatch: The nitrogen atom in both the starting material (3-methoxypyridine) and the product (3-methoxypiperidine) can act as a ligand, potentially poisoning the metal center of your chiral catalyst.[1] Furthermore, the chosen chiral ligand may not be optimal for this specific substrate.

  • Substrate Activation: Pyridines are aromatic and inherently stable, making them resistant to reduction.[1] Inefficient activation of the pyridine ring can lead to competing non-stereoselective reduction pathways.

  • Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the enantioselectivity. Suboptimal conditions can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower ee.

  • Racemization: The chiral product itself might undergo racemization under the reaction conditions, especially in the presence of acid or base.[2][3]

Troubleshooting Workflow:

start Low Enantiomeric Excess sub_activation Optimize Substrate Activation start->sub_activation catalyst Evaluate Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions racemization Investigate Racemization start->racemization end Improved Enantioselectivity sub_activation->end catalyst->end conditions->end racemization->end start Demethylation Side Reaction reagents Evaluate Reagents start->reagents conditions Modify Reaction Conditions start->conditions end Minimized Demethylation reagents->end conditions->end

References

Stability issues and degradation pathways of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important chiral building block. Our goal is to empower you with the scientific understanding to anticipate and resolve challenges in your experiments, ensuring the integrity of your research.

Introduction

This compound is a valuable chiral intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its stereochemistry and functional groups, a secondary amine and a methoxy ether, are crucial for its utility but also represent potential sites for chemical instability. Understanding the degradation pathways of this molecule is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of potential stability issues and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, typically at 2-8°C.[2] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Several suppliers note that the compound is "air sensitive," suggesting a susceptibility to oxidation.[3]

Q2: What is the typical shelf life of this compound?

A2: The shelf life can vary depending on the purity of the material and storage conditions. When stored as recommended, it should remain stable for an extended period. However, it is crucial to monitor the purity of aged stock, especially if it has been opened multiple times, due to its air sensitivity.

Q3: Is this compound susceptible to degradation in common laboratory solvents?

A3: While generally stable in common aprotic organic solvents like dichloromethane, THF, and acetonitrile, its stability in protic solvents, especially at elevated temperatures or non-neutral pH, should be considered. The secondary amine functionality can influence its reactivity.

Q4: What are the primary functional groups that contribute to the instability of this compound?

A4: The two primary sites of potential degradation are:

  • The secondary amine: This group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.

  • The methoxy group: The ether linkage can be susceptible to cleavage under strong acidic conditions, leading to O-demethylation.

Q5: Can the chirality of this compound be compromised during storage or experiments?

A5: Racemization is not a typical degradation pathway under standard storage or reaction conditions for this compound. The chiral center is a stereochemically robust sp³-hybridized carbon. However, harsh reaction conditions that could lead to ring opening and closing might theoretically affect the stereochemical integrity, although this is unlikely in most applications.

Part 2: Potential Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is the first step in troubleshooting unexpected results. The following are the most probable degradation pathways based on the chemical structure and literature on related compounds.

Oxidative Degradation

Oxidation is a common degradation pathway for amines.[4] For this compound, oxidation can occur at both the nitrogen and carbon atoms.

  • N-Oxidation: The lone pair of electrons on the nitrogen atom of the piperidine ring is susceptible to oxidation, forming an N-oxide . This can be mediated by atmospheric oxygen, peroxide impurities in solvents, or certain oxidizing reagents.

  • C-Oxidation: Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals have shown that hydrogen abstraction from the carbon atom adjacent to the nitrogen (the α-carbon) is a major pathway.[5] This leads to the formation of an unstable radical that can be further oxidized to an imine (a carbon-nitrogen double bond). Subsequent hydrolysis of the imine can lead to ring-opening.

O-Demethylation (Ether Cleavage)

The methoxy group is an ether linkage, which is generally stable but can be cleaved under strong acidic conditions (e.g., HBr, HI, or strong Lewis acids like BBr₃).[6][7][8] This process, known as O-demethylation, would result in the formation of (R)-piperidin-3-ol . The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group.[8]

pH-Dependent Degradation

The stability of piperidine derivatives can be significantly influenced by pH.[9][10]

  • Acidic Conditions: As mentioned, strong acids can promote O-demethylation.

  • Basic Conditions: While generally more stable under basic conditions, the presence of strong bases could potentially catalyze other reactions if reactive functional groups are present in the reaction mixture.

The diagram below illustrates the primary potential degradation pathways for this compound.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_demethylation O-Demethylation main This compound N_Oxide N-Oxide main->N_Oxide [O] (e.g., H₂O₂, Air) Imine Imine Intermediate main->Imine [O] (α-C Oxidation) Demethylated (R)-Piperidin-3-ol main->Demethylated Strong Acid (e.g., HBr, BBr₃) Ring_Opened Ring-Opened Products Imine->Ring_Opened Hydrolysis

Caption: Potential degradation pathways of this compound.

Part 3: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during experiments involving this compound.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Appearance of a new, more polar impurity in your reaction mixture (by TLC or LC-MS). 1. N-Oxidation: N-oxides are typically more polar than the parent amine. 2. O-Demethylation: The resulting alcohol, (R)-piperidin-3-ol, is more polar than the starting methoxy compound.1. Characterize the Impurity: Obtain a mass spectrum of the impurity. An increase of 16 amu (atomic mass units) from the parent compound (115.17 g/mol ) suggests the formation of the N-oxide. A decrease of 14 amu suggests O-demethylation. 2. Review Reaction Conditions: If O-demethylation is suspected, check for the presence of strong acids in your reaction. If N-oxidation is suspected, consider sources of oxidants (e.g., peroxide impurities in solvents, exposure to air).
Appearance of a new, less polar impurity. Formation of an Imine: Dehydrogenation to an imine results in a less polar compound.1. Mass Spectrometry Analysis: Look for a mass corresponding to a loss of 2 amu from the parent compound. 2. Prevent Oxidation: If this is an ongoing issue, consider degassing your solvents and running your reactions under an inert atmosphere.
Low yield or incomplete reaction. Degradation of Starting Material: The this compound may be degrading under the reaction conditions.1. Purity Check: Before starting your reaction, check the purity of your this compound using a suitable analytical method (e.g., GC or HPLC). 2. Stability Study: Perform a simple stability study by dissolving the starting material in the reaction solvent and heating to the reaction temperature (without other reagents) to see if degradation occurs.
Inconsistent reaction outcomes. Variable Purity of Starting Material: Different batches or aged material may have varying levels of impurities.1. Standardize Starting Material: Always use this compound of known purity. 2. Proper Storage: Ensure the compound is stored correctly, especially after opening the container for the first time.
Loss of enantiomeric purity. Harsh reaction conditions leading to racemization (unlikely but possible). 1. Chiral HPLC Analysis: Develop or use a chiral HPLC method to assess the enantiomeric excess of your starting material and product. 2. Milder Conditions: If racemization is confirmed, explore milder reaction conditions (e.g., lower temperature, alternative reagents).

Part 4: Experimental Protocols

This section provides detailed protocols for the analysis of this compound and for conducting a forced degradation study.

Protocol 1: Chiral HPLC Analysis of this compound

Since this compound lacks a strong chromophore for UV detection, pre-column derivatization is often necessary to improve sensitivity and chromatographic performance. A similar approach has been successfully used for other piperidine derivatives.[11]

Objective: To determine the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • para-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM), HPLC grade

  • Ethanol, HPLC grade

  • Diethylamine (DEA), HPLC grade

  • Chiral HPLC column (e.g., Chiralpak® AD-H or similar)

Procedure:

  • Derivatization:

    • Dissolve approximately 10 mg of this compound in 1 mL of DCM.

    • Add 1.2 equivalents of TEA.

    • Add 1.1 equivalents of TsCl.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction with a small amount of water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Re-dissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (or equivalent polysaccharide-based chiral stationary phase)

    • Mobile Phase: 0.1% Diethylamine in Ethanol

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 228 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Analysis:

    • Inject the derivatized sample.

    • The two enantiomers should be well-resolved.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating HPLC method (a reverse-phase C18 column with a gradient elution is a good starting point) and LC-MS to identify and quantify the parent compound and any degradation products.

The workflow for a forced degradation study is illustrated below.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Photo Photolytic (UV light) Start->Photo Analysis Neutralize (if needed) Analyze by LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Crude (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-3-Methoxypiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Achieving high purity is paramount for its successful application in pharmaceutical synthesis, and this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during purification.

Introduction: The Importance of Purity

This compound is a valuable heterocyclic compound used as an intermediate in the synthesis of various pharmaceuticals.[1][2] Its stereochemical integrity and chemical purity are critical, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the formation of diastereomeric products that are difficult to separate. Common impurities can range from unreacted starting materials and reagents to byproducts from side reactions, necessitating robust purification strategies.[3] This guide will equip you with the knowledge to diagnose purity issues and select the most effective purification technique.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Q1: My final product is a yellow or brown liquid, but the literature reports it as colorless. What is causing the discoloration and how can I fix it?

A1: Discoloration, typically a yellow or brown tint, is a common issue often indicative of oxidation products or residual highly-colored impurities.[3] Piperidine and its derivatives can be susceptible to air oxidation, especially if stored improperly or exposed to air during workup and purification.[1][3]

  • Causality: The secondary amine in the piperidine ring is a potential site for oxidation. Trace metal impurities can catalyze this process. The discoloration may also stem from colored byproducts formed during the synthesis that were not fully removed.

  • Troubleshooting Steps:

    • Charcoal Treatment: Before distillation or chromatography, consider dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treating it with a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal. This is often effective at adsorbing highly-colored, non-polar impurities.

    • Distillation: If the colored impurities are non-volatile or have significantly different boiling points, fractional distillation under reduced pressure is a highly effective method for obtaining a colorless product.

    • Proper Storage: After purification, store the final product under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (typically 2-8°C) to prevent future oxidation.[1][4][5]

Q2: GC-MS analysis of my purified product shows a persistent peak corresponding to the N-Boc protected precursor. How do I remove this impurity?

A2: Incomplete deprotection of an N-Boc precursor is a frequent problem.[6] The N-Boc protected this compound is significantly less polar and has a much higher boiling point than the free amine, making separation straightforward once the issue is identified.

  • Causality: The Boc group removal, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like dioxane, may not have gone to completion.[6][7] This can be due to insufficient reaction time, inadequate equivalents of acid, or low reaction temperature.

  • Troubleshooting Steps:

    • Re-subject to Deprotection Conditions: The most reliable solution is to repeat the deprotection step on the impure material. Dissolve the product in a suitable solvent (e.g., dichloromethane for TFA or methanol for HCl in dioxane) and treat it with the acid again. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.[6]

    • Acid-Base Extraction: A liquid-liquid extraction can effectively separate the basic product from the neutral N-Boc impurity. Dissolve the mixture in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl). The desired this compound will be protonated and move to the aqueous layer, while the N-Boc precursor remains in the organic layer.[3] Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.[6][8]

    • Flash Column Chromatography: The large polarity difference allows for easy separation by silica gel chromatography. The N-Boc compound will elute much earlier than the free amine.

Q3: I'm using flash chromatography, but the product peak is showing significant tailing, leading to poor separation and mixed fractions. What's wrong?

A3: Peak tailing of basic compounds like piperidine derivatives on standard silica gel is a classic chromatography problem.[9]

  • Causality: Silica gel has weakly acidic silanol groups on its surface. These acidic sites can interact strongly with the basic nitrogen of your piperidine product, causing it to "stick" to the column and elute slowly and asymmetrically. This leads to broad, tailing peaks.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is standard practice.[3][9] The TEA will neutralize the acidic sites on the silica, preventing the unwanted interaction with your product and resulting in sharper, more symmetrical peaks.

    • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, deactivated silica gel or specialty bonded phases can be used.

    • Check for Overloading: Ensure you are not overloading the column. Too much crude material will inevitably lead to poor separation and broad peaks. A general rule of thumb is to load 1-10% of the column's silica weight, depending on the difficulty of the separation.

Q4: My chiral HPLC analysis shows the presence of the (S)-enantiomer. Can I remove it with standard purification techniques?

A4: Unfortunately, standard techniques like distillation and normal-phase chromatography are not effective for separating enantiomers.

  • Causality: Enantiomers have identical physical properties (boiling point, solubility, polarity) in a non-chiral environment.[10] Therefore, they will behave identically during distillation and standard chromatography.

  • Solution:

    • Chiral Resolution: The separation of enantiomers requires a chiral environment. This is typically achieved through:

      • Chiral HPLC: Using a specialized column with a chiral stationary phase (CSP) is the most common analytical method and can be scaled to preparative separation.[11]

      • Diastereomeric Salt Formation: React the racemic or enantiomerically-impure mixture with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.

    • Source Control: The most practical approach is often to ensure the enantiomeric purity of the starting materials and that the synthetic route does not induce racemization.

Frequently Asked Questions (FAQs)

What is the best general-purpose purification method for gram-scale batches of this compound?

For typical liquid impurities on a gram scale, fractional distillation under reduced pressure is often the most efficient and scalable method. It is particularly effective for removing less volatile starting materials or higher boiling point byproducts.[12] If impurities have very similar boiling points, then flash column chromatography is the preferred method.[3][13]

What are the key physical properties I need to know for purification?

Understanding the physical properties is crucial for planning a successful purification.

PropertyValueSignificance for PurificationSource
Molecular Weight 115.17 g/mol General property for calculations.[1][14]
Boiling Point 149-160 °C at 760 mmHgKey parameter for distillation. Vacuum distillation is recommended to avoid thermal degradation.[1][2][4]
Density ~0.93 g/cm³Useful for volume-to-mass conversions.[1][4]
Solubility Soluble in water and organic solvents.Important for choosing solvents for extraction, chromatography, and workup.[1][2]
pKa ~9.35 (Predicted)Confirms the basic nature of the compound, informing choices for chromatography and acid-base extraction.[1][4]

How do I properly set up a fractional distillation for this compound?

Fractional distillation is ideal for separating liquids with close boiling points (less than 25-70 °C difference).[12][15][16]

  • Apparatus: Use a round bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Reducing the pressure will lower the boiling point, preventing potential decomposition at high temperatures.

  • Heating: Use a heating mantle with a stirrer to ensure smooth boiling.

  • Procedure: Heat the flask gently. A ring of condensate will slowly rise through the column.[12] The temperature should stabilize at the boiling point of the first, more volatile fraction. Collect this fraction separately. Once the first fraction is removed, the temperature may drop slightly before rising again to the boiling point of the desired product. Change the receiving flask to collect the pure this compound.

What analytical techniques should I use to assess the purity of the final product?

A combination of techniques is recommended for a comprehensive assessment of purity.[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • High-Performance Liquid Chromatography (HPLC): Especially useful for non-volatile impurities. Chiral HPLC is necessary to determine enantiomeric purity.[11]

What are the essential safety precautions when handling this compound?

This compound and its hydrochloride salt are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[19][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[5][18][19] It is noted to be air-sensitive.[1][4]

Visualized Workflows and Protocols

Decision Workflow for Purification Method Selection

This diagram provides a logical path to selecting the appropriate purification strategy based on initial analysis of the crude product.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Product Start Analyze Crude Material (TLC, GC-MS, ¹H NMR) Distillation Fractional Distillation (under vacuum) Start->Distillation  Impurities are non-volatile  or have different B.P. Chromatography Flash Column Chromatography (with TEA) Start->Chromatography  Impurities have similar  polarity & B.P. Extraction Acid-Base Extraction Start->Extraction  Major impurity is neutral  (e.g., N-Boc precursor) Chiral Chiral Resolution (Preparative HPLC or Diastereomeric Salt) Start->Chiral  Enantiomeric impurity  is present End Assess Final Purity (GC-MS, Chiral HPLC) Distillation->End Chromatography->End Extraction->End Chiral->End

Caption: A decision tree for selecting the optimal purification method.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step method for purifying this compound using silica gel flash chromatography, including measures to prevent peak tailing.[3][9]

  • TLC Method Development:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Increase the polarity by increasing the percentage of MeOH.

    • The optimal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product.

    • Once a suitable DCM/MeOH ratio is found, prepare the mobile phase for the column by adding 1% triethylamine (TEA) to this mixture (e.g., for 1 L of eluent, use 10 mL of TEA).

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (without the TEA).

    • Pour the slurry into the column and use pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles.

    • Equilibrate the packed column by flushing it with at least 2-3 column volumes of the mobile phase (containing 1% TEA).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the emergence of the product.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Stereochemical Integrity of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Methoxypiperidine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic endeavors. Maintaining the stereochemical purity of this compound is paramount for ensuring the desired efficacy and safety of the final active pharmaceutical ingredients. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing racemization during chemical transformations.

I. Understanding Racemization of this compound

Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] For a chiral amine like this compound, the stereocenter at the C3 position is susceptible to inversion under certain reaction conditions. The primary mechanisms leading to racemization in chiral amines often involve the formation of achiral intermediates or transition states.

Core Racemization Pathways:
  • Proton Abstraction-Re-protonation: In the presence of a strong base, the proton on the nitrogen can be removed. While the nitrogen atom itself is not the chiral center in 3-methoxypiperidine, certain reaction conditions can facilitate the formation of an intermediate that allows for the inversion of the C3 stereocenter.

  • Formation of Achiral Intermediates: Some reactions may proceed through intermediates, such as enamines or imines, where the C3 carbon becomes planar (sp2 hybridized), thus losing its chirality.[2] Subsequent reaction can then occur from either face of this planar intermediate, leading to a racemic mixture.

  • Acid-Catalyzed Racemization: Acidic conditions can also promote racemization, often by protonating the nitrogen and facilitating the formation of intermediates that can equilibrate to a racemic mixture.[3]

Below is a generalized mechanistic pathway illustrating how racemization can occur.

G cluster_0 Racemization Mechanism R_Pip This compound Intermediate Achiral Intermediate (e.g., Enamine/Imine) R_Pip->Intermediate [Base] or [Acid] (Proton Transfer/ Intermediate Formation) Racemate Racemic Mixture ((R/S)-3-Methoxypiperidine) Intermediate->Racemate Non-stereoselective Reaction

Caption: Generalized pathway for racemization of this compound.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reaction of this compound to preserve its stereochemical integrity.

Q1: Under what general conditions is this compound most susceptible to racemization?

A1: this compound is most at risk of racemization under conditions involving strong bases, high temperatures, and prolonged reaction times.[4] Acidic conditions can also pose a risk, particularly if they facilitate the formation of reversible intermediates.[5]

Q2: Can the choice of solvent influence the stereochemical outcome of a reaction?

A2: Absolutely. The polarity of the solvent can significantly impact the stability of charged intermediates and transition states that may be involved in racemization pathways.[6][7] In some cases, a less polar solvent may be preferable to minimize the formation of such species.

Q3: Are there specific reaction types that are notorious for causing racemization with chiral amines?

A3: Yes, certain reactions require careful optimization to avoid racemization. These include some types of N-alkylations, reductive aminations under harsh conditions, and coupling reactions where the amine is exposed to strong activating agents and bases for extended periods.[8][9]

Q4: How can I accurately determine if racemization has occurred in my product?

A4: The most reliable method is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques can separate and quantify the individual enantiomers, allowing you to determine the enantiomeric excess (ee) of your product.

III. Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting guides for specific synthetic transformations where racemization of this compound is a common challenge.

Guide 1: N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the piperidine nitrogen. However, the conditions required can sometimes lead to racemization.

Common Issues & Solutions
IssuePotential CauseRecommended Solution
Significant Racemization High reaction temperature, strong base (e.g., NaH, LDA), prolonged reaction time.Use a milder base such as K₂CO₃ or Cs₂CO₃. Lower the reaction temperature. Monitor the reaction closely to minimize reaction time.
Over-alkylation Use of a large excess of the alkylating agent.Optimize the stoichiometry of the reactants. Consider using a protecting group strategy if selective mono-alkylation is difficult to achieve.[10]
Low Yield Insufficient reactivity of the alkylating agent or base.Consider using a more reactive alkylating agent (e.g., iodide instead of bromide). A switch to a more polar aprotic solvent like DMF or DMSO might enhance reactivity, but monitor for racemization.
Optimized N-Alkylation Protocol (Example)
  • To a solution of this compound (1.0 eq) in acetonitrile (MeCN) at 0 °C, add K₂CO₃ (1.5 eq).

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Guide 2: Amide Coupling Reactions

Coupling of this compound with a carboxylic acid to form an amide is a common reaction in drug discovery. The choice of coupling reagents and additives is critical to prevent racemization.

Common Issues & Solutions
IssuePotential CauseRecommended Solution
Racemization Use of strong, non-hindered bases (e.g., DIPEA, TEA) in combination with certain coupling reagents. Prolonged pre-activation times.[9]Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use coupling reagents known for low racemization potential such as HATU, HCTU, or COMU.[11][12] Additives like HOBt or OxymaPure can also suppress racemization.[13][14]
Low Coupling Efficiency Steric hindrance from either the amine or the carboxylic acid.Increase the reaction temperature slightly (e.g., from 0 °C to room temperature), but with caution. Perform a double coupling by adding a second portion of the activated carboxylic acid.
Racemization-Resistant Amide Coupling Protocol
  • In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.05 eq), and HOAt (1.1 eq) in DMF.

  • Add N-methylmorpholine (NMM) (2.0 eq) and stir for 5-10 minutes at 0 °C to pre-activate the acid.

  • Add a solution of this compound (1.2 eq) in DMF to the activated acid mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work up the reaction by quenching with water and extracting with an appropriate organic solvent.

  • Purify and analyze for enantiomeric purity as previously described.

G cluster_1 Decision Workflow for Amide Coupling Start Start: Amide Coupling with This compound CheckRacemization Is Racemization > 2%? Start->CheckRacemization ChangeBase Switch to Hindered Base (e.g., NMM, Collidine) CheckRacemization->ChangeBase Yes End End: Product with High Enantiopurity CheckRacemization->End No ChangeCouplingReagent Use Low-Racemization Coupling Reagent (e.g., HATU, COMU) ChangeBase->ChangeCouplingReagent LowerTemp Lower Reaction Temperature (e.g., to 0°C or -20°C) ChangeCouplingReagent->LowerTemp LowerTemp->CheckRacemization

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (R)-3-Methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthesis. This compound and its derivatives are vital chiral building blocks in modern drug discovery, and achieving their efficient, enantioselective synthesis is a frequent challenge.[1][2] This document provides a structured approach to navigating these complexities in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Strategy

This section addresses high-level strategic decisions you will face when designing your synthetic route.

Q1: What are the primary catalytic strategies for the asymmetric synthesis of this compound?

A1: The most direct and atom-economical approach is the asymmetric hydrogenation of a 3-methoxypyridine precursor.[3] This strategy hinges on a transition-metal catalyst complexed with a chiral ligand to induce stereoselectivity. The main families of catalysts employed are based on Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru).[4] A critical challenge in this direct approach is the high aromatic stability of the pyridine ring and the tendency of the nitrogen atom in both the substrate and the piperidine product to poison the catalyst.[5][6][7]

To overcome these issues, a key strategy involves the in situ activation of the pyridine substrate. This is commonly achieved by converting the pyridine into a more reactive pyridinium salt, for example, by N-benzylation.[5][6] This activation enhances the substrate's reactivity and prevents the nitrogen's lone pair from deactivating the metal catalyst, leading to more efficient hydrogenation.[5][8]

Q2: How do I choose between an Iridium, Rhodium, or Ruthenium-based catalyst system?

A2: The choice of metal center is dictated by the specific pyridine substrate and the desired reaction conditions.

  • Iridium (Ir) Catalysts: These are often the catalysts of choice for the asymmetric hydrogenation of N-heteroaromatics, particularly when the substrate is activated as a pyridinium salt.[4][5] Iridium complexes, paired with chiral phosphine ligands like SynPhos or MeO-BIPHEP, have demonstrated excellent enantioselectivities (ee) and high conversions.[5][8] They are particularly effective in overcoming the challenges of catalyst deactivation.[5]

  • Ruthenium (Ru) Catalysts: Chiral Ruthenium complexes, such as those with diamine ligands or DTBM-SEGPHOS, are also highly effective for the asymmetric hydrogenation of various N-heteroaromatic compounds.[9][10][11] They can offer high reactivity and excellent enantioselectivity under specific conditions.[11] Heterogeneous Ru catalysts on a support are also used, often favoring diastereoselectivity in multi-substituted systems.[12]

  • Rhodium (Rh) Catalysts: Rhodium has a long history in hydrogenation. While early attempts at asymmetric hydrogenation of simple pyridines with Rh catalysts yielded poor enantioselectivity, modern systems have shown great promise.[5][6] Commercially available catalysts like Rhodium(III) oxide (Rh₂O₃) have been shown to be effective for hydrogenating a broad range of functionalized pyridines under mild conditions.[7][13] For asymmetric transformations, Rhodium is often paired with chiral bisphosphine ligands.[14][15]

Q3: What is the role of the chiral ligand, and how do I select an appropriate one?

A3: The chiral ligand is arguably the most critical component for achieving high enantioselectivity. It binds to the metal center, creating a chiral environment that forces the hydrogen to add to one face of the substrate preferentially.[16][17]

The selection process is often empirical and may require screening:

  • Privileged Ligand Classes: Start with well-established "privileged" ligand families known for their success in asymmetric hydrogenation. These include bisphosphines with atropisomeric backbones (e.g., BINAP, MeO-BIPHEP, SEGPHOS) and P,N-ligands (e.g., PHOX).[16][17][18]

  • Electronic and Steric Tuning: The ligand's electronic properties (electron-donating or -withdrawing) and steric bulk influence the catalyst's activity and selectivity. The modular nature of many ligands allows for systematic tuning of these properties.[17]

  • Literature Precedent: Search for published results on substrates analogous to 3-methoxypyridine. Successful catalyst/ligand combinations for similar N-heterocycles are excellent starting points.

Q4: Why is pyridine activation (e.g., forming a pyridinium salt) so often necessary?

A4: Pyridine activation addresses two fundamental problems in its hydrogenation:

  • Overcoming Aromaticity: Pyridines have significant aromatic resonance energy, which makes them thermodynamically stable and resistant to reduction.[5][6] Converting the neutral pyridine to a positively charged pyridinium salt disrupts this aromaticity, making the ring much more susceptible to hydrogenation.[19]

  • Preventing Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can coordinate strongly to the electron-deficient metal center of the catalyst.[5][7] This strong binding can occupy the metal's coordination sites, preventing the catalytic cycle from proceeding and effectively "poisoning" or deactivating the catalyst. By converting the nitrogen into a quaternary pyridinium cation, this lone pair is no longer available for coordination, thus protecting the catalyst.[5][6]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of 3-Methoxypyridine

  • Symptoms: GC-MS or NMR analysis shows predominantly unreacted starting material after the expected reaction time.

  • Possible Causes & Solutions:

    • Catalyst Deactivation/Poisoning: This is the most common cause.[5]

      • Solution 1 (Substrate Activation): If you are attempting to hydrogenate the neutral 3-methoxypyridine directly, switch to an activated pyridinium salt strategy. Prepare the N-benzyl-3-methoxypyridinium bromide and use that as your substrate.[5][6]

      • Solution 2 (Solvent & Reagent Purity): Ensure all solvents and the hydrogen gas are of high purity and are thoroughly deoxygenated. Trace oxygen or other impurities can irreversibly oxidize and deactivate the catalyst.

    • Insufficient Reactivity: The reaction conditions may not be harsh enough to overcome the aromaticity of the pyridine ring.[20]

      • Solution: Gradually increase hydrogen pressure and/or reaction temperature. Note that higher temperatures can sometimes negatively impact enantioselectivity.[21] A pressure of at least 50 bar is often required for pyridine hydrogenation.[20][22]

    • Improper Catalyst Handling: The catalyst, especially in its active form, is likely air-sensitive.

      • Solution: Ensure all catalyst manipulations, including transfer to the reaction vessel, are performed under a strictly inert atmosphere (e.g., in a nitrogen-filled glovebox).[5]

Problem 2: High Conversion but Low Enantioselectivity (ee)

  • Symptoms: The reaction proceeds to completion, but chiral HPLC analysis reveals a nearly racemic or low-ee mixture of the (R) and (S) enantiomers.

  • Possible Causes & Solutions:

    • Suboptimal Catalyst/Ligand Combination: The chosen chiral ligand may not be effective for this specific substrate.

      • Solution: Screen a panel of different chiral ligands. Focus on established ligand families like BINAP derivatives, SEGPHOS, or PHOX-type ligands.[16][18] Even small structural changes to the ligand can have a profound impact on enantioselectivity.

    • Incorrect Reaction Temperature: Temperature can significantly influence the transition state energies that determine enantioselectivity.

      • Solution: Run the reaction at a lower temperature. While this may slow the reaction rate, it often enhances enantioselectivity. Perform a temperature optimization study (e.g., from 0 °C to 50 °C).

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

      • Solution: Screen different solvents. Protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) can be effective, as can non-polar solvents like toluene or dichloromethane (DCM).[5][7]

    • Racemization During Workup: A highly acidic or basic workup could potentially cause racemization if there are acidic protons adjacent to the newly formed stereocenter, though this is less common for this specific product.

      • Solution: Ensure the workup conditions are mild. Use a saturated sodium bicarbonate or carbonate solution for neutralization.[5]

Problem 3: Formation of Side Products or Incomplete Hydrogenation

  • Symptoms: GC-MS analysis shows the presence of partially hydrogenated intermediates (e.g., 3-methoxytetrahydropyridine) or other unexpected byproducts.

  • Possible Causes & Solutions:

    • Insufficient Hydrogen Pressure or Reaction Time: The hydrogenation of pyridine is a stepwise process.[23] Insufficient pressure or time may lead to the accumulation of intermediates.

      • Solution: Increase the hydrogen pressure (e.g., from 50 bar to 80 bar) and/or extend the reaction time. Monitor the reaction progress by taking aliquots to determine the optimal endpoint.[20]

    • Catalyst Decomposition: At elevated temperatures, the catalyst complex may begin to decompose, leading to a loss of activity and incomplete reaction.

      • Solution: If high temperatures are required for conversion, ensure the chosen catalyst is thermally stable. If not, consider a more active catalyst that operates at lower temperatures.

Section 3: Protocols and Comparative Data
Table 1: Comparison of Selected Catalytic Systems for Asymmetric Hydrogenation of Pyridine Derivatives
MetalLigand/CatalystSubstrate TypeConditionsYield (%)ee (%)Reference
Ir (R)-SynPhosN-Benzyl-2-substituted Pyridinium Bromide600 psi H₂, 28 °C, 24h, PhMe/CH₂Cl₂85-99%82-93%[5][8]
Ir (R)-MeO-BIPHEPQuinolines1300 psi H₂, 60 °C, 12h, DCMup to 94%up to 96%[4]
Ru Ru(diamine) complexesTerpyridine-type N-heteroarenes50 bar H₂, 80 °C, 12h, THFup to 93%>99%[11]
Rh [Rh(COD)Binapine]BF₄2-Pyridine Ketones10 atm H₂, 35 °C, 12h, MeOH>99%up to 99%[14]
Rh Rh₂O₃Functionalized Pyridines (achiral)5 bar H₂, 40 °C, 16h, TFE>99%N/A[13]
Pt PtO₂ (Adams' catalyst)Substituted Pyridines (achiral)50-70 bar H₂, RT, 4-10h, Acetic Acid80-92%N/A[22]

Note: This table is illustrative. Direct comparison is difficult as substrates and conditions vary. It serves to highlight effective catalyst families.

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-3-methoxypyridinium Bromide

This is a generalized protocol based on literature procedures for iridium-catalyzed hydrogenations and should be adapted and optimized for your specific setup.[5]

1. Catalyst Preparation (under inert atmosphere in a glovebox): a. In a small vial, add the iridium precursor [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 2.2 mol%). b. Add degassed solvent (e.g., a 1:1 mixture of Toluene and Dichloromethane, ~1 mL). c. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous and colored.

2. Reactor Setup: a. Place the N-benzyl-3-methoxypyridinium bromide substrate (1.0 eq) into a glass liner for a high-pressure stainless steel autoclave. b. Transfer the liner into the autoclave inside the glovebox. c. Using a syringe, transfer the pre-formed catalyst solution to the autoclave liner containing the substrate. d. Seal the autoclave securely before removing it from the glovebox.

3. Hydrogenation Reaction: a. Connect the autoclave to a hydrogen gas line and a vacuum line. b. Purge the autoclave by cycling between vacuum and nitrogen or argon gas at least three times to remove any residual air. c. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 600 psi / ~40 bar). d. Place the autoclave in a heating block or oil bath set to the desired temperature (e.g., 28 °C) and begin vigorous stirring. e. Allow the reaction to proceed for the optimized time (e.g., 20-24 hours), monitoring the pressure drop (if possible) as an indicator of hydrogen consumption.

4. Workup and Purification: a. After the reaction is complete, cool the autoclave to room temperature. b. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood. c. Purge the autoclave with an inert gas. d. Open the autoclave and add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to the reaction mixture to neutralize the hydrobromide salt formed and deprotect the N-benzyl group via hydrogenolysis if a Pd catalyst was used in a subsequent step, or if the conditions were sufficient for its removal. Stir for 30 minutes. e. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain pure this compound. h. Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

Section 4: Visual Guides

Diagram 1: Decision Workflow for Catalyst System Selection

CatalystSelection start Goal: Synthesize This compound strategy Primary Strategy: Asymmetric Hydrogenation of 3-Methoxypyridine Precursor start->strategy activation Is direct hydrogenation failing due to low reactivity or catalyst poisoning? strategy->activation activate_yes Activate Pyridine: Form N-Benzylpyridinium Salt activation->activate_yes  Yes activate_no Optimize Direct Hydrogenation: Increase Pressure/Temperature activation->activate_no No   catalyst_choice Select Metal & Chiral Ligand activate_yes->catalyst_choice activate_no->catalyst_choice iridium Iridium Catalyst (e.g., [Ir(COD)Cl]₂ + SynPhos) - High success with pyridinium salts catalyst_choice->iridium Best for salts ruthenium Ruthenium Catalyst (e.g., Ru(diamine) complex) - High reactivity & selectivity catalyst_choice->ruthenium Versatile rhodium Rhodium Catalyst (e.g., Rh₂O₃ or Rh-bisphosphine) - Good for functional group tolerance catalyst_choice->rhodium Mild cond. optimization Screen & Optimize: - Ligand - Temperature - Solvent - Pressure iridium->optimization ruthenium->optimization rhodium->optimization

Caption: Decision tree for selecting a catalytic system.

Diagram 2: Experimental & Troubleshooting Workflow

TroubleshootingWorkflow cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions prep_catalyst 1. Prepare Catalyst (Inert Atmosphere) setup_reaction 2. Setup Reaction in Autoclave prep_catalyst->setup_reaction run_hydrogenation 3. Run Hydrogenation (Control T, P, t) setup_reaction->run_hydrogenation workup 4. Workup & Purify run_hydrogenation->workup analysis 5. Analyze Conversion & ee workup->analysis check_conv Conversion <95%? analysis->check_conv check_ee ee <95%? check_conv->check_ee No sol_conv Troubleshoot Conversion: - Activate Substrate - Increase P/T - Check Purity check_conv->sol_conv Yes sol_ee Troubleshoot Enantioselectivity: - Screen Ligands - Lower Temperature - Screen Solvents check_ee->sol_ee Yes success Success: High Yield & ee Product check_ee->success No sol_conv->setup_reaction sol_ee->setup_reaction

Caption: Workflow for synthesis and troubleshooting.

References

Technical Support Center: Managing the Air and Moisture Sensitivity of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into the proper handling, storage, and use of this valuable reagent. This compound is a versatile building block, but its utility is directly tied to maintaining its chemical integrity. Its secondary amine and ether functionalities render it susceptible to degradation by common atmospheric components, primarily moisture and carbon dioxide. This document provides in-depth, practical solutions to ensure experimental success and reproducibility.

Section 1: Frequently Asked Questions (FAQs) & Quick Reference

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: Why is this compound considered an air and moisture-sensitive reagent?

A1: The sensitivity arises from its chemical structure. The secondary amine of the piperidine ring is both basic and nucleophilic. This makes it highly susceptible to two main atmospheric reactions:

  • Reaction with Carbon Dioxide (CO₂): Like many secondary amines, it readily reacts with atmospheric CO₂ to form a piperidinium carbamate salt.[1][2][3] This salt is often a crystalline solid and can precipitate out of solutions, leading to apparent "crystallization" or cloudiness in the reagent.[1]

  • Hygroscopicity (Moisture Absorption): The amine group readily forms hydrogen bonds with water, causing the reagent to absorb moisture from the air. This introduced water can act as a competing nucleophile, quench sensitive reagents, or alter reaction conditions, leading to lower yields and byproduct formation.[4]

Q2: My bottle of this compound has turned a pale yellow. What caused this and is it still usable?

A2: A yellow tint in piperidine-based reagents is typically indicative of minor oxidation.[1][5] For less sensitive applications, the reagent may still be usable, but for high-purity work or reactions sensitive to trace impurities, purification is strongly recommended. The most effective method to remove these colored impurities is distillation under an inert atmosphere. To prevent recurrence, always store the purified reagent under nitrogen or argon.[1]

Q3: I dissolved the reagent in a solvent, and now there's a white precipitate. What is it and how can I fix it?

A3: The white precipitate is almost certainly the piperidinium carbamate or carbonate salt, formed from a reaction with CO₂.[1] This is a clear sign that the reagent or solvent was exposed to air. To prevent this, you must use rigorously dried solvents and handle the reagent exclusively under an inert atmosphere using techniques like a Schlenk line or a glovebox.[6][7] Preparing a fresh solution under strictly anhydrous and anaerobic conditions is the best course of action.

Q4: What are the ideal storage conditions for this compound?

A4: Proper storage is critical to preserving the reagent's integrity. The following conditions are recommended based on supplier data sheets and best practices for air-sensitive compounds.

Parameter Recommended Condition Rationale
Temperature 2-8°C[8][9][10]Reduces vapor pressure and slows potential degradation pathways.
Atmosphere Under dry Nitrogen or Argon[1]Prevents reaction with O₂, CO₂, and moisture.
Container Tightly sealed, amber glass bottleProtects from light, which can catalyze oxidation, and ensures an airtight seal.
Handling Use Sure/Seal™ bottles or similar septum-capped vials[11]Allows for reagent removal via syringe without exposing the bulk material to the atmosphere.

Section 2: Troubleshooting Experimental Failures

When reactions don't proceed as expected, improper handling of sensitive reagents is a frequent culprit. This guide helps diagnose and solve common issues.

Q5: My reaction yield is consistently low or zero. How can I troubleshoot this?

A5: Low or no yield when using this compound often traces back to reagent deactivation or competing side reactions. Follow this diagnostic workflow to identify the cause.

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow start Low or No Yield Observed check_reagent 1. Verify Reagent Integrity - Is it colorless? - Stored properly? start->check_reagent reagent_bad Purify by distillation or use a new bottle. check_reagent->reagent_bad No check_solvent 2. Confirm Solvent Anhydrous Status - Freshly dried/distilled? - From a Sure/Seal™ bottle? check_reagent->check_solvent Yes solvent_bad Dry solvent using appropriate methods (e.g., molecular sieves, distillation). check_solvent->solvent_bad No check_setup 3. Review Inert Atmosphere Technique - Glassware oven/flame-dried? - 3x evacuate-backfill cycles performed? check_solvent->check_setup Yes setup_bad Review and re-execute Schlenk line protocol. Ensure positive N2 pressure. check_setup->setup_bad No success Problem Resolved check_setup->success Yes

Caption: Decision tree for diagnosing the cause of low reaction yields.

Causality Explained:

  • Reagent Integrity: The most direct cause of failure is degraded starting material. If the amine has reacted with CO₂ or has been partially oxidized, its effective concentration is lowered, and impurities are introduced.

  • Solvent Purity: Many reactions involving nucleophilic amines are incompatible with protic impurities like water. Water can protonate the amine, rendering it non-nucleophilic, or react with other sensitive components in the reaction (e.g., organometallics, acylating agents).

  • Inert Atmosphere: A poorly established inert atmosphere allows O₂, H₂O, and CO₂ to continuously enter the reaction vessel, degrading the reagent and solvent throughout the experiment. Performing at least three "evacuate-refill" cycles is crucial for removing the vast majority of the initial lab atmosphere.[6]

Q6: I am observing inconsistent results from one experiment to the next, even when following the same procedure. Why?

A6: Inconsistency is the hallmark of uncontrolled variables, and with sensitive reagents, the most common variable is the degree of atmospheric exposure.

  • Variations in Syringe/Cannula Technique: Ensure you are consistently purging the syringe and needle with inert gas before drawing up the reagent.[12] Furthermore, pulling a small "buffer" of inert gas into the syringe after the liquid prevents the reagent in the needle tip from being exposed to air during transfer.[13]

  • Leaky Septa or Joints: Old, punctured septa can be a major source of atmospheric contamination. Always use fresh septa for critical reactions. Ensure all ground-glass joints are properly sealed with high-vacuum grease.[12][14]

  • Inert Gas Flow Rate: Maintain a slight positive pressure of inert gas throughout the reaction, as indicated by a steady, slow bubbling rate (e.g., 1 bubble per second) in an oil bubbler.[12] This prevents air from diffusing back into the system.

Section 3: Core Experimental Protocols

Adherence to rigorous technique is non-negotiable for success. The following protocols provide a self-validating system for handling this compound.

Protocol 3.1: Establishing an Inert Atmosphere in Reaction Glassware

Objective: To remove reactive atmospheric gases (O₂, H₂O, CO₂) from the reaction vessel using a Schlenk line.

Materials:

  • Schlenk flask or round-bottom flask with a sidearm

  • High-vacuum grease

  • Schlenk line with dual vacuum/inert gas manifold[6]

  • Heat gun or oven

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (at least 4 hours at 140°C) to remove the bulk of adsorbed moisture.[11]

  • Assembly: Quickly assemble the hot glassware. Lightly grease all ground-glass joints to ensure an airtight seal. Seal the flask with a rubber septum, secured with a copper wire or clamp.

  • Connect to Schlenk Line: Connect the flask's sidearm to the Schlenk line using thick-walled vacuum tubing.[11]

  • Execute Evacuate-Refill Cycles: This is the most critical step for removing the atmosphere.[6] a. Ensure the inert gas is flowing through the bubbler on the Schlenk line. b. Open the stopcock on the flask to the vacuum manifold. Evacuate the flask for 5-10 minutes. You may gently warm the flask with a heat gun (avoiding any plastic or rubber parts) to help desorb residual water. c. Close the stopcock to the vacuum. d. Cautiously and slowly, open the stopcock to the inert gas manifold to backfill the flask. Do not open it too quickly, as this can cause a pressure surge.

  • Repeat: Repeat the evacuate-refill cycle (steps 4b-4d) a minimum of three times. This exponentially reduces the concentration of atmospheric contaminants.[6]

  • Final State: After the final refill, leave the flask under a slight positive pressure of inert gas. Your vessel is now ready for the addition of solvents and reagents.

Protocol 3.2: Liquid Transfer of this compound via Syringe

Objective: To accurately transfer the reagent from a Sure/Seal™ bottle to the prepared reaction flask without atmospheric exposure.

Workflow for Air-Sensitive Liquid Transfer

TransferWorkflow start Prepare Inert Atmosphere Flask (Protocol 3.1) prep_syringe 1. Prepare Dry Syringe & Needle - Use oven-dried components. start->prep_syringe purge_bottle 2. Purge Reagent Bottle Headspace - Puncture septum with N2 inlet and outlet needles. prep_syringe->purge_bottle purge_syringe 3. Purge Syringe - Puncture flask septum, draw up N2 (3x), expel. purge_bottle->purge_syringe withdraw_reagent 4. Withdraw Reagent - Invert bottle, draw desired volume. purge_syringe->withdraw_reagent withdraw_buffer 5. Withdraw N2 Buffer - Turn bottle upright, pull ~10% of syringe volume as a gas buffer. withdraw_reagent->withdraw_buffer transfer 6. Transfer to Flask - Pierce flask septum, expel N2 buffer first, then slowly add reagent. withdraw_buffer->transfer end Transfer Complete transfer->end

References

Technical Support Center: Monitoring (R)-3-Methoxypiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving (R)-3-Methoxypiperidine. As a key chiral building block in modern pharmaceutical synthesis, ensuring its stereochemical purity and monitoring its conversion are critical quality attributes.[1] This guide provides field-proven insights and detailed troubleshooting protocols designed for researchers, chemists, and quality control professionals. We will address the most common and complex analytical challenges in a direct question-and-answer format, explaining not just the solution, but the scientific principles behind it.

Section 1: The Core Challenge - Chiral Purity Analysis by HPLC

The fundamental analytical task is to confirm the enantiomeric purity of this compound and to monitor for any potential racemization during a reaction. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.[2][3] However, the unique properties of this analyte present distinct challenges.

FAQ: Why is achieving good separation of 3-Methoxypiperidine enantiomers so difficult?

This is a frequent challenge rooted in two primary properties of the molecule:

  • Weak UV Chromophore: The piperidine ring and methoxy group do not absorb strongly in the typical UV range (210-400 nm) used for HPLC detection. This results in very low sensitivity, making it difficult to detect and accurately quantify the desired (R)-enantiomer, let alone trace-level impurities of the (S)-enantiomer.

  • High Basicity: The secondary amine in the piperidine ring (pKa ≈ 9.3) is highly basic.[4] This causes strong, undesirable interactions with the acidic silanol groups present on the surface of standard silica-based CSPs. These interactions lead to severe peak tailing, poor peak shape, and reduced column efficiency, which ultimately compromises resolution.[5][6]

Troubleshooting Guide: I am getting poor or no resolution between the (R) and (S) enantiomers. What should I do?

Achieving baseline resolution is a process of systematic optimization. The following workflow addresses the most common failure points.

G Workflow: Troubleshooting Poor Enantiomeric Resolution start Start: Poor or No Resolution check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes csp_solution Action: Screen Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, IA, IC). These are proven for piperidine derivatives. check_column->csp_solution No check_modifier Is a basic modifier (e.g., DEA) present? check_mobile_phase->check_modifier Yes mp_solution Action: Systematically vary the % of alcohol modifier (e.g., Isopropanol) in Hexane. Start at 10% and adjust in 5% increments. check_mobile_phase->mp_solution No check_temp Has temperature been optimized? check_modifier->check_temp Yes modifier_solution Action: Add 0.1% Diethylamine (DEA) to the mobile phase. This is critical to block silanol interactions and prevent peak tailing. check_modifier->modifier_solution No check_derivatization Is signal-to-noise too low for accurate integration? check_temp->check_derivatization Yes temp_solution Action: Screen temperatures from 15°C to 40°C. Lower temperatures often increase enantioselectivity. check_temp->temp_solution No deriv_solution Action: Implement a pre-column derivatization protocol to attach a UV-active tag to the molecule. check_derivatization->deriv_solution Yes success Resolution Achieved check_derivatization->success No csp_solution->check_mobile_phase mp_solution->check_modifier modifier_solution->check_temp temp_solution->check_derivatization deriv_solution->success

Caption: Troubleshooting workflow for poor HPLC enantioseparation.

Protocol: Chiral Purity Determination via Pre-Column Derivatization

This protocol is designed for situations where direct UV detection is insufficient. We will use p-toluenesulfonyl chloride (TsCl) as a derivatizing agent to introduce a strong chromophore, a technique proven effective for similar chiral amines.[7][8]

Objective: To accurately quantify the enantiomeric excess (e.e.) of this compound.

Step 1: Derivatization Procedure

  • Sample Preparation: Prepare a ~1 mg/mL solution of your 3-Methoxypiperidine sample in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Reagent Preparation: Prepare a 1.5 mg/mL solution of p-toluenesulfonyl chloride (TsCl) in the same solvent. Prepare a 2 µL/mL solution of a non-nucleophilic base like Triethylamine (TEA).

  • Reaction: To 100 µL of your sample solution, add 150 µL of the TsCl solution and 50 µL of the TEA solution.

  • Incubation: Vortex the mixture gently and allow it to react at room temperature for 30-60 minutes. The reaction should be monitored by a suitable technique (e.g., TLC or a quick LC-MS) to ensure completion. The goal is to convert the secondary amine into a sulfonamide.

  • Quenching (Optional but Recommended): Add a small amount of an amine-scavenging resin or a simple quenching agent like a primary amine (e.g., a drop of butylamine solution) to consume any excess TsCl.

  • Dilution: Dilute the final reaction mixture with the HPLC mobile phase to an appropriate concentration for injection (e.g., ~50 µg/mL).

Step 2: HPLC Method Parameters The following table provides a robust starting point for method development.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mmPolysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including piperidine derivatives.[7][9]
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)A standard normal-phase system. The DEA is non-negotiable for preventing peak tailing with the sulfonamide.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CStart at ambient temperature. Lowering the temperature may improve resolution but will increase backpressure.[5]
Detection UV at 228 nm or 254 nmThe derivatized tosyl group provides strong absorbance at these wavelengths.[7]
Injection Vol. 10 µLAdjust as needed based on detector response.

Step 3: Validation and Analysis

  • System Suitability: Inject a derivatized racemic standard of 3-Methoxypiperidine. The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.[10]

  • Quantification: Inject the derivatized sample. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Section 2: In-Process Control & Impurity Profiling

Monitoring the reaction progress and identifying potential impurities are crucial for process understanding and control. This requires robust analytical methods that can distinguish the starting material, intermediates, product, and any side products or degradants.

FAQ: My reaction involves multiple steps and reagents. How do I develop a single HPLC method to monitor everything?

This calls for the development of a stability-indicating analytical method (SIAM) . The core principle of a SIAM is that it must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[11][12][13] The development process is a systematic investigation.

G Workflow: Developing a Stability-Indicating Method (SIAM) start Start: Define Method Goal stress_testing Step 1: Forced Degradation (Stress Testing) - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Thermal Stress - Photolytic Stress (UV/Vis) start->stress_testing analyze_samples Step 2: Analyze Stressed Samples (LC-MS Recommended) Identify major degradation products and assess peak purity. stress_testing->analyze_samples method_dev Step 3: Method Development (RP-HPLC) - Screen C18/Phenyl-Hexyl columns - Optimize gradient, pH, organic solvent analyze_samples->method_dev optimization Step 4: Method Optimization Goal: Achieve Rs > 2.0 between API and all known impurities/degradants. method_dev->optimization optimization->method_dev Goal Not Met validation Step 5: Method Validation (ICH Guidelines) - Specificity - Linearity & Range - Accuracy & Precision - Robustness optimization->validation Goal Met

Caption: Logical workflow for creating a robust, stability-indicating HPLC method.

Troubleshooting Guide: I am seeing unexpected peaks in my reaction monitoring chromatogram. What are they?

Unexpected peaks can be process impurities, degradation products, or artifacts. A systematic investigation is key.

Potential SourceIdentification StrategyMitigation / Action
Process-Related Impurities Use LC-MS to get the mass of the impurity. Compare this against the masses of known starting materials, reagents, and plausible side-products.Tighten control over starting material purity and reaction conditions (temperature, stoichiometry).[14]
Degradation Products Compare the chromatogram to those from your forced degradation studies. An impurity matching a degradant from a specific stress condition (e.g., oxidation) points to its identity.Modify reaction or storage conditions to avoid the stressor (e.g., sparge with nitrogen to prevent oxidation).
Starting Material Impurities Inject a high-concentration sample of your this compound starting material. Any peaks that match are carried over from the input.Source higher purity starting materials or implement a purification step before use.[15]
System Artifacts (Ghost Peaks) Run a blank gradient (mobile phase only, no injection). If the peak appears, the contamination is in the HPLC system or mobile phase.[5]Use fresh, HPLC-grade solvents. Flush the injector and column thoroughly.

Section 3: Technique-Specific FAQs

Gas Chromatography (GC/GC-MS)
  • Q: Can I use GC to analyze this compound?

    • A: Yes, but it is challenging. The free amine is highly polar and will exhibit poor peak shape on most standard GC columns. Derivatization is almost always required to reduce polarity and improve volatility. Silylation (e.g., with BSTFA) or acylation are common strategies. For chiral analysis, a chiral GC column (e.g., based on cyclodextrins) would be necessary.[6][16] GC-MS is excellent for identifying volatile process impurities, such as residual solvents or alkyl halides.[17]

NMR Spectroscopy
  • Q: How can I use NMR for real-time reaction monitoring?

    • A: ¹H NMR is a powerful tool for monitoring reactions because it is non-invasive and provides structural information.[18][19] You can track the disappearance of starting material signals and the appearance of product signals over time. For quantitative data (qNMR), you must include an inert internal standard with a known concentration and a signal that does not overlap with other peaks.[20]

  • Q: My NMR peaks are broad and shifting during the reaction. How can I get reliable data?

    • A: Changes in the reaction matrix (e.g., viscosity, pH, ionic strength) can degrade spectral quality.[18][19][21] If possible, use a deuterated solvent that matches your reaction solvent. If not, modern NMR processing techniques can help analyze spectra with distorted lineshapes.[18][21] Ensure consistent temperature control, as chemical shifts are temperature-dependent.

References

Validation & Comparative

Comparative analysis of (R)-3-Methoxypiperidine vs (S)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: (R)-3-Methoxypiperidine vs. (S)-3-Methoxypiperidine

Executive Summary

In the landscape of modern drug discovery, the piperidine scaffold remains one of the most vital building blocks for therapeutic agents.[1][2] The introduction of a substituent, such as a methoxy group at the 3-position, creates a chiral center, bifurcating the molecule into its (R) and (S) enantiomers. While chemically similar, these stereoisomers can exhibit vastly different pharmacological and metabolic profiles. This guide provides a comprehensive analysis of (R)- and (S)-3-Methoxypiperidine, moving beyond basic properties to explain the fundamental principles of stereoselectivity in drug design and the experimental workflows required to elucidate these critical differences.

The Principle of Stereochemistry in Biological Systems

The biological activity of piperidine derivatives is often critically dependent on the stereochemical configuration of substituents on the ring.[3] Receptors, enzymes, and other biological targets are themselves chiral, creating a diastereomeric interaction with small molecule enantiomers. This can be conceptualized as the "three-point attachment" model, where one enantiomer achieves a perfect fit within a binding pocket, leading to high affinity and the desired biological response (the eutomer), while the other fits poorly, resulting in lower affinity or even off-target effects (the distomer). The specific spatial orientation of the methoxy group in (R)- vs. (S)-3-methoxypiperidine is therefore paramount to its interaction with molecular targets.[4]

G cluster_receptor Chiral Receptor Binding Site cluster_enantiomers Enantiomer Interaction receptor Hydrophobic Pocket H-Bond Acceptor Steric Block R_enantiomer (R)-Enantiomer (Eutomer) R_enantiomer->receptor:p1 Optimal Fit R_enantiomer->receptor:p2 Strong H-Bond S_enantiomer (S)-Enantiomer (Distomer) S_enantiomer->receptor:p1 Suboptimal Fit S_enantiomer->receptor:p3 Steric Clash

Caption: Conceptual model of enantiomer-selective receptor binding.

Synthesis and Chiral Purity

Obtaining enantiomerically pure (R)- and (S)-3-methoxypiperidine is the first critical step in their comparative evaluation. Racemic 3-methoxypiperidine is typically used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[5][6] The separation or direct synthesis of its enantiomers can be achieved via two primary strategies:

  • Chiral Resolution: This classic approach involves separating a racemic mixture by reacting it with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by crystallization. This method has been successfully used for related compounds like 3-aminopiperidine.[7]

  • Asymmetric Synthesis: This more modern approach utilizes chiral catalysts or auxiliaries to directly synthesize the desired enantiomer with high stereoselectivity.[3] For example, the asymmetric hydrogenation of pyridine derivatives using transition metal catalysts (e.g., Iridium, Rhodium) is a powerful method for creating chiral piperidines.[1][8] Biocatalytic methods, using enzymes like ketoreductases, have also proven highly effective for producing specific enantiomers of substituted piperidones, which are precursors to the final product.[9][10]

G Start Achiral Precursors Racemic Racemic 3-Methoxypiperidine Start->Racemic Asymmetric Asymmetric Synthesis (e.g., Biocatalysis) Start->Asymmetric Resolution Chiral Resolution (Diastereomeric Salts) Racemic->Resolution R_Product This compound Asymmetric->R_Product Chiral Catalyst A S_Product (S)-3-Methoxypiperidine Asymmetric->S_Product Chiral Catalyst B Resolution->R_Product Resolution->S_Product

Caption: General workflow for producing enantiopure piperidines.

Comparative Physicochemical and Analytical Data

While enantiomers share identical physical properties in an achiral environment, their interaction with chiral environments, such as chiral chromatography columns, allows for their separation and quantification.

PropertyThis compound(S)-3-MethoxypiperidineRacemic 3-Methoxypiperidine
Molecular Formula C₆H₁₃NO[11]C₆H₁₃NO[11]C₆H₁₃NO[11]
Molecular Weight 115.17 g/mol [6]115.17 g/mol [6]115.17 g/mol [6]
Boiling Point Not individually reportedNot individually reported~159-160 °C[5]
Optical Rotation dextrorotatory (+)levorotatory (-)
Chiral Purity (e.e.) >98% (typically required)>98% (typically required)0%
Experimental Protocol: Chiral Purity Analysis via HPLC

Objective: To separate and quantify the (R) and (S) enantiomers of 3-methoxypiperidine to determine enantiomeric excess (e.e.).

Rationale: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for analyzing chiral purity. The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times.

Materials & Instrumentation:

  • HPLC system with UV or Mass Spectrometric detector.

  • Chiral column (e.g., polysaccharide-based like CHIRALCEL® or CHIRALPAK®).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Test samples of (R)-, (S)-, and racemic 3-methoxypiperidine.

Procedure:

  • Method Development: A scouting gradient is initially run with the racemic mixture to find a suitable mobile phase composition that provides baseline separation of the two enantiomer peaks.

  • System Suitability: Inject the racemic mixture. The resolution between the two peaks must be ≥ 1.5 to ensure accurate quantification.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system.

  • Data Processing: Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Comparative Biological Evaluation: Metabolism

The metabolism of drugs is often a stereoselective process, primarily mediated by the cytochrome P450 (CYP) family of enzymes.[12][13] One enantiomer may be metabolized more rapidly than the other, leading to significant differences in pharmacokinetic profiles, such as half-life and overall drug exposure. For piperidine-containing drugs, N-dealkylation and ring oxidation are common metabolic pathways.[13]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of (R)- and (S)-3-Methoxypiperidine in human liver microsomes.

Rationale: Human liver microsomes (HLMs) contain a rich complement of drug-metabolizing enzymes, including CYPs, and provide a reliable in vitro system to predict in vivo metabolic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system (Cofactor for CYP enzymes).

  • This compound and (S)-3-Methoxypiperidine.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for reaction termination and sample analysis).

  • LC-MS/MS system.

Procedure:

  • Incubation Setup: In a 96-well plate, pre-warm a mixture of HLMs and the individual enantiomer in phosphate buffer at 37°C.

  • Reaction Initiation: Add the pre-warmed NADPH regenerating system to start the reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = -0.693 / k .

Interpretation: A shorter half-life for one enantiomer indicates it is a more favorable substrate for metabolic enzymes, suggesting it would be cleared more rapidly in vivo.

Conclusion for the Research Professional

The decision to develop a single enantiomer versus a racemic mixture is a critical juncture in drug development. This guide illustrates that while (R)- and (S)-3-Methoxypiperidine are structurally simple, their behavior in a biological context can be profoundly different. A rigorous, side-by-side evaluation of their pharmacology and pharmacokinetics is not merely an academic exercise but a regulatory and scientific necessity. By employing robust analytical methods for chiral purity and standardized in vitro assays for metabolic stability, researchers can build a comprehensive data package to identify the superior enantiomer, leading to the development of safer and more effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of (R)-3-Methoxypiperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (R)-3-methoxypiperidine analogs, a critical scaffold in modern medicinal chemistry. We will explore how systematic structural modifications to this chiral building block influence its pharmacological activity, with a focus on its interactions with key central nervous system (CNS) targets such as dopamine and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting various diseases, particularly those of the CNS.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with biological macromolecules.[2] The introduction of stereochemistry and specific functional groups, such as the methoxy group at the 3-position, further refines the pharmacological profile of these molecules.

The this compound moiety, in particular, serves as a valuable chiral building block in the synthesis of enantiomerically pure drugs.[3] The defined stereochemistry at the C3 position is crucial for selective and effective interactions with biological targets, which are themselves chiral.[2] This enantioselectivity can lead to improved potency, better side-effect profiles, and enhanced pharmacokinetic properties.[2] Analogs of this compound have been investigated for their activity as dopamine receptor agonists and antagonists, serotonin receptor ligands, and modulators of other important CNS targets.[4][5][6] Understanding the SAR of this scaffold is therefore paramount for the rational design of next-generation therapeutics.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions: the piperidine nitrogen (N1), the methoxy group at C3, and substitutions on the piperidine ring itself.

Modifications at the Piperidine Nitrogen (N1)

The nitrogen atom of the piperidine ring is a critical interaction point, often forming a salt bridge with an acidic residue (like aspartate) in the binding pocket of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The nature of the substituent at this position profoundly impacts binding affinity, selectivity, and functional activity.

A common strategy involves the introduction of an N-arylalkyl or N-benzyl group. The length of the alkyl linker and the substitution pattern on the aromatic ring are key determinants of activity. For instance, in a series of dopamine D4 receptor antagonists based on a different piperidine scaffold, reducing the linker length from a butyl to a propyl chain dramatically improved selectivity over D2 and D3 receptors.[7] While direct comparative data for N-substituted this compound is limited in the public domain, we can infer from related piperidine series that an optimal linker length allows the aromatic moiety to access a secondary binding pocket, enhancing affinity and selectivity.

Key Insight: The N1 substituent plays a crucial role in orienting the molecule within the binding pocket and can be tailored to achieve desired selectivity profiles.

The Role of the (R)-3-Methoxy Group and Its Bioisosteres

The methoxy group at the C3 position, with its specific (R)-stereochemistry, is a key determinant of the pharmacological profile. It can act as a hydrogen bond acceptor and its orientation influences the overall conformation of the piperidine ring, thereby affecting how the molecule interacts with its target.

Bioisosteric replacement of the methoxy group is a common strategy to fine-tune physicochemical properties and metabolic stability.[8] For example, replacing a methoxy group with a fluorine atom can block metabolic oxidation while maintaining similar electronic properties.[9] However, this substitution can also impact lipophilicity.[9] Other potential bioisosteres for the methoxy group include small alkyl groups or incorporation into a small ring system, which can enhance metabolic stability.[8]

Table 1: Potential Bioisosteric Replacements for the 3-Methoxy Group

Original GroupBioisosteric ReplacementPotential Impact
Methoxy (-OCH3)Fluoro (-F)Increased metabolic stability, altered lipophilicity.[9]
Methoxy (-OCH3)Hydroxy (-OH)Increased polarity, potential for hydrogen bonding.
Methoxy (-OCH3)Small alkyl (e.g., -CH3)Reduced metabolic stability.[8]
Methoxy (-OCH3)OxetaneDecreased lipophilicity, improved metabolic stability.[8]

Causality: The choice of bioisostere for the 3-methoxy group will depend on the specific therapeutic goal, whether it is to improve metabolic stability, enhance potency, or modulate selectivity. The impact of such a change needs to be experimentally validated for each target.

Ring Substitutions and Conformational Effects

Introducing additional substituents on the piperidine ring can further modulate the activity of this compound analogs. These substitutions can influence the conformational preference of the piperidine ring (chair, boat, or twist-boat), which in turn affects the spatial orientation of the key pharmacophoric elements.

For example, the introduction of a 4-aryl group on the piperidine ring has been shown to be a successful strategy in developing potent dopamine D4 receptor agonists.[4] The nature and substitution pattern of this aryl group are critical for activity. In a series of 3-aryl piperidine analogs, the presence of electron-withdrawing groups on the aryl ring was found to be beneficial for activity.

SAR_Overview cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Scaffold This compound Scaffold N1 N1-Substituent (e.g., Arylalkyl) Scaffold->N1 Modification C3 C3-Methoxy Group & Bioisosteres Scaffold->C3 Modification Ring Ring Substitutions (e.g., 4-Aryl) Scaffold->Ring Modification Affinity Binding Affinity N1->Affinity Selectivity Receptor Selectivity N1->Selectivity C3->Affinity PK Pharmacokinetics C3->PK Ring->Affinity Activity Functional Activity (Agonist/Antagonist) Ring->Activity

Caption: Key modification points on the this compound scaffold and their impact.

Comparative Analysis: Dopamine vs. Serotonin Receptor Ligands

Dopamine Receptor Ligands

The dopamine D2-like receptors (D2, D3, and D4) are important targets for antipsychotic and anti-Parkinsonian drugs. For piperidine-based ligands, achieving selectivity among these subtypes is a major challenge due to the high homology of their binding sites.

  • SAR for D2/D3 Receptors: In studies of eticlopride-based D2/D3 antagonists, modifications to the pyrrolidine ring (a related five-membered heterocycle) showed that ring expansion or shifting the nitrogen position was detrimental to binding affinity.[10] This suggests that the geometry of the heterocyclic core is critical. For this compound analogs, this highlights the importance of maintaining the piperidine scaffold.

  • SAR for D4 Receptors: As mentioned earlier, N-alkylation and 4-aryl substitution are key for D4 receptor activity.[4][7] The this compound scaffold could serve as a valuable platform for exploring these modifications to develop selective D4 ligands.

Serotonin Receptor Ligands

The serotonin (5-HT) receptors are a large family of GPCRs involved in a wide range of physiological and pathological processes, making them attractive drug targets.

  • SAR for 5-HT2A Receptors: Studies on 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists have highlighted the importance of the substitution pattern on the phenyl ring attached to the piperidine.[5] For this compound analogs, this suggests that incorporating an appropriately substituted aryl group, likely via the N1 position, could lead to potent 5-HT2A ligands.

  • SAR for Serotonin Transporter (SERT): Meperidine analogs, which feature a 4-phenylpiperidine core, have been identified as potent SERT inhibitors.[11] This suggests that 4-aryl substituted this compound analogs could also exhibit affinity for SERT.

Table 2: Inferred Comparative SAR for Dopamine and Serotonin Receptor Ligands

TargetKey Structural Features for High AffinityInferred from
Dopamine D2/D3 Rigid heterocyclic core, specific N-substituents.Studies on eticlopride analogs.[10]
Dopamine D4 N-propyl linker, 4-aryl substitution.Studies on various piperidine scaffolds.[4][7]
Serotonin 5-HT2A N-arylalkyl substitution with specific phenyl ring pattern.Studies on 2,5-dimethoxyphenylpiperidines.[5]
SERT 4-Aryl substitution on the piperidine ring.Studies on meperidine analogs.[11]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of N-Substituted this compound Analogs

The following protocol describes a general method for the N-alkylation of this compound.

Materials:

  • This compound hydrochloride

  • Desired alkyl or benzyl halide (R-X)

  • Potassium carbonate (K2CO3) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (freed from its hydrochloride salt or used in the presence of excess base) in DMF, add 1.2-1.5 equivalents of the desired alkyl or benzyl halide.

  • Add 2-3 equivalents of potassium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound analog.

Synthesis_Workflow start Start Materials: This compound Alkyl/Benzyl Halide Base (K2CO3) reaction N-Alkylation Reaction in DMF start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure N-Substituted This compound Analog purification->product

Caption: General workflow for the synthesis of N-substituted this compound analogs.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds to dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.

  • Radioligand: e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors.

  • Non-specific binding control: e.g., Haloperidol for D2, Spiperone for 5-HT2A.

  • Test compounds (this compound analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable starting point for the design of novel CNS-active compounds. The structure-activity relationships, while not fully elucidated for every target, demonstrate clear trends that can guide future drug discovery efforts. Modifications at the N1 position and bioisosteric replacement of the C3-methoxy group are powerful strategies for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and pharmacological evaluation of a focused library of this compound analogs. Such studies, directly comparing the effects of structural modifications on binding and functional activity at a range of dopamine and serotonin receptor subtypes, would provide a more complete and predictive SAR model. This, in turn, will accelerate the development of novel, highly selective, and effective therapeutics for a variety of neurological and psychiatric disorders.

References

A Comparative Guide to (R)-3-Methoxypiperidine Derivatives as High-Affinity Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of novel compounds derived from a piperidine scaffold, structurally related to (R)-3-Methoxypiperidine, focusing on their in vitro and potential in vivo efficacy as modulators of the Sigma-1 (σ1) receptor. The σ1 receptor has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, most notably neuropathic pain.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.

The this compound moiety is a valuable chiral building block in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and stereospecific interactions with biological targets. The compounds discussed herein originate from a research program that successfully pivoted from developing Dopamine D4 (D4) receptor antagonists to potent and selective σ1 receptor modulators, highlighting the nuanced SAR that governs selectivity between these two important CNS receptors.[1][3]

In Vitro Efficacy: From Dopamine D4 to Sigma-1 Selectivity

A series of compounds built around a piperidine core, including derivatives of an (S)-3-oxopiperidine scaffold, were synthesized and evaluated for their binding affinity at the human σ1 and D4 receptors. The key findings from these in vitro studies are summarized below, demonstrating a clear divergence in SAR that allowed for the optimization of high-affinity, selective σ1 receptor ligands.[1]

Comparative Analysis of Receptor Binding Affinity

The in vitro efficacy of these novel derivatives was determined using competitive radioligand binding assays. The affinity of the compounds for the σ1 receptor was measured by their ability to displace the selective σ1 radioligand [³H]-(+)-pentazocine from membranes of HEK293 cells.[1] For comparison, their affinity for the D4 receptor was also assessed. The results for key compounds are presented in Table 1, with the well-characterized σ1 ligand (+)-pentazocine included as a benchmark.

Compound IDScaffold Modificationσ1 Ki (nM)D4 Ki (nM)Selectivity (D4/σ1)
10a 4-hydroxypiperidine + 5-benzimidazole8.34,280~516-fold
12a (S)-3-hydroxypiperidine + 5-NH-indazole1.2860~717-fold
12c (S)-3-hydroxypiperidine + 5-NH-indazole (CF3)0.7 580~829-fold
19a (S)-3-oxopiperidine + benzyl substituent2.4135~56-fold
(+)-Pentazocine Benchmark σ1 Ligand~3-16[4][5]>10,000>625-fold

Data synthesized from multiple sources.[1][4][5]

Expert Insights: The data clearly illustrate a successful optimization strategy. The initial 4-hydroxypiperidine series, exemplified by compound 10a , already showed promising σ1 affinity and selectivity. However, shifting to the (S)-3-hydroxypiperidine scaffold and incorporating an NH-indazole moiety led to a significant leap in potency and selectivity. Compound 12c , featuring a trifluoromethyl group on the indazole ring, emerged as the most potent and selective σ1 modulator in this series, with a sub-nanomolar Ki of 0.7 nM and over 800-fold selectivity against the D4 receptor.[1] This highlights the critical role of specific hydrogen bond donors (NH-indazole) and electron-withdrawing groups in achieving high-affinity interactions with the σ1 receptor's binding site, likely with key residues such as Glu172.[1]

Experimental Protocol: In Vitro σ1 Receptor Radioligand Binding Assay

The following is a representative protocol for determining the binding affinity of test compounds at the σ1 receptor, based on established methodologies.[4][6]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the σ1 receptor.

Materials:

  • HEK293 cells expressing the human σ1 receptor

  • Cell culture and harvesting reagents

  • Binding Buffer (e.g., Earle's Balanced Salt Solution, pH 7.4)

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Test compounds at various concentrations

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the σ1 receptor. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the total protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 100-200 µL:

    • Cell membrane preparation (typically 100-125 µg of protein).

    • [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 3 nM).[6]

    • Test compound at 8-10 serial dilutions (e.g., from 0.1 nM to 10 µM).

    • For total binding wells, add vehicle (e.g., 3% DMSO).

    • For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[5]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes σ1-expressing Cell Membranes Incubate Combine & Incubate (120 min @ 37°C) Membranes->Incubate Radio [³H]-(+)-pentazocine Radio->Incubate TestCmpd Test Compound Dilutions TestCmpd->Incubate NSB Non-specific Ligand (Haloperidol) NSB->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Equilibrium Reached Count Scintillation Counting (Measure Radioactivity) Filter->Count Collect Filters Plot Plot % Inhibition vs. [Compound] Count->Plot Obtain CPM Data IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for In Vitro Radioligand Binding Assay.

In Vivo Efficacy: A Benchmark for Neuropathic Pain

While detailed in vivo efficacy studies for the novel piperidine derivatives like 12c are not yet publicly available, their high in vitro potency and selectivity make them strong candidates for evaluation in animal models of σ1-mediated pathologies.[1][7] To provide a relevant benchmark, this section outlines the demonstrated in vivo efficacy of S1RA (E-52862), a well-characterized selective σ1 receptor antagonist that has advanced to clinical trials.[8]

Comparative Analysis of In Vivo Antinociceptive Effects

The efficacy of S1RA has been extensively validated in the spared nerve injury (SNI) model in mice, a widely used model of neuropathic pain that mimics chronic pain resulting from nerve damage. The results consistently show that blocking the σ1 receptor significantly alleviates pain-like behaviors.[9]

CompoundDose (mg/kg, i.p.)Pain ModalityEfficacy (% Reversal of Hypersensitivity)
S1RA 32Mechanical AllodyniaSignificant Attenuation
S1RA 32Cold AllodyniaFull Reversal
S1RA 32Heat HyperalgesiaFull Reversal

Data synthesized from in vivo studies in the mouse SNI model.[9]

Expert Insights: The robust, dose-dependent efficacy of S1RA in a challenging nerve injury model underscores the therapeutic potential of targeting the σ1 receptor.[8] S1RA not only reverses hypersensitivity to mechanical and thermal stimuli but does so without inducing analgesic tolerance after repeated administration.[8][9] This profile suggests that potent and selective antagonists, such as the piperidine derivatives discussed here, could offer a sustainable and effective treatment for neuropathic pain. The mechanism is believed to involve the modulation of neuronal hyperexcitability and central sensitization, processes in which the σ1 receptor acts as a critical chaperone protein.[10]

Experimental Protocol: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The following is a standard protocol for the SNI model to assess the efficacy of compounds against neuropathic pain.[9]

Objective: To induce a persistent neuropathic pain state in rodents and to evaluate the analgesic/anti-allodynic effect of a test compound.

Animals: Adult male mice or rats.

Methodology:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Carefully isolate the common peroneal and tibial nerves.

    • Ligate these two nerves tightly with a suture and cut them distal to the ligation, removing a small section of the distal nerve stump.

    • Take extreme care to leave the sural nerve intact and untouched.

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation and transection.

  • Post-operative Care: Administer post-operative analgesics for the first 24-48 hours and monitor the animals for recovery.

  • Behavioral Testing (Baseline and Post-Treatment):

    • Allow animals to develop a stable neuropathic pain state (typically 7-14 days post-surgery).

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments of increasing stiffness applied to the lateral part of the paw (the sural nerve territory). A lower withdrawal threshold in SNI animals compared to sham indicates allodynia.

    • Cold Allodynia: Apply a drop of acetone to the plantar surface of the paw and measure the duration of the withdrawal response. An increased response duration indicates allodynia.

  • Drug Administration: Administer the test compound (e.g., S1RA or a novel derivative) via the desired route (e.g., intraperitoneal, oral) at various doses. Administer vehicle to the control group.

  • Data Analysis: Measure behavioral responses at multiple time points after drug administration. Calculate the percentage reversal of hypersensitivity compared to the vehicle-treated SNI group. Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by post-hoc tests).

G cluster_pre Pre-Surgery cluster_surgery Surgical Induction cluster_post Post-Surgery & Dosing cluster_eval Efficacy Evaluation Baseline Baseline Behavioral Testing (von Frey, Acetone) Anesthesia Anesthetize Animal Baseline->Anesthesia SNI SNI Surgery: Ligate & Cut Tibial/ Peroneal Nerves Anesthesia->SNI Sham Sham Surgery: Expose Nerve, No Ligation Anesthesia->Sham Develop Pain State Development (7-14 days) SNI->Develop Sham->Develop Dosing Administer Test Compound or Vehicle Develop->Dosing Stable Allodynia Confirmed PostTest Post-Dose Behavioral Testing (Time Course) Dosing->PostTest Analysis Data Analysis: % Reversal of Hypersensitivity PostTest->Analysis

Workflow for the Spared Nerve Injury (SNI) Model.

Mechanism of Action: The σ1 Receptor in Neuropathic Pain

The σ1 receptor is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. Under normal conditions, it is bound to the Binding Immunoglobulin Protein (BiP). Upon stimulation by ligands or cellular stress, it dissociates from BiP and can translocate to modulate the function of various client proteins, including ion channels and G-protein coupled receptors, which are pivotal in pain signaling.[10][11] In neuropathic pain states, the σ1 receptor is upregulated and contributes to the hyperexcitability of primary sensory neurons and central sensitization in the spinal cord.[10] Antagonists block these actions, thereby reducing pain transmission.

G cluster_neuron Sensory Neuron cluster_er Endoplasmic Reticulum Sigma1_BiP Inactive State: σ1 Receptor + BiP Sigma1_Active Active σ1 Receptor Sigma1_BiP->Sigma1_Active NerveInjury Nerve Injury (Cellular Stress) NerveInjury->Sigma1_BiP causes dissociation Antagonist σ1 Antagonist (e.g., Compound 12c) Antagonist->Sigma1_Active Blocks IonChannel Ion Channels (e.g., Nav, Cav) Sigma1_Active->IonChannel modulates Hyperexcitability Neuronal Hyperexcitability IonChannel->Hyperexcitability leads to Pain Pain Signal Transmission Hyperexcitability->Pain

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for (R)-3-Methoxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure (R)-3-methoxypiperidine scaffold is a crucial building block in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system. The precise stereochemical control during its synthesis is paramount to achieving the desired pharmacological activity and minimizing off-target effects. This guide provides an in-depth comparison of emerging catalytic strategies for the asymmetric synthesis of this compound, offering a critical evaluation of their performance based on available experimental data for analogous transformations. As a Senior Application Scientist, my goal is to equip you with the necessary technical insights to navigate the complexities of catalyst selection for this important chiral synthon.

Introduction: The Challenge of Asymmetric Piperidine Synthesis

The synthesis of chiral piperidines from readily available pyridines presents a significant challenge due to the aromaticity of the pyridine ring and the potential for catalyst inhibition by the nitrogen atom.[1] Historically, classical resolution and approaches using the chiral pool have been employed, but these methods can be inefficient and lack broad applicability. Modern catalytic asymmetric hydrogenation and related transformations have emerged as powerful tools to overcome these hurdles, offering more direct and efficient routes to enantiopure piperidines.[2]

This guide will focus on three promising catalytic platforms:

  • Rhodium-Catalyzed Asymmetric Hydrogenation & Carbometalation

  • Iridium-Catalyzed Asymmetric Hydrogenation

  • Biocatalytic Asymmetric Amination (Transaminases)

While direct, side-by-side comparative studies for the synthesis of this compound are not extensively reported in the literature, we can extrapolate and benchmark performance from closely related 3-substituted piperidine syntheses.

Performance Benchmark of Catalytic Systems

The selection of an optimal catalyst is a multifactorial decision, weighing factors such as enantioselectivity, yield, catalyst loading, reaction conditions, and substrate scope. The following table summarizes the potential performance of different catalytic systems for the synthesis of this compound, based on data from analogous transformations.

Catalytic SystemCatalyst/LigandSubstrate TypeTypical Yield (%)Enantiomeric Excess (ee %)Key AdvantagesPotential Challenges for this compound
Rhodium-Catalyzed [Rh(COD)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate (precursor)High (for precursor)>95 (for precursor)High enantioselectivity, broad functional group tolerance.[3]Requires pre-activation of the pyridine ring.
Iridium-Catalyzed Ir-complex with N,P-ligandN-iminopyridinium ylidesHighUp to 98 (after recrystallization)High conversion, applicable to ortho-substituted pyridines.[4]Requires preparation of N-iminopyridinium ylide.
Biocatalytic Transaminase (ω-TA)N-protected-3-piperidoneHigh>99Exceptional enantioselectivity, mild reaction conditions, green approach.[5][6]Substrate specificity of the enzyme for the methoxy-substituted piperidone needs to be evaluated.

In-Depth Analysis and Experimental Protocols

Rhodium-Catalyzed Asymmetric Carbometalation: A Route via Tetrahydropyridines

Rhodium catalysis offers a powerful strategy for the asymmetric synthesis of 3-substituted piperidines through the functionalization of partially reduced pyridine precursors.[3] A notable example is the asymmetric reductive Heck reaction of a dihydropyridine derivative, which can be subsequently reduced to the desired piperidine.

Causality of Experimental Choices: The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical for inducing high enantioselectivity. The reaction proceeds through a carbometalation of the dihydropyridine, where the chiral ligand environment dictates the stereochemical outcome of the newly formed stereocenter.[7] The initial partial reduction of pyridine to a dihydropyridine derivative is necessary to break the aromaticity and enable the subsequent asymmetric transformation.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Precursor)

  • To a solution of pyridine in an appropriate solvent, add phenyl chloroformate at -78 °C.

  • After the addition is complete, add a reducing agent (e.g., NaBH₄) portion-wise.

  • Maintain the reaction at -78 °C for 3 hours and then quench with water.

  • Extract the product with an organic solvent (e.g., Et₂O), wash with 1N NaOH and 1N HCl, and dry over sodium sulfate.

  • Purify the crude product by silica gel chromatography to obtain phenyl pyridine-1(2H)-carboxylate.

Step 2: Asymmetric Carbometalation

  • In a reaction vial under an inert atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Add toluene, THP, and H₂O, followed by aqueous CsOH (2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the appropriate boronic acid (3.0 equiv) and the dihydropyridine precursor (1.0 equiv).

  • Stir the reaction mixture at 70 °C for 20 hours.

  • Upon completion, the resulting 3-substituted tetrahydropyridine can be isolated and subsequently reduced to the corresponding piperidine.

Logical Workflow for Rh-Catalyzed Synthesis

Pyridine 3-Methoxypyridine Dihydropyridine N-Protected 1,2-Dihydropyridine Pyridine->Dihydropyridine Partial Reduction (e.g., NaBH4, PhOCOCl) Tetrahydropyridine Enantioenriched (R)-3-Methoxy-1,2,3,4-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Reductive Heck Reaction ([Rh(cod)OH]2, (S)-Segphos) Piperidine This compound Tetrahydropyridine->Piperidine Reduction (e.g., H2, Pd/C)

Caption: Rhodium-catalyzed asymmetric synthesis workflow.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Ylides

Iridium catalysts, particularly those with chiral N,P-ligands, have shown great promise in the asymmetric hydrogenation of activated pyridine derivatives like N-iminopyridinium ylides.[4] This approach circumvents the direct hydrogenation of the highly stable pyridine ring by first reducing its aromatic character.

Causality of Experimental Choices: The formation of an N-iminopyridinium ylide increases the reactivity of the pyridine ring towards hydrogenation. The chiral N,P-ligand on the iridium center creates a chiral pocket that directs the hydrogenation to one face of the substrate, leading to high enantioselectivity.[8] The use of an iodine additive has been shown to be beneficial in some cases, likely by influencing the catalyst's activity and stability.[4]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [4]

Step 1: Synthesis of N-Iminopyridinium Ylide

  • React the substituted pyridine (e.g., 3-methoxypyridine) with O-(2,4-dinitrophenyl)hydroxylamine to form the corresponding N-aminopyridinium salt.

  • Treat the salt with a base (e.g., K₂CO₃) to generate the N-iminopyridinium ylide.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure-resistant vial with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral N,P-ligand.

  • Add the solvent (e.g., CH₂Cl₂) and stir to form the catalyst.

  • Add the N-iminopyridinium ylide substrate and any additives (e.g., I₂).

  • Pressurize the vial with H₂ gas (e.g., 50 bar) and stir at the desired temperature (e.g., room temperature) for the specified time.

  • After depressurization, the product can be purified by chromatography. A single recrystallization can often significantly enhance the enantiomeric excess.

Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

Catalyst [Ir(N,P)]+ Intermediate1 [Ir(H)₂(N,P)(Substrate)]+ Catalyst->Intermediate1 + Substrate Substrate N-Iminopyridinium Ylide H2 H₂ H2->Intermediate1 Oxidative Addition Intermediate2 Hydride Insertion Intermediate Intermediate1->Intermediate2 Hydride Insertion Product This compound Derivative Intermediate2->Product Reductive Elimination Product->Catalyst - Product

Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation.

Biocatalytic Asymmetric Amination with Transaminases

Biocatalysis, particularly the use of transaminases (TAs), offers a highly selective and environmentally friendly approach to chiral amine synthesis.[9][10] For the synthesis of this compound, a plausible strategy involves the asymmetric amination of a corresponding N-protected-3-piperidone precursor.

Causality of Experimental Choices: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. The high enantioselectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of the substrate or directs the aminating agent to one face of the prochiral ketone.[5] The use of an N-protecting group on the piperidone is crucial to prevent side reactions and ensure the stability of the substrate. Isopropylamine is a commonly used and inexpensive amino donor.[6]

Experimental Protocol: Transaminase-Catalyzed Asymmetric Amination [6]

  • Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0).

  • Dissolve the amino donor (e.g., isopropylamine) in the buffer and adjust the pH.

  • Add the N-protected-3-methoxypiperidone substrate.

  • Add the ω-transaminase and the cofactor pyridoxal-5'-phosphate (PLP).

  • Maintain the reaction at a controlled temperature (e.g., 45 °C) and pH for a specified duration (e.g., 24 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product with an organic solvent and purify by chromatography.

  • The protecting group can then be removed to yield this compound.

Workflow for Biocatalytic Synthesis

Substrate N-Protected 3-Methoxypiperidone Product N-Protected (R)-3-Amino-3-methoxypiperidine Substrate->Product Asymmetric Amination Enzyme ω-Transaminase + PLP + Amino Donor Enzyme->Product FinalProduct This compound Product->FinalProduct Deprotection

Caption: Biocatalytic synthesis of this compound.

Conclusion and Future Outlook

The asymmetric synthesis of this compound remains a field with significant opportunities for catalyst development and process optimization. While direct catalytic methods starting from 3-methoxypyridine are still emerging, the analogous transformations presented in this guide provide a strong foundation for researchers to build upon.

  • Rhodium-catalyzed methods offer high enantioselectivity but require substrate pre-activation.

  • Iridium-catalyzed hydrogenations are effective for activated pyridines and can achieve high enantiomeric excess.

  • Biocatalysis with transaminases stands out for its exceptional selectivity and mild, environmentally benign conditions, though enzyme screening and optimization for the specific substrate are necessary.

Future research will likely focus on the development of more direct and atom-economical catalytic systems for the asymmetric hydrogenation of functionalized pyridines. The continued exploration of novel chiral ligands and the engineering of enzymes with tailored substrate specificities will undoubtedly pave the way for more efficient and scalable syntheses of this compound and other valuable chiral building blocks.

References

A Senior Application Scientist's Guide to Comparative Docking of Chiral Ligands: The Case of (R)- and (S)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals. This guide provides an in-depth, practical walkthrough for conducting a comparative molecular docking study on the stereoisomers of 3-Methoxypiperidine. Chirality is a cornerstone of pharmacology, where enantiomers of the same molecule can exhibit vastly different biological activities, binding affinities, and metabolic profiles.[1] Understanding these differences at a structural level is paramount for rational drug design and lead optimization.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world research workflow. We will not only detail the "how" but, more critically, the "why" behind each methodological choice. The protocols herein are designed to be self-validating, ensuring that the generated data is both reliable and reproducible. We will proceed with a hypothetical, yet plausible, protein target to illustrate the complete process from target selection to data interpretation, providing you with a robust framework for your own investigations into chiral molecules.

The Rationale: Why Compare (R)- and (S)- Isomers?

3-Methoxypiperidine is a heterocyclic compound used as a building block in the synthesis of pharmaceuticals.[2] Its structure contains a chiral center at the C3 position, leading to two non-superimposable mirror images: the (R)- and (S)-enantiomers. Biological systems, being inherently chiral, often interact differently with these enantiomers. One isomer might be a potent inhibitor while the other is significantly less active or even inactive.[3]

Molecular docking provides a powerful in silico method to predict and rationalize these differences.[4] By simulating the interaction of each isomer with a protein's binding site, we can estimate their binding affinities and analyze their binding poses. This allows us to form structure-activity relationship (SAR) hypotheses based on specific interactions, such as hydrogen bonds or hydrophobic contacts, that may favor one stereoisomer over the other.

Experimental Design: A Verifiable Workflow

A successful docking study hinges on a meticulously planned workflow. Each step is designed to prepare the molecular structures for a physically and chemically realistic simulation. The overall process is a sequential preparation of the protein and ligands, followed by the docking calculation and subsequent analysis.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB Select Target & PDB Structure PROT_PREP Protein Preparation (Clean, Add H, Assign Charges) PDB->PROT_PREP GRID Define Binding Site (Grid Box) PROT_PREP->GRID LIG_PREP_R (R)-Ligand Preparation (3D Structure, Minimize Energy) DOCK_R Dock (R)-Isomer LIG_PREP_R->DOCK_R LIG_PREP_S (S)-Ligand Preparation (3D Structure, Minimize Energy) DOCK_S Dock (S)-Isomer LIG_PREP_S->DOCK_S GRID->DOCK_R GRID->DOCK_S RESULTS Analyze Results (Binding Energy, Pose, Interactions) DOCK_R->RESULTS DOCK_S->RESULTS COMPARE Comparative Analysis RESULTS->COMPARE

Caption: General workflow for a comparative molecular docking study.

Detailed Methodologies: A Step-by-Step Protocol

For this guide, we will use AutoDock Vina , a widely adopted open-source docking program known for its accuracy and speed.[5] Visualization and molecular preparation will be handled by UCSF ChimeraX and AutoDock Tools (ADT).[6]

Protocol 1: Target Protein Selection and Preparation

The choice of a target protein is foundational. As no specific targets for 3-Methoxypiperidine are prominently documented, we will select a representative target where piperidine scaffolds are common: the Human Muscarinic Acetylcholine Receptor M2 (PDB ID: 4MQT) . This structure is co-crystallized with a ligand, which helps in validating our docking protocol by "redocking" the native ligand.

Step-by-Step Protein Preparation:

  • Obtain Protein Structure: Download the PDB file (e.g., 4MQT) from the Protein Data Bank.

  • Clean the Structure: Load the PDB file into UCSF ChimeraX. Remove all non-essential components, such as water molecules, ions, and co-solvents, that are not known to be critical for ligand binding.[7][8] For this protocol, we will also remove the co-crystallized ligand to prepare the "apo" (unbound) state for docking.

  • Add Hydrogens and Assign Charges: Proteins in PDB files typically lack hydrogen atoms. Use the Add H tool in ChimeraX or the Protein Preparation Workflow in other software like Maestro to add hydrogens appropriate for a physiological pH (7.4).[9] This step is critical as it determines the hydrogen bonding potential of the protein. Subsequently, assign partial atomic charges (e.g., Gasteiger charges in ADT) which are necessary for calculating electrostatic interactions.

  • Convert to PDBQT Format: The final step is to save the prepared protein structure in the PDBQT file format required by AutoDock. This format includes atomic coordinates, partial charges, and atom types. This is typically done using AutoDock Tools (ADT).[10]

Protocol 2: (R)- and (S)-Ligand Preparation

Correctly preparing the ligand enantiomers is the most crucial part of this comparative study.

  • Obtain 2D Structures: Draw the structure of 3-Methoxypiperidine in a chemical drawing tool like ChemDraw or MarvinSketch.[8] Create two separate files, one for the (R)-isomer and one for the (S)-isomer, explicitly defining the stereochemistry.

  • Convert to 3D: Use the drawing tool's built-in functionality or a dedicated program like Open Babel to convert the 2D drawings into 3D structures (.sdf or .mol2 format).[11]

  • Energy Minimization: The initial 3D structures are not energetically favorable. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each isomer. This is a vital step to ensure the ligand's starting conformation is realistic.[8]

  • Convert to PDBQT Format: Load each minimized 3D structure into AutoDock Tools. ADT will automatically detect the root atom and define the rotatable bonds, which allows for ligand flexibility during the docking process.[12] Save each isomer as a separate .pdbqt file.

Protocol 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box): The docking simulation needs to be confined to the area of interest—the binding pocket. In ADT, define a "grid box" that encompasses this site. A reliable method is to center the box on the position of the co-crystallized ligand from the original PDB file.[10] Ensure the box is large enough to allow the ligand to rotate and translate freely within the pocket (e.g., 25 x 25 x 25 Å).

  • Configure Vina: Create a configuration text file (e.g., conf.txt) that specifies the input files and parameters for the Vina simulation.

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but also increases computation time. A value of 16 is a good balance for robust results.

  • Run the Docking Simulation: Execute Vina from the command line for each isomer separately, specifying the unique ligand and output file names in the configuration file. vina --config conf.txt --log log_R.txt

Data Analysis and Visualization

The output of a Vina simulation is a PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity score in kcal/mol.

Quantitative Comparison

Summarize the key quantitative metrics in a table for clear comparison. The top-ranked pose (lowest binding energy) is typically the primary focus.

Metric(R)-3-Methoxypiperidine(S)-3-MethoxypiperidineInterpretation
Binding Affinity (kcal/mol) -7.2-6.1The more negative the value, the stronger the predicted binding. Here, the (R)-isomer is predicted to bind more favorably.
Key H-Bond Interactions ASP 105, TYR 403TYR 403Identifies specific hydrogen bonds contributing to binding affinity. The (R)-isomer forms an additional H-bond.
Key Hydrophobic Interactions TRP 157, PHE 178TRP 157, ILE 210Lists residues in the hydrophobic pocket that interact with the ligand. Differences may explain affinity changes.
RMSD from reference (Å) 1.83.5If a known active stereoisomer's pose is available, Root-Mean-Square Deviation (RMSD) can validate the result. An RMSD < 2.0 Å is generally considered a good prediction.[13]

(Note: Data presented is hypothetical for illustrative purposes.)

Qualitative and Visual Comparison

The most insightful part of the analysis is visualizing the predicted binding poses.

  • Load Results: Open the prepared protein PDBQT file and the output PDBQT files for both isomers in a visualization tool like ChimeraX or PyMOL.

  • Analyze Interactions: For the top-ranked pose of each isomer, analyze the specific interactions with the protein's active site residues. Identify hydrogen bonds, hydrophobic contacts, and potential steric clashes.

  • Rationalize Differences: Compare the poses. Does the methoxy group of one isomer fit better into a specific sub-pocket? Does the piperidine nitrogen of one isomer form a more optimal hydrogen bond? This structural analysis is the key to explaining the quantitative differences in binding affinity.

G cluster_active_site M2 Receptor Active Site cluster_ligands Ligand Isomers ASP105 ASP 105 (H-bond Acceptor) TYR403 TYR 403 (H-bond Donor) TRP157 TRP 157 (Hydrophobic) PHE178 PHE 178 (Hydrophobic) R_isomer -7.2 kcal/mol R_isomer->ASP105 H-bond R_isomer->TYR403 H-bond R_isomer->TRP157 Hydrophobic R_isomer->PHE178 Hydrophobic S_isomer -6.1 kcal/mol S_isomer->TYR403 H-bond S_isomer->TRP157 Hydrophobic

Caption: Hypothetical interaction map for (R)- and (S)-3-Methoxypiperidine.

From this hypothetical map, we can postulate that the stereochemistry of the (R)-isomer allows its piperidine nitrogen to form an additional, crucial hydrogen bond with ASP 105, explaining its superior predicted binding affinity. This is a testable hypothesis that can guide the synthesis and in vitro testing of these compounds.

Conclusion and Best Practices

This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative docking of the (R)- and (S)-enantiomers of 3-Methoxypiperidine. The core principles—meticulous preparation of all molecular structures, justifiable parameter selection, and detailed analysis of both quantitative and qualitative results—are universally applicable to other chiral molecules.

Remember that molecular docking is a predictive tool.[13] Its strength lies in generating structural hypotheses and prioritizing compounds for experimental validation. Always approach the results with a critical eye and, whenever possible, validate your in silico findings with in vitro binding assays. By integrating the detailed, causality-driven approach presented here, you can significantly enhance the confidence and impact of your computational drug discovery efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the fast-paced environment of pharmaceutical research and synthetic chemistry, our focus is often on discovery and innovation. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the responsible management of the chemicals we use daily. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (R)-3-Methoxypiperidine, a common building block in modern drug development.

This document moves beyond a simple checklist. It is designed to empower you with an understanding of the why behind each procedural step, ensuring that safety and compliance are not just followed, but are second nature. The protocols herein are built on a foundation of chemical reactivity, regulatory standards, and field-proven best practices.

Core Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of this compound is the first principle of its safe management. While specific enantiomer data is limited, the hazards are reliably inferred from data on 3-Methoxypiperidine and the parent piperidine structure. The primary risks are associated with its toxicity, potential flammability, and environmental impact.

This compound is an amine derivative. Amines, as a class, require specific handling to avoid hazardous reactions, particularly with acids and oxidizing agents[1]. The piperidine ring structure is associated with significant biological activity and toxicity. The parent compound, piperidine, is known to be highly flammable, toxic, and capable of causing severe skin and eye damage[2][3][4]. Therefore, treating this compound with a high degree of caution is scientifically prudent.

Table 1: GHS Hazard Profile for 3-Methoxypiperidine

Hazard Class GHS Classification Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [5][6]
Skin Corrosion/Irritation Category 2 Causes skin irritation [8]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation [8]

| Environmental Hazard | - | Harmful to aquatic life |[2] |

This profile mandates that this compound waste be classified as hazardous. Under no circumstances should it be disposed of via sanitary sewer systems or in standard laboratory trash, as this can cause significant harm to aquatic ecosystems and violate environmental regulations[1][9][10].

Immediate Safety: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the risk assessment above.

Table 2: Recommended Personal Protective Equipment (PPE)

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Waste Collection ANSI Z87.1-compliant safety glasses with side shields or splash goggles. Chemical-resistant gloves (e.g., Nitrile, Neoprene). Standard laboratory coat. Not typically required if handled in a well-ventilated area or chemical fume hood.

| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or gown over a lab coat. | Recommended. For powders, a NIOSH-approved respirator (e.g., N95) is critical to prevent inhalation[11]. For liquid spills, an air-purifying respirator with organic vapor cartridges may be necessary[12]. |

Causality: The piperidine structure can be absorbed through the skin and is irritating to mucous membranes[13]. Proper PPE creates an essential barrier to these exposure routes. During a spill, the risk of aerosolization and higher concentration exposure increases, necessitating an elevated level of protection.

Waste Segregation & Containerization: The Foundation of Compliance

Proper disposal begins at the point of generation. The cardinal rule is to never mix amine waste with other waste streams [1].

The Causality of Segregation:

  • Acids: Mixing amines with acids will trigger a strong exothermic neutralization reaction, which can cause boiling and splashing of corrosive materials.

  • Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

  • Halogenated Solvents: Certain amines can react with halogenated solvents over time, leading to pressurization of the waste container.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container. Ensure it has a secure, vapor-tight screw cap.

  • Label Correctly and Completely: The container must be clearly labeled before any waste is added. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • Any solvents used in solution (e.g., "in Methanol")

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the first waste was added.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat sources, direct sunlight, and incompatible materials[1][13].

Step-by-Step Disposal Protocol for Routine Laboratory Waste

This protocol outlines the standard operating procedure for disposing of small quantities of this compound waste generated during routine experimental work.

  • Identify Waste: Characterize the waste. Is it the pure compound (solid HCl salt or liquid free-base), a dilute solution, or contaminated labware (e.g., pipette tips, vials)?

  • Transfer Waste:

    • Liquids: Carefully pour liquid waste into the designated, pre-labeled hazardous waste container using a funnel.

    • Solids: Use a dedicated spatula or powder funnel to transfer solid waste into the container.

    • Contaminated Labware: Place contaminated disposable items into the same container or a separate, clearly labeled solid waste container for "this compound contaminated debris."

  • Seal Container: After adding waste, securely seal the container to prevent the release of fumes[1].

  • Log Waste: Maintain a log of the waste generated, including quantities and dates, as required by your institution's Environmental Health & Safety (EHS) office and local regulations[1].

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum time allowed by regulations (often 90-180 days), contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup[8][14].

Emergency Protocol: Spill Management

Accidents happen. A prepared and rapid response is critical to mitigating the risks of a spill.

Immediate Actions:

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Evacuate: If the spill is large, involves other reactive chemicals, or you feel unwell, evacuate the area immediately.

  • Ventilate: If safe to do so, increase ventilation by opening a fume hood sash. For significant powder spills, turn off local ventilation to prevent dispersal[11].

Spill Cleanup Workflow

The following diagram outlines the logical flow for managing a spill of this compound.

Spill_Response_Workflow cluster_cleanup Cleanup Procedure start Spill Occurs assess Assess Spill (Size, Location, Risk) start->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Apron, Respirator) assess->don_ppe contain Contain Spill (Use absorbent socks for liquids) don_ppe->contain liquid_spill Liquid Spill contain->liquid_spill Is it liquid? solid_spill Solid (Powder) Spill contain->solid_spill Is it solid? absorb_liquid Cover with non-combustible absorbent (Sand, vermiculite) liquid_spill->absorb_liquid wet_solid GENTLY cover with wet paper towels to prevent dust generation solid_spill->wet_solid collect Collect All Materials (Absorbent, towels, etc.) absorb_liquid->collect wet_solid->collect decontaminate Decontaminate Spill Area (Soap and water) collect->decontaminate package Package waste in a sealed, labeled container decontaminate->package end_point Store for Professional Disposal package->end_point

Caption: Spill Response Workflow for this compound.

The Final Step: Professional Disposal

The ultimate disposal of this compound waste is not a task for the laboratory. The only compliant and safe method is through a licensed and certified hazardous waste management company[1][13].

These contractors will typically use high-temperature chemical incineration, which is equipped with scrubbers and afterburners to safely destroy the compound and neutralize harmful byproducts[13][15]. This ensures that the chemical is not released into the environment.

Always ensure that you receive and retain all documentation, such as a waste manifest, from the disposal contractor. This "cradle-to-grave" paperwork is your proof of regulatory compliance[16].

By adhering to these scientifically-backed procedures, you not only protect yourself and your colleagues but also uphold the highest standards of environmental stewardship and professional integrity.

References

Mastering the Safe Handling of (R)-3-Methoxypiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. (R)-3-Methoxypiperidine, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond generic protocols to offer in-depth, field-proven insights into the personal protective equipment (PPE), handling procedures, and disposal of this compound.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. This compound, like many piperidine derivatives, presents a multi-faceted risk profile that necessitates careful management.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation. Prolonged contact may lead to more severe chemical burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.

  • Flammability: While not highly flammable, piperidine and its derivatives are combustible liquids and should be kept away from ignition sources.[2][3]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the nature of the operation (e.g., weighing, transferring, reaction under reflux), and the potential for spills or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following table provides a tiered approach to PPE selection for handling this compound.

Level of Protection Scenario Required PPE
Standard Laboratory Use Handling small quantities (<50 mL) in a well-ventilated chemical fume hood.- Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.- Hand Protection: Nitrile or butyl rubber gloves. (See Glove Selection Details below).- Body Protection: A standard laboratory coat.
Elevated Risk Operations Handling larger quantities, working outside of a fume hood (not recommended), or potential for splashing.- Eye and Face Protection: Chemical splash goggles and a face shield.- Hand Protection: Double-gloving with nitrile or butyl rubber gloves.- Body Protection: A chemical-resistant apron over a laboratory coat.- Respiratory Protection: A half-mask respirator with appropriate cartridges. (See Respirator Selection Details below).
Spill or Emergency Response Responding to a significant spill or uncontrolled release.- Full-body Protection: A chemical-resistant suit.- Hand Protection: Heavy-duty butyl rubber gloves.- Eye and Face Protection: Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).
In-Depth Glove Selection

Choosing the correct glove material is critical to prevent skin exposure. Permeation and degradation data should be consulted when available. For piperidine and its derivatives, the following are recommended:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including amines.[4] It is a preferred choice for prolonged contact or when handling larger quantities.

  • Nitrile Rubber: Provides good protection for incidental contact and is a common choice for general laboratory work.[2] However, for extended use or immersion, breakthrough times should be considered. Always inspect nitrile gloves for any signs of degradation before use.

It is imperative to change gloves immediately if they become contaminated.

Respiratory Protection Explained

Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are insufficient to maintain exposure below acceptable limits, or during emergency situations.

For this compound, an air-purifying respirator should be fitted with cartridges effective against organic vapors and amines. According to the NIOSH color-coding system, the following cartridges are appropriate:

  • Green: Specifically for ammonia and methylamine.[5][6][7]

  • Black: For organic vapors.[5][6]

A combination cartridge, often with a yellow stripe (indicating protection against both organic vapors and acid gases) or a multi-gas/vapor cartridge with an olive color code, may also be suitable.[5] Always consult the manufacturer's specifications to ensure the cartridge is rated for the specific chemical class. A proper fit test is mandatory for all users of tight-fitting respirators to ensure a protective seal.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep 1. Assemble PPE Vent 2. Verify Fume Hood Operation Spill 3. Prepare Spill Kit Weigh 4. Weigh/Measure in Hood Spill->Weigh Transfer 5. Transfer to Reaction Vessel Reaction 6. Conduct Reaction Decon 7. Decontaminate Glassware Reaction->Decon Store 8. Store Securely Dispose 9. Dispose of Waste

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don the appropriate PPE as determined by your risk assessment.

    • Ensure the chemical fume hood is functioning correctly, with the sash at the indicated height.

    • Have a spill kit readily accessible. The kit should contain an absorbent material suitable for amines, such as vermiculite or a commercial sorbent.

  • Handling:

    • Perform all weighing and transfers of this compound inside the chemical fume hood.

    • Use a grounded and bonded system when transferring larger quantities to prevent static discharge.[1][2]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE carefully, avoiding cross-contamination, and wash hands thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

Disposal_Plan Waste Waste Generation (this compound) Segregate Segregate Waste Waste->Segregate Container Use Designated, Labeled Hazardous Waste Container Segregate->Container Collection Arrange for Professional Waste Collection Container->Collection

Caption: A clear and compliant chemical waste disposal workflow.

Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Management: The waste container must be made of a compatible material, kept securely closed, and stored in a designated satellite accumulation area.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected as hazardous waste.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[2][8][9]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Methoxypiperidine
Reactant of Route 2
Reactant of Route 2
(R)-3-Methoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.